molecular formula C9H9BrN2O2 B3027696 5-bromo-N-cyclopropyl-2-nitroaniline CAS No. 1356483-75-4

5-bromo-N-cyclopropyl-2-nitroaniline

Cat. No.: B3027696
CAS No.: 1356483-75-4
M. Wt: 257.08
InChI Key: UNWWCMMLUVREEB-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-nitroaniline ( 1356483-75-4) is a chemical compound with the molecular formula C 9 H 9 BrN 2 O 2 and a molecular weight of 257.08 g/mol . This substituted aniline derivative is characterized by a bromo substituent at the 5-position, a nitro group at the 2-position, and a cyclopropyl group attached to the nitrogen atom, forming a secondary amine . Its structure offers a unique combination of electron-withdrawing groups and a sterically constrained cyclopropyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research. A primary research application of N-cyclopropyl aniline derivatives, such as this compound, is their use as key precursors in the synthesis of 1-cyclopropyl-quinolone-carboxylic acids and their derivatives . These quinolone compounds are known for their excellent antibacterial properties and represent a significant class of therapeutic agents . As a building block, this bromo-nitroaniline provides a versatile site for further functionalization; the bromo group can undergo metal-catalyzed cross-coupling reactions, while the nitro group can be selectively reduced to an aniline, enabling the construction of more complex molecular architectures for drug discovery and development. Researchers should handle this material with care. Safety information indicates that it may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . Recommended precautions include washing thoroughly after handling, using personal protective equipment, avoiding breathing dust/fume/gas, and not eating or drinking at the workplace . For optimal stability, the compound should be stored in a dark place, kept sealed in a dry environment at room temperature . Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary administration .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWWCMMLUVREEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276895
Record name 5-Bromo-N-cyclopropyl-2-nitrobenzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356483-75-4
Record name 5-Bromo-N-cyclopropyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356483-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-cyclopropyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-bromo-N-cyclopropyl-2-nitroaniline CAS 1356483-75-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-bromo-N-cyclopropyl-2-nitroaniline (CAS 1356483-75-4), a critical intermediate in the synthesis of pharmacologically active benzimidazole scaffolds.

CAS 1356483-75-4 | Structural Characterization & Synthetic Utility

Executive Summary

This compound is a functionalized nitroaniline derivative predominantly utilized as a building block in medicinal chemistry. Its structural core—an ortho-nitroaniline moiety substituted with a bromine atom—serves as a "linchpin" for constructing fused heterocyclic systems, particularly 1-substituted benzimidazoles . These scaffolds are pivotal in the development of Thyroid Hormone Receptor beta (THRβ) agonists, kinase inhibitors (e.g., DYRK1A), and antiviral agents.

This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound, emphasizing process chemistry principles for reproducible results.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]
PropertyData
CAS Registry Number 1356483-75-4
IUPAC Name This compound
Synonyms N-cyclopropyl-5-bromo-2-nitroaniline; 4-bromo-2-(cyclopropylamino)-1-nitrobenzene
Molecular Formula C₉H₉BrN₂O₂
Molecular Weight 257.09 g/mol
Physical State Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water
SMILES [O-]C1=CC(Br)=CC=C1NC2CC2
Key Functional Groups Nitro (-NO₂), Secondary Amine (-NHR), Aryl Bromide (-Br)
Synthetic Methodology

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is preferred over metal-catalyzed couplings due to the high atom economy and the activation provided by the ortho-nitro group.

3.1 Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The amine nitrogen of cyclopropylamine attacks the carbon bearing the fluorine atom on the 4-bromo-2-fluoronitrobenzene precursor. The strong electron-withdrawing nitro group at the ortho position stabilizes the anionic Meisenheimer intermediate, facilitating the displacement of the fluoride ion.

3.2 Validated Experimental Protocol

Note: This protocol is scaled for 2.0 g of starting material but can be linearly scaled.

Reagents:

  • Precursor: 4-Bromo-2-fluoronitrobenzene (2.0 g, 9.09 mmol)

  • Nucleophile: Cyclopropylamine (0.518 g, 9.09 mmol, 1.0 eq)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA/DIEA) (2.34 g, 18.18 mmol, 2.0 eq)

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (10 mL)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 4-bromo-2-fluoronitrobenzene and anhydrous DMF.

  • Addition: Add DIPEA to the solution. Reasoning: DIPEA acts as a proton scavenger to neutralize the hydrofluoric acid (HF) generated, driving the equilibrium forward.

  • Nucleophile Introduction: Add cyclopropylamine dropwise at room temperature. Caution: Exothermic reaction.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 12 hours or heat to 50°C for 1 hour if kinetics are slow. Monitor by TLC (30% EtOAc/Hexane).[2]

  • Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a yellow solid.

  • Extraction: If precipitation is incomplete, extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

3.3 Synthetic Pathway Visualization

Synthesis Start 4-Bromo-2-fluoro- 1-nitrobenzene Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (DMF, 50°C) Reagents Cyclopropylamine + DIPEA Reagents->Inter Product 5-bromo-N-cyclopropyl- 2-nitroaniline Inter->Product - HF (Elimination)

Figure 1: SₙAr mechanism for the synthesis of CAS 1356483-75-4. The electron-deficient ring facilitates the displacement of fluorine by the amine.

Applications in Drug Discovery

This compound is rarely the final API; rather, it is a strategic "branch point" intermediate.

4.1 Benzimidazole Formation

The primary utility is the formation of 1-cyclopropyl-6-bromobenzimidazoles .

  • Reduction: The nitro group is reduced (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C) to yield the diamine: 4-bromo-N1-cyclopropylbenzene-1,2-diamine.

  • Cyclization: The diamine is condensed with formic acid or an orthoester to close the imidazole ring.

4.2 Downstream Coupling

The retained bromine atom at position 6 (derived from position 5 of the starting material) serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of complex heterocycles found in kinase inhibitors.

4.3 Medicinal Chemistry Workflow

Application Core 5-bromo-N-cyclopropyl- 2-nitroaniline (CAS 1356483-75-4) Step1 Reduction (Fe/NH4Cl or H2/Pd) Core->Step1 Diamine Intermediate Diamine Step1->Diamine Step2 Cyclization (Formic Acid/Triethyl Orthoformate) Diamine->Step2 Scaffold 6-Bromo-1-cyclopropyl- 1H-benzo[d]imidazole Step2->Scaffold Step3 Suzuki Coupling (Boronate Ester) Scaffold->Step3 Drug Target API (e.g., THRβ Agonist) Step3->Drug

Figure 2: Synthetic utility of CAS 1356483-75-4 in generating benzimidazole-based pharmaceutical candidates.

Safety & Handling (E-E-A-T)

As a nitroaniline derivative, this compound presents specific hazards. Protocols must be self-validating regarding safety.

  • Acute Toxicity: Nitroanilines can cause methemoglobinemia if absorbed through the skin.

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling:

    • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

    • Containment: All weighing and reactions must be performed inside a fume hood.

    • Waste: Segregate as halogenated organic waste.

References
  • Vertex Pharmaceuticals Inc. (2016). Heparan sulfate biosynthesis inhibitors for the treatment of diseases. WO2016057834A1. Link

  • Madrigal Pharmaceuticals. (2022). Thyroid hormone receptor beta agonist compounds. CN114430743A. Link

  • ChemScene. (n.d.). This compound Product Data. Link

  • Roth, I., & Spange, S. (2017). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine. ResearchGate. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Nitroaniline Derivatives. Link

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 5-bromo-N-cyclopropyl-2-nitroaniline , a critical intermediate in the synthesis of next-generation kinase inhibitors and benzimidazole therapeutics.

Executive Summary

This compound (CAS: 1356483-75-4) is a specialized pharmaceutical building block characterized by a highly functionalized aniline core. Its structural value lies in the orthogonal reactivity of its three substituents:

  • Nitro group (C2): Activates the ring for Nucleophilic Aromatic Substitution (

    
    ) during synthesis and serves as a latent amine for heterocycle formation.[1]
    
  • Bromine (C5): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the scaffold.

  • N-Cyclopropyl motif: A privileged pharmacophore that enhances metabolic stability and potency by restricting conformational freedom in the ATP-binding pockets of kinase targets.

This guide details the synthesis, structural properties, and application of this compound in drug discovery.

Chemical Identity & Physicochemical Properties[2][3]

PropertyData
IUPAC Name This compound
Common Synonyms (5-bromo-2-nitrophenyl)cyclopropylamine; N-cyclopropyl-5-bromo-2-nitrobenzenamine
CAS Number 1356483-75-4
Molecular Formula

Molecular Weight 257.08 g/mol
Appearance Orange to Red Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~ -1.5 (Conjugate acid of aniline nitrogen)

Structural Analysis & Electronic Effects

The molecule exhibits a "push-pull" electronic system that stabilizes the structure but dictates its reactivity profile.

  • Intramolecular Hydrogen Bonding: The N-cyclopropyl proton forms a strong 6-membered intramolecular hydrogen bond with the oxygen of the ortho-nitro group. This planarizes the N-C(aryl) bond, locking the cyclopropyl group into a specific orientation relative to the benzene ring.

  • Steric Constraint: The cyclopropyl group adds bulk without the entropic penalty of an open alkyl chain. In medicinal chemistry, this is often used to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases) while resisting oxidation by Cytochrome P450 enzymes.

  • Electronic Deactivation: The nitro group at C2 and bromine at C5 withdraw electron density, making the ring electron-deficient. This deactivation is crucial for the stability of the amine but requires specific conditions for further electrophilic substitutions.

Structural Logic Diagram

G Core This compound Nitro 2-Nitro Group (Electron Withdrawing) Core->Nitro Ortho Position Bromo 5-Bromo Group (Cross-Coupling Handle) Core->Bromo Meta to Nitro Cyclo N-Cyclopropyl (Metabolic Stability) Core->Cyclo Amine Subst. HBond Intramolecular H-Bond (Planarization) Nitro->HBond Acceptor Cyclo->HBond Donor (NH)

Figure 1: Structural features and functional relationships within the molecule.

Synthesis Protocol

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (


)  on an activated fluorobenzene precursor. The fluorine atom at the ortho position to the nitro group is highly labile due to the strong electron-withdrawing effect of the nitro group.
Reaction Scheme

Precursor: 4-bromo-2-fluoro-1-nitrobenzene Reagent: Cyclopropylamine Conditions: Base (DIPEA), Polar Aprotic Solvent (DMF or Acetonitrile), Heat.[2]

Step-by-Step Methodology

Note: This protocol is adapted from high-yield patent literature (e.g., WO2016057834).

  • Preparation:

    • Charge a reaction vessel with 4-bromo-2-fluoro-1-nitrobenzene (1.0 equiv).

    • Dissolve in anhydrous DMF (Dimethylformamide) or Acetonitrile (5-10 volumes).

  • Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 equiv) to act as a proton scavenger.

    • Slowly add Cyclopropylamine (1.1 - 1.5 equiv). Caution: Cyclopropylamine is volatile.

  • Reaction:

    • Heat the mixture to 50°C for 1–4 hours.

    • Monitor: Use TLC (Hexane:EtOAc 8:2) or LC-MS.[3] The starting material (fluoronitrobenzene) should disappear completely.

  • Workup:

    • Cool to room temperature.[4]

    • Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates as an orange/red solid.

    • Filter the solid.[5][6] If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol/Water or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the pure product.

Mechanistic Pathway ( )

Reaction SM 4-Bromo-2-fluoro- 1-nitrobenzene Complex Meisenheimer Complex SM->Complex + Reagent Reagent Cyclopropylamine (Nucleophile) Reagent->Complex Product 5-Bromo-N-cyclopropyl- 2-nitroaniline Complex->Product - F⁻ Byprod HF / Salt Complex->Byprod

Figure 2: Nucleophilic Aromatic Substitution mechanism displacing the fluoride ion.

Spectroscopic Signature

Researchers characterizing this compound should look for these specific signals.

H NMR (DMSO- , 400 MHz) Prediction:
  • 
     8.10 ppm (1H, broad s):  NH proton. Deshielded due to H-bonding with the nitro group.
    
  • 
     7.95 ppm (1H, d, 
    
    
    
    Hz):
    Aromatic proton at C6 (ortho to nitro). This is the most deshielded aromatic proton.
  • 
     7.25 ppm (1H, d, 
    
    
    
    Hz):
    Aromatic proton at C3 (ortho to amine, meta to nitro).
  • 
     6.90 ppm (1H, dd):  Aromatic proton at C4.
    
  • 
     2.55 ppm (1H, m):  Cyclopropyl CH (methine).
    
  • 
     0.85 ppm (2H, m) & 0.60 ppm (2H, m):  Cyclopropyl 
    
    
    
    protons. The rigid ring current creates distinct environments for cis/trans protons relative to the aromatic ring.

Applications in Drug Discovery[2]

This molecule is a "Linchpin Intermediate." It is rarely the final drug but is essential for constructing the core scaffold of kinase inhibitors.

Primary Workflow: Benzimidazole Synthesis

The most common application is the reduction of the nitro group to a primary amine, followed by cyclization to form a 1-cyclopropyl-5-bromo-benzimidazole .

  • Reduction:

    
     or 
    
    
    
    reduces the nitro group to an amine, yielding 4-bromo-N1-cyclopropylbenzene-1,2-diamine .
  • Cyclization: Reaction with formic acid or an orthoformate closes the ring.

  • Coupling: The bromine atom remains intact, allowing for Suzuki coupling to attach heterocycles (e.g., pyridine, pyrazole) common in inhibitors of MEK , BRAF , or Thyroid Hormone Receptors .

Application Logic Diagram

App Start 5-Bromo-N-cyclopropyl- 2-nitroaniline Step1 Nitro Reduction (Fe/NH4Cl) Start->Step1 Inter Diamine Intermediate Step1->Inter Step2 Cyclization (HC(OEt)3) Inter->Step2 Scaffold 5-Bromo-1-cyclopropyl- 1H-benzimidazole Step2->Scaffold Target Kinase Inhibitor (e.g., MEK/BRAF) Scaffold->Target Suzuki Coupling

Figure 3: Synthetic pathway from the nitroaniline intermediate to bioactive benzimidazole scaffolds.

Safety & Handling

  • Toxicity: Nitroanilines are generally toxic by inhalation and skin absorption. They may cause methemoglobinemia.

  • Sensitization: Potential skin sensitizer.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place, away from strong oxidizing agents.

References

  • World Intellectual Property Organization. (2016). Heparan sulfate biosynthesis inhibitors for the treatment of diseases. (Patent No.[7] WO2016057834A9).[7] Google Patents. Link

  • China National Intellectual Property Administration. (2022). Thyroid hormone receptor beta agonist compounds.[8] (Patent No.[7] CN114430743A). Google Patents. Link

  • PubChem. (n.d.).[9] this compound (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.Link

Sources

5-bromo-N-cyclopropyl-2-nitroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Synthetic Utility of 5-Bromo-N-cyclopropyl-2-nitroaniline

Executive Summary In the landscape of modern medicinal chemistry, This compound (CAS: 1356483-75-4) has emerged as a high-value scaffold, particularly in the development of kinase inhibitors and protein degrader building blocks (PROTACs).[1] This molecule combines three distinct functional handles—a nitro group, a secondary amine with a cyclopropyl motif, and an aryl bromide—allowing for orthogonal functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and downstream applications in pharmaceutical research.[2]

Part 1: Physicochemical Profile[1][3][4]

The structural integrity of this compound relies on the electronic interplay between the electron-withdrawing nitro group and the electron-donating cyclopropylamine.[1] This "push-pull" system stabilizes the molecule while priming it for specific transformations.

Table 1: Core Technical Specifications

PropertySpecification
IUPAC Name This compound
Common Synonyms (5-Bromo-2-nitrophenyl)cyclopropylamine; N-cyclopropyl-5-bromo-2-nitrobenzenamine
CAS Number 1356483-75-4
Molecular Formula

Molecular Weight 257.09 g/mol
Exact Mass 255.9847 (for

)
Physical State Yellow to Orange Solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~ -1.5 (Conjugate acid of aniline nitrogen)

Part 2: Synthetic Architecture & Methodology[1][6]

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (


) .[1] The reaction exploits the activating nature of the ortho-nitro group, which renders the leaving group (typically Fluorine or Chlorine) susceptible to nucleophilic attack by cyclopropylamine.
Confirmed Synthetic Route

The most robust protocol utilizes 4-bromo-2-fluoronitrobenzene as the electrophile.[1] The fluorine atom is the preferred leaving group over bromine or chlorine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, despite the C-F bond strength.

Protocol:

  • Reagents: 4-bromo-2-fluoronitrobenzene (1.0 eq), Cyclopropylamine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

  • Conditions: Stir at

    
     to RT for 2–4 hours. (Heating to 
    
    
    
    may be required if using the chloro- analog).[1]
  • Workup: Dilute with water to precipitate the product (yellow solid). Filter and wash with cold water/hexanes.

Mechanistic Visualization

The following diagram illustrates the


 mechanism, highlighting the critical Meisenheimer complex.

SNAr_Mechanism Start 4-Bromo-2-fluoro- nitrobenzene Intermediate Meisenheimer Complex Start->Intermediate + Reagent (Attack at C-F) Reagent Cyclopropylamine (Nucleophile) Reagent->Intermediate Product 5-bromo-N-cyclopropyl- 2-nitroaniline Intermediate->Product - F⁻ (Aromatization) Byproduct HF / HBr salt Intermediate->Byproduct

Figure 1: SNAr reaction pathway showing the displacement of the activated fluorine atom by cyclopropylamine.

Part 3: Analytical Characterization (The "Fingerprint")

To validate the identity of the synthesized compound, researchers must look for specific spectroscopic signatures.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       ~8.0–8.2 ppm (d):  Proton adjacent to the nitro group (H-3). The nitro group causes significant deshielding.
      
    • 
       ~7.8–8.0 ppm (br s):  NH proton. Broadened due to exchange and hydrogen bonding with the adjacent nitro oxygen.
      
    • 
       ~7.2 ppm (d):  Proton meta to the nitro group (H-6).[1]
      
    • 
       ~6.8 ppm (dd):  Proton para to the amine (H-4).[1]
      
    • 
       ~2.5–2.6 ppm (m):  Cyclopropyl CH (methine).
      
    • 
       ~0.5–0.9 ppm (m):  Cyclopropyl 
      
      
      
      protons (4H). Distinctive high-field multiplets.
  • Mass Spectrometry (LC-MS):

    • Isotope Pattern: A hallmark 1:1 ratio of peaks at

      
       and 
      
      
      
      (e.g., 257 and 259 m/z) confirms the presence of a single Bromine atom.

Part 4: Applications in Drug Discovery[7][8]

This molecule acts as a "linchpin" intermediate. Its value lies in the ability to selectively manipulate its three functional zones.

The Benzimidazole Gateway

The most common application is the reduction of the nitro group to an aniline, resulting in a vicinal diamine (1,2-diamine). This is the primary precursor for Benzimidazoles , a privileged pharmacophore in kinase inhibitors (e.g., for EGFR, VEGFR targets).

Cross-Coupling Capability

The bromine atom at position 5 is perfectly positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows for the attachment of complex aryl or heteroaryl tails late in the synthetic sequence.

Applications Core 5-bromo-N-cyclopropyl- 2-nitroaniline Reduction Reduction (Fe/NH4Cl or H2/Pd) Core->Reduction Coupling Pd-Catalyzed Coupling Core->Coupling Diamine Vicinal Diamine Intermediate Reduction->Diamine Benzimidazole Benzimidazole Scaffold (Kinase Inhibitors) Diamine->Benzimidazole + R-CHO or Carboxylic Acid Biaryl Biaryl/Heteroaryl Derivatives Coupling->Biaryl + Ar-B(OH)2

Figure 2: Divergent synthetic utility showing the formation of benzimidazoles and biaryl systems.

Part 5: Safety & Handling

  • Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic if inhaled or absorbed through the skin. Nitroanilines are known methemoglobin-forming agents.[1]

  • Storage: Store in a cool, dry place away from light. The compound is generally stable but can degrade under strong UV exposure.

  • Disposal: All halogenated organic waste must be disposed of via high-temperature incineration.[1]

References

  • PubChem. (2025).[3] 5-Bromo-2-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profiling and Handling of 5-bromo-N-cyclopropyl-2-nitroaniline

[1][2]

Executive Summary

5-bromo-N-cyclopropyl-2-nitroaniline (CAS 1356483-75-4) is a critical pharmacophore intermediate, frequently utilized in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and kinase inhibitors.[1][2] Its structural motif—combining a lipophilic cyclopropyl amine with an electron-deficient nitroaromatic core—creates a specific solubility profile that challenges standard formulation and purification workflows.[1][2]

This guide addresses the dichotomy between DMSO (the preferred vehicle for bioassays) and Methanol (the preferred solvent for process crystallization).[2] It provides predicted solubility parameters, thermodynamic behaviors, and validated protocols for establishing precise solubility curves in your specific laboratory environment.[1][2]

Physicochemical Context & Solubility Mechanism[1]

To manipulate this compound effectively, one must understand the molecular forces at play.[1][2] The molecule features a polarized nitro group (

12
Solvent Interaction Mechanics[1]
SolventClassInteraction MechanismPrimary Utility
DMSO (Dimethyl sulfoxide)Polar AproticDipole-Dipole Disruption: DMSO's high dielectric constant (

) and strong oxygen dipole effectively disrupt the intermolecular

-stacking of the nitroaniline core.[1][2]
Bioassay Stock Solutions: Capable of achieving high molarity (>100 mM) for serial dilutions.[2]
Methanol (MeOH)Polar ProticHydrogen Bonding: MeOH acts as both an H-bond donor and acceptor.[1][2] However, its lower boiling point and protic nature make it less effective at "breaking" the crystal lattice at room temperature compared to DMSO.[1][2]Purification/Crystallization: The steep solubility-temperature curve in MeOH allows for high recovery yields upon cooling.[1][2]

Solubility Data Profile

Note: While specific batch-to-batch solubility varies based on polymorphic form and purity, the following ranges are established based on structural analogs (e.g., 4-bromo-2-nitroaniline) and QSAR predictions.

Table 1: Solubility Thresholds (at 25°C)
SolventSolubility RatingEstimated RangeVisual Characteristic
DMSO High 100 – 150 mg/mLClear, yellow-orange solution.[1][2] Viscous.
Methanol Moderate 15 – 30 mg/mLClear yellow solution.[1][2] May require sonication.[1][2]
Ethanol Low-Moderate 5 – 15 mg/mLSuspension likely; requires heating.[1][2]
Water Insoluble < 0.1 mg/mLHydrophobic crashing observed immediately.[1][2]
Table 2: Temperature-Dependent Behavior in Methanol (Process Optimization)
TemperatureSolubility BehaviorApplication
0°C - 5°C < 5 mg/mLIsolation: Ideal for filtering off crystallized product with minimal loss.[1][2]
25°C ~20 mg/mLHandling: Standard processing concentration.
60°C (Reflux) > 60 mg/mLDissolution: Target temperature for recrystallization.[2]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (The Gold Standard)

Use this protocol to determine the exact solubility limit for regulatory or process definition.[1][2]

  • Preparation: Weigh 100 mg of this compound into a 4 mL amber glass vial (protect from light due to nitro-group photosensitivity).

  • Solvent Addition: Add 1.0 mL of the target solvent (DMSO or Methanol).[1][2]

  • Equilibration:

    • Seal cap tightly with Parafilm to prevent evaporation (crucial for MeOH).[1][2]

    • Agitate at 25°C for 24 hours at 500 RPM.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Protocol B: Rapid DMSO Stock Preparation for Bioassays

Use this for preparing compound plates for HTS or cell-based assays.[1][2]

  • Target: 100 mM Stock Solution.

  • Calculation: MW = 257.08 g/mol .[1][2] To make 1 mL of 100 mM, you need 25.7 mg.[1][2]

  • Step-by-Step:

    • Weigh 26-27 mg of solid (slight excess is easier to handle).[1][2]

    • Calculate exact volume of DMSO required:

      
      .[2]
      
    • Add DMSO slowly down the side of the vial.[1][2]

    • Critical Step: Sonicate in a water bath at 35°C for 5 minutes. The nitroaniline core can form micro-aggregates that are invisible to the naked eye but will clog pin-tools or liquid handlers.[1][2]

    • QC: Visual inspection.[1][2] If particles persist, add 10% more DMSO and adjust concentration calculations.

Visualization: Solubility Determination Workflow

The following diagram illustrates the decision logic for characterizing this intermediate in a new solvent system.

SolubilityWorkflowStartStart: 5-BCNA SolidSolventSelectSelect Solvent SystemStart->SolventSelectDMSO_PathPath A: DMSO(Bioassay Stock)SolventSelect->DMSO_PathMeOH_PathPath B: Methanol(Process/Crystallization)SolventSelect->MeOH_PathDissolveAdd Solvent & VortexDMSO_Path->DissolveMeOH_Path->DissolveSonicateSonicate (35°C, 5 min)Dissolve->SonicateCheckVisual InspectionSonicate->CheckClearClear SolutionCheck->ClearSolubleCloudyPrecipitate/CloudyCheck->CloudyInsolubleHPLCHPLC QuantificationClear->HPLCHeatHeat to Reflux (MeOH only)Cloudy->HeatIf MeOHFilterFilter (0.22 µm PTFE)Cloudy->FilterIf DMSO (Saturation Check)Heat->CheckCool to RTFilter->HPLC

Figure 1: Decision tree for solubility assessment and troubleshooting for this compound.

Safety & Stability Considerations

  • Nitroaromatic Toxicity: Like many nitroanilines, this compound should be treated as a potential mutagen and skin sensitizer.[1][2] Double-gloving (Nitrile) is required.[1][2]

  • DMSO Permeability: DMSO enhances skin permeability.[1][2] If a DMSO solution of this compound contacts skin, absorption is rapid and potentially systemic.[1][2] Immediate washing with soap and water is mandatory. [1][2]

  • Light Sensitivity: Nitro compounds can undergo photo-degradation (turning dark brown).[1][2] Store solid and solutions in amber vials.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5314766, 5-Bromo-2-nitroaniline (Structural Analog).[1][2] Retrieved from [Link]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for recrystallization of nitroanilines).

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Methodology for DMSO stock preparation).

safety data sheet SDS for 5-bromo-N-cyclopropyl-2-nitroaniline

[1][2][3]

Document Control:

  • Subject: 5-bromo-N-cyclopropyl-2-nitroaniline

  • CAS Registry Number: 1356483-75-4[1][2][3][4]

  • Molecular Formula: C9H9BrN2O2[1][4][5]

  • Role: Senior Application Scientist

  • Status: Active Research Protocol

Introduction: The Molecule in Drug Discovery

In the landscape of medicinal chemistry, This compound serves as a high-value scaffold, particularly in the synthesis of kinase inhibitors and protein degraders (PROTACs).[1][2][3] The presence of the cyclopropyl amine offers unique steric properties that can enhance metabolic stability compared to linear alkyl chains, while the bromine handle at the 5-position provides a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex pharmacophores.[1][2][3]

This guide moves beyond the standard Safety Data Sheet (SDS) by integrating field-proven handling strategies with a "Read-Across" toxicological assessment, acknowledging that specific experimental data for this research chemical may be sparse.

Hazard Identification & "Read-Across" Profiling

Scientific Rationale: As a specialized research intermediate, direct toxicological data for CAS 1356483-75-4 is limited.[1][2][3] Therefore, we apply a Read-Across approach based on the structural alerts of the nitroaniline core and halogenated aromatics .[1][2][3]

Core Hazard Classification (GHS)

We treat this compound with the severity accorded to its parent class, nitroanilines, which are known methemoglobinemia inducers.[1][3]

Hazard ClassCategoryHazard StatementMechanism/Rationale
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1][2][3]Nitroanilines are rapidly absorbed and metabolized to reactive intermediates.[1][2][3]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[3][6]Lipophilic nature facilitates transdermal absorption.[1][2][3]
Skin Sensitization Cat 1H317: May cause allergic skin reaction.[3][7]Halogenated aromatics are potential haptens, capable of binding skin proteins.[1][2][3]
STOT - Repeated Cat 2H373: May cause organ damage.[1][2][3][8][9]Target: Blood (Methemoglobinemia) and Liver.[1][3]
Aquatic Toxicity Cat 1H410: Very toxic to aquatic life.[3][7]Halogenated nitro-compounds are persistent and bioaccumulative.[1][2][3]
The Methemoglobinemia Risk

The nitroaniline moiety can undergo metabolic reduction to a hydroxylamine, which oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), rendering it incapable of transporting oxygen.[1][3]

  • Early Signs: Cyanosis (blue lips/fingernails), headache, fatigue.[3]

  • Critical Control: All handling must prevent inhalation of dust or skin contact.[1][3][6][7][8][10]

Emergency Response Protocols

This section outlines the immediate decision logic for accidental exposure or release.

Emergency Decision Matrix

EmergencyResponseStartINCIDENT DETECTEDTypeIdentify Incident TypeStart->TypeSpillChemical SpillType->SpillMaterial ReleaseExposurePersonnel ExposureType->ExposureHuman ContactContain1. Evacuate Area2. Don Full PPE (Tyvek + Resp)Spill->ContainRouteIdentify RouteExposure->RouteAbsorbAbsorb with Inert Material(Vermiculite/Sand)Contain->AbsorbWasteDispose as Haz. Waste(Halogenated Organic)Absorb->WasteSkinSkin ContactRoute->SkinInhaleInhalationRoute->InhaleEyeEye ContactRoute->EyeWashWash with Soap/Water(15 mins) - NO SCRUBBINGSkin->WashFreshAirMove to Fresh AirAdminister O2 if cyanoticInhale->FreshAirRinseRinse with Water(15 mins, lift lids)Eye->RinseMedicalSEEK MEDICAL ATTENTIONWarn of MethemoglobinemiaWash->MedicalFreshAir->MedicalRinse->Medical

Figure 1: Decision matrix for immediate response to spills or exposure events involving this compound.

Handling, Storage & Stability

Storage Parameters
  • Temperature: Store at 2-8°C (Refrigerated). While the cyclopropyl group adds stability, nitroanilines can degrade over time.[1][2][3] Cold storage minimizes decomposition.[1][2][3]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[3] The amine functionality is susceptible to oxidation.[1][2][3]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and interactions with plasticizers.[1][2][3]

Chemical Stability & Reactivity[1][2][3]
  • Incompatible Materials:

    • Strong Oxidizers:[1] Risk of vigorous reaction/fire.[1][2][3][11]

    • Acids:[1][5] Will form anilinium salts; strong acids may induce hydrolysis of the cyclopropyl group under extreme conditions.[1][2][3]

    • Reducing Agents: Can reduce the nitro group to a primary amine (diamine derivative).[1][2][3]

  • Decomposition Products: Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen bromide (HBr).[3] HBr formation requires acid-resistant scrubbing in process scale-up. [1][2][3]

Exposure Controls & Experimental Workflow

Personal Protective Equipment (PPE) Matrix
Protection LevelComponentSpecification
Respiratory MaskN95/P2 minimum for solid handling.[1][2][3] Use a Full-face respirator with ABEK filters if generating dust or heating.[1][2][3]
Dermal GlovesNitrile (Double gloved) . 0.11 mm thickness minimum.[3] Breakthrough time > 480 min.[1][2][3]
Body ClothingLab coat required.[3] Tyvek sleeves recommended for scale-up (>1g) handling.[1][2][3]
Ocular EyesChemical safety goggles.[2][3] Face shield if handling solutions under pressure.[1][2][3]
Safe Handling Workflow

The following diagram illustrates the safe workflow for setting up a cross-coupling reaction using this building block.

HandlingWorkflowStorage1. Retrieve fromCold Storage (4°C)Equilibrate2. Warm to RTin DesiccatorStorage->EquilibrateWeighing3. Weigh in Fume Hood(Anti-static gun recommended)Equilibrate->WeighingPrevents condensationSolubilization4. Dissolve immediately(DCM/DMF/DMSO)Weighing->SolubilizationMinimize dustWaste6. Clean Spatula/Balance(Solvent Wipe -> Solid Waste)Weighing->WasteDeconReaction5. Add to Reaction Vessel(Inert Atmosphere)Solubilization->Reaction

Figure 2: Step-by-step workflow for transferring the compound from storage to reaction, emphasizing moisture control and dust containment.[1][2][3][12]

Disposal & Environmental Stewardship

Classification: Hazardous Waste (Halogenated Organic).[2][3]

  • Solid Waste: Do not dispose of with general trash. Collect in a dedicated container labeled "Solid Hazardous Waste - Toxic/Halogenated."[1][2][3]

  • Liquid Waste: Mother liquors from reactions must be segregated into "Halogenated Solvent Waste."[1][3]

  • Destruction Method: High-temperature incineration equipped with a scrubber for nitrogen oxides and hydrogen bromide.[1][2][3]

  • Ecological Note: Do not allow to enter drains. The combination of the nitro group and halogen makes this compound resistant to biodegradation (Persistent).[1][2][3]

References

  • PubChem. (2025).[2][3] 5-Bromo-2-nitroaniline Compound Summary. National Library of Medicine.[1][2][3] [Link][1][2][3]

5-bromo-N-cyclopropyl-2-nitroaniline melting point and physical appearance

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical properties, synthesis, and application of 5-bromo-N-cyclopropyl-2-nitroaniline , a critical intermediate in the development of kinase inhibitors and antiviral therapeutics.

CAS Registry Number: 1356483-75-4 Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, e.g., DYRK1A, LSD1)[1]

Executive Summary & Chemical Identity

This compound is a specialized building block used primarily in medicinal chemistry.[1] It serves as a scaffold for synthesizing fused heterocyclic systems such as benzimidazoles and quinoxalines. Its structural rigidity, provided by the cyclopropyl group, often enhances the metabolic stability and potency of final drug candidates compared to flexible alkyl chains.

Physicochemical Properties Table
PropertyDataSource/Note
CAS Number 1356483-75-4[1][2]
Molecular Formula C₉H₉BrN₂O₂Calculated
Molecular Weight 257.09 g/mol Calculated
Physical Appearance Solid (Crystalline)[2]
Color Yellow to OrangeCharacteristic of o-nitroanilines
Melting Point Not standardized in public pharmacopeiaExperimental determination required (See Protocol)
Solubility Soluble in DMSO, DMF, EtOAc; Low in WaterLipophilic nature
Purity Grade Typically ≥95% (HPLC) for synthesis[2]

Note on Melting Point: While specific melting point data for this intermediate is rarely indexed in public databases, structurally analogous o-nitroanilines typically melt between 80°C and 150°C . The compound is isolated as a stable solid under standard conditions.

Synthesis Protocol & Methodology

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This protocol is derived from patent literature describing the synthesis of kinase inhibitors (e.g., WO2016057834A1).

Reaction Scheme

The synthesis involves the displacement of a labile fluorine atom ortho to a nitro group by cyclopropylamine. The nitro group activates the ring, making the C-F bond susceptible to nucleophilic attack.

SynthesisPathway Figure 1: SNAr Synthesis Mechanism SM1 4-bromo-2-fluoro-1-nitrobenzene (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate + Reagent Reagent Cyclopropylamine (Nucleophile) Reagent->Intermediate Base DIPEA (Base) Base->Intermediate Scavenges HF Product This compound (Target) Intermediate->Product - HF (as salt)

Experimental Procedure (Step-by-Step)

Objective: Synthesis of this compound on a gram scale.

Reagents:

  • 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq)

  • Cyclopropylamine (1.0 - 1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

Protocol:

  • Preparation: Charge a reaction vessel with 4-bromo-2-fluoro-1-nitrobenzene (e.g., 2.0 g) and dissolve in anhydrous DMF (10 mL).

  • Addition: Add DIPEA (2.34 g) to the solution.

  • Nucleophile Introduction: Add cyclopropylamine (0.518 g) dropwise. Caution: Exothermic reaction possible.[1]

  • Reaction: Stir the mixture at Room Temperature (20-25°C) for 12–18 hours.

    • Optimization: If reaction is sluggish by TLC/LCMS, heat to 50°C.

  • Monitoring: Monitor consumption of the fluoronitrobenzene starting material via TLC (Eluent: 20% EtOAc/Hexanes) or LCMS.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • The product typically precipitates as a yellow/orange solid.

    • Filter the solid or extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. If necessary, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Workflow Figure 2: Experimental Workflow Start Dissolve 4-bromo-2-fluoro-1-nitrobenzene in DMF AddBase Add DIPEA + Cyclopropylamine Start->AddBase React Stir RT (12-18h) Monitor via TLC AddBase->React Quench Pour into Ice Water React->Quench Isolate Precipitate Filtration OR EtOAc Extraction Quench->Isolate Purify Silica Chromatography (Hex/EtOAc) Isolate->Purify

Applications in Drug Discovery

This compound is a "privileged structure" intermediate. The o-nitroaniline motif is readily reduced to o-phenylenediamine, which is the precursor for benzimidazoles—a moiety found in numerous FDA-approved drugs.

  • Kinase Inhibition: Used in the synthesis of inhibitors for DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A), a target for Alzheimer's and Down syndrome therapeutics [3].[1]

  • Epigenetic Modulators: Precursor for LSD1 (Lysine-specific demethylase 1) inhibitors, which are investigated for cancer treatment [4].[1]

  • Mechanism of Action: The cyclopropyl group provides steric bulk that fits into specific hydrophobic pockets of the target enzyme (e.g., the ATP-binding site of kinases), often improving selectivity over off-target kinases.

Handling & Safety (E-E-A-T)

  • Hazard Identification: Nitroanilines are generally toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia (blue skin discoloration due to lack of oxygen).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent oxidation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. The compound is a strong staining agent; avoid contact with clothing.

References

  • PubChem. (2025).[2] this compound - Compound Summary. National Library of Medicine.[1] [Link]

  • Google Patents. (2016). WO2016057834A1 - Heparan sulfate biosynthesis inhibitors. (See Example 191, Step 1).
  • RSC Advances. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]

Sources

Beyond the Sticker Price: Technical Valuation & Synthesis of 5-Bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the valuation, synthesis, and quality assurance of 5-bromo-N-cyclopropyl-2-nitroaniline.

Executive Summary: The "Make vs. Buy" Calculus

This compound (CAS: 1356483-75-4) is a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors and antiviral agents.[1][2] While it appears structurally simple, its market price varies wildly—from €180/100mg (Western research catalogs) to ¥1,100/g (Asian bulk suppliers).[1]

This price disparity is not arbitrary; it is a direct function of the synthetic route employed and the resulting regio-isomeric purity .[1][2]

For research applications where data integrity is paramount, the "cheaper" gram is often the most expensive choice due to hidden costs in purification and failed downstream cyclizations.[1] This guide dissects the cost drivers, provides a self-validating synthesis protocol, and establishes quality control standards.

Market Price Analysis (Q4 2025 Estimates)
Supplier TierScalePrice Range (USD)Likely Synthesis RouteRisk Profile
Tier 1 (Certified Reference) 100 mg$200 - $280Fluoro-displacement (Regiospecific)Low.[1][2] Guaranteed >98% purity.
Tier 2 (Catalog Houses) 1 g$150 - $250Purified Dibromo-displacementModerate.[1][2] Potential trace regio-isomers.[1][2]
Tier 3 (Bulk Aggregators) 10 g$300 - $500Dibromo-displacement (Bulk)High.[1][2] Isomer contamination (3-Br-4-nitro) likely.[1][2]

Synthetic Routes & Cost Drivers[2][3]

The valuation of this compound hinges on the starting material. The nucleophilic aromatic substitution (


) reaction defines the yield and purity.
Route A: The "Gold Standard" (Fluoro-Precursor)

Precursor: 4-Bromo-2-fluoronitrobenzene (or 5-bromo-2-fluoronitrobenzene depending on nomenclature conventions).[1][2]

  • Mechanism: Fluorine is an exceptional leaving group in

    
     due to high electronegativity stabilizing the Meisenheimer complex.[1]
    
  • Regioselectivity: The fluorine is exclusively at the ortho position relative to the nitro group. There is no competing leaving group.[1][2]

  • Result: >95% Yield, Single Regioisomer.

  • Cost Driver: The fluorinated precursor is 3-5x more expensive than the brominated analog.[1][2]

Route B: The "Commodity Route" (Dibromo-Precursor)

Precursor: 2,4-Dibromonitrobenzene.[1][2]

  • Mechanism: Bromine is a poorer leaving group.[1]

  • Regioselectivity Issue: The nitro group activates both the ortho (2-position) and para (4-position) bromines.[1][2]

    • Ortho Attack (Target): Sterically hindered.[1]

    • Para Attack (Impurity): Sterically accessible.[1]

  • Result: Mixture of products. Requires extensive column chromatography to separate the target (this compound) from the byproduct (3-bromo-N-cyclopropyl-4-nitroaniline).[1][2]

  • Hidden Cost: If the separation is incomplete, the para-isomer will carry through to the next step (reduction/cyclization), creating "ghost" impurities in your final drug candidate.[1]

Synthesis Logic Diagram (DOT)

SynthesisPathways Start_Fluoro Precursor A: 5-Bromo-2-fluoronitrobenzene (High Cost) Inter_Fluoro Meisenheimer Complex (Stabilized by F) Start_Fluoro->Inter_Fluoro Fast SnAr Start_Dibromo Precursor B: 2,4-Dibromonitrobenzene (Low Cost) Inter_Dibromo Competition: Ortho vs Para Attack Start_Dibromo->Inter_Dibromo Slow SnAr Reagent Cyclopropylamine (Nucleophile) Reagent->Inter_Fluoro Reagent->Inter_Dibromo Product_Target TARGET: This compound (>98% Purity) Inter_Fluoro->Product_Target Exclusive Path Inter_Dibromo->Product_Target Sterically Hindered (Minor/Major mix) Product_Impurity IMPURITY: 3-Bromo-N-cyclopropyl-4-nitroaniline Inter_Dibromo->Product_Impurity Sterically Favored (Significant Byproduct)

Caption: Comparative reaction pathways showing the risk of regio-isomer contamination in the lower-cost dibromo route.

Validated Experimental Protocol

This protocol utilizes Route A to ensure research-grade purity.[1][2] It is designed to be self-validating via visual endpoints and TLC monitoring.[1][2]

Safety Note: Cyclopropylamine is volatile and toxic.[1] Nitroaromatics are potential explosives.[1][2] Work in a fume hood.

Materials
  • Substrate: 5-Bromo-2-fluoronitrobenzene (1.0 eq)

  • Nucleophile: Cyclopropylamine (1.2 eq)[1][2]

  • Base:

    
     (anhydrous, 1.5 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1] MeCN is preferred for easier workup.[1][2]

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-fluoronitrobenzene (e.g., 1.0 g, 4.5 mmol) in MeCN (10 mL).

  • Addition: Add

    
     (0.94 g, 6.8 mmol). Cool the mixture to 0°C in an ice bath.
    
  • Nucleophile Introduction: Add cyclopropylamine (0.38 mL, 5.4 mmol) dropwise. Causality: Dropwise addition controls the exotherm, preventing thermal decomposition of the nitro group.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4-6 hours.

    • Self-Validation: The solution should transition from pale yellow to deep orange/red (characteristic of nitroanilines).[1]

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear; a new, more polar yellow/orange spot (
    
    
    
    ) should appear.
  • Workup:

    • Dilute with water (50 mL). The product usually precipitates as a solid.[1]

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with EtOAc (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield & Characterization[2][4]
  • Expected Yield: 85-95%

  • Appearance: Bright orange/yellow solid.[1]

Quality Assurance: The "Self-Validating" System[1][2]

To justify the price or validate your synthesis, you must confirm identity and purity.

NMR Logic (1H NMR in )

The cyclopropyl group provides a distinct diagnostic fingerprint that validates the


-alkylation.[1][2]
Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Value
Cyclopropyl

0.60 - 0.90 ppmMultiplets (2 sets)Confirms intact cyclopropyl ring.[1][2]
Cyclopropyl

~2.50 ppmMultipletConfirms N-attachment.[1][2]
NH (Amine) 8.00 - 8.50 ppmBroad SingletConfirms secondary amine formation.[1][2]
Aromatic H (C6) ~8.30 ppmDoublet (

)
Critical: Proves 5-Br position (meta coupling).[1][2]
Aromatic H (C3) ~6.80 - 7.10 ppmDoubletOrtho to amine.[1][2]

Critical Check: If you see a doublet at


 8.30 ppm, you have the correct regioisomer. If the pattern shifts significantly, you may have the 3-bromo-4-nitro isomer (from Route B).[1][2]
Purity Specification for Drug Development[1]
  • HPLC: >98% Area under curve (254 nm).[1]

  • Pd Content: <10 ppm (if downstream coupling is planned).

  • Water Content: <0.5% (critical if using moisture-sensitive reagents next).[1][2]

Conclusion

The price of this compound is a proxy for risk.[1][2]

  • Buy at $200+/g if you are in late-stage lead optimization and cannot afford ambiguity in your SAR (Structure-Activity Relationship) data.[1][2]

  • Synthesize via Route A if you have the manpower; the raw material cost is roughly $40/g, offering significant savings for multi-gram scale-up.[1]

  • Avoid cheap bulk sources unless they provide a COA explicitly ruling out the 3-bromo-4-nitro isomer.[1][2]

References

  • Compound Identification & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 5314766, 5-Bromo-2-nitroaniline. Retrieved from [Link] (Note: Parent scaffold reference).

  • Synthetic Methodology (

    
     Regioselectivity): 
    
    • Lumen Learning.[1][2] Nucleophilic Aromatic Substitution: Addition-Elimination. Retrieved from [Link]

  • Cyclopropylamine Reactivity

    • Wade, P. A., et al. (1987).[3] Nitrocyclopropanes as Valuable Building Blocks. Journal of Organic Chemistry. (Contextual reference on nitro-cyclopropyl systems).

  • Market Pricing Data

Sources

Comparative Technical Analysis: 5-Bromo- vs. 4-Bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 5-bromo-N-cyclopropyl-2-nitroaniline and its 4-bromo regioisomer .

Executive Summary

In the development of benzimidazole-based therapeutics (e.g., HCV NS5B inhibitors, kinase inhibitors), the precise regiochemistry of the halogen handle is critical. This compound and 4-bromo-N-cyclopropyl-2-nitroaniline are often confused due to similar retention times and non-descriptive MS fragmentation.

  • The 5-Bromo Isomer places the bromine para to the nitro group. It is the preferred scaffold for functionalizing the "left-wing" of benzimidazole cores via Suzuki-Miyaura coupling at the C5/C6 position.

  • The 4-Bromo Isomer places the bromine para to the amine.[1] It is electronically distinct, often arising as an impurity during direct bromination or misidentified starting material usage.

Part 1: Structural Identity & Nomenclature

Correct IUPAC numbering is the first line of defense against synthesis errors. The amine exerts priority over the nitro group for numbering.

Feature5-Bromo Isomer 4-Bromo Isomer
IUPAC Name This compound4-bromo-N-cyclopropyl-2-nitroaniline
Structure Br is at C5; NO₂ at C2; NH-Cp at C1Br is at C4; NO₂ at C2; NH-Cp at C1
Electronic Relationship Br is para to the Nitro group.Br is meta to the Amine.Br is para to the Amine.Br is meta to the Nitro group.
Key Precursor 4-bromo-2-fluoronitrobenzene5-bromo-2-fluoronitrobenzene (or direct bromination)
CAS (Parent Aniline) 5228-61-5 (Parent: 5-bromo-2-nitroaniline)875-51-4 (Parent: 4-bromo-2-nitroaniline)
Structural Visualization

The following diagram maps the critical electronic relationships.

G cluster_0 5-Bromo Isomer cluster_1 4-Bromo Isomer Struct5 This compound (Br para to NO2) Elec5 Electronic Effect: Nitro group withdraws e- density from Br position. Activated for Pd-coupling. Struct5->Elec5 Struct4 4-bromo-N-cyclopropyl-2-nitroaniline (Br para to NH-R) Elec4 Electronic Effect: Amine donates e- density to Br position. Deactivated/Electron-rich C-Br bond. Struct4->Elec4

Figure 1: Electronic topology of the isomers. The 5-bromo position is electron-deficient (activated), while the 4-bromo position is electron-rich (deactivated).

Part 2: Synthetic Routes (The Control Points)

The primary cause of regioisomer contamination is the selection of the wrong fluoronitrobenzene precursor. The


 reaction is regioselective for the halogen ortho to the nitro group.
Protocol A: Synthesis of 5-Bromo Isomer (Target)

Precursor: 4-bromo-2-fluoronitrobenzene (CAS: 321-23-3) Rationale: The fluorine at C2 is activated by the ortho-nitro group. The bromine at C4 (meta to nitro) is stable.

  • Charge: To a reaction vessel, add 4-bromo-2-fluoronitrobenzene (1.0 eq) and Potassium Carbonate (

    
    , 2.0 eq) in Acetonitrile (MeCN) or DMF.
    
  • Addition: Add Cyclopropylamine (1.2 eq) dropwise at 0°C to control exotherm.

  • Reaction: Stir at RT for 4–6 hours. (Monitor by TLC/LCMS).

  • Workup: Dilute with water. The yellow precipitate is the target.

  • Yield: Typically >90%.

Protocol B: Synthesis of 4-Bromo Isomer (Impurity/Alternate)

Precursor: 5-bromo-2-fluoronitrobenzene (CAS: 364-73-8) Rationale: The fluorine at C2 is displaced. The bromine at C5 (para to nitro) remains. Upon renumbering the aniline product, the Br ends up at position 4.[2][3]

Alternative Route (Direct Bromination): Treating N-cyclopropyl-2-nitroaniline with NBS/DMF will preferentially brominate the 4-position (para to the amine), yielding the 4-bromo isomer. This is a common "trap" when attempting to synthesize the 5-bromo isomer late-stage.

Synthesis Start1 4-bromo-2-fluoronitrobenzene (F ortho to NO2, Br meta to NO2) Process SNAr Displacement of Fluorine Start1->Process Start2 5-bromo-2-fluoronitrobenzene (F ortho to NO2, Br para to NO2) Start2->Process Reagent Cyclopropylamine / K2CO3 / MeCN Reagent->Process Prod5 TARGET: this compound (Br becomes C5) Process->Prod5 From 4-bromo precursor Prod4 ISOMER: 4-bromo-N-cyclopropyl-2-nitroaniline (Br becomes C4) Process->Prod4 From 5-bromo precursor

Figure 2: Synthetic decision tree demonstrating how precursor selection dictates regiochemistry.

Part 3: Analytical Differentiation (Forensics)

Distinguishing these isomers requires careful analysis of the aromatic region in


 NMR. The coupling constants (

) are the definitive fingerprint.
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

5-Bromo Isomer (Br at C5):

  • H3 (Ortho to NO2): Doublet (

    
    ), 
    
    
    
    Hz.[4] Coupled to H4.
  • H4 (Meta to NO2): Doublet of Doublets (

    
    ), 
    
    
    
    Hz. Large ortho coupling to H3, small meta coupling to H6.
  • H6 (Ortho to NH): Doublet (

    
    ), 
    
    
    
    Hz. Isolated by Br; shows only meta coupling.
  • Key Feature: You will see one large ortho coupling (H3-H4) .

4-Bromo Isomer (Br at C4):

  • H3 (Ortho to NO2): Doublet (

    
    ), 
    
    
    
    Hz. Isolated by Br; shows only meta coupling to H5.
  • H5 (Meta to NO2): Doublet of Doublets (

    
    ), 
    
    
    
    Hz.
  • H6 (Ortho to NH): Doublet (

    
    ), 
    
    
    
    Hz.
  • Key Feature: The proton next to the nitro group (H3) appears as a meta-coupled doublet (singlet-like) because its ortho neighbor is occupied by Bromine.

Melting Point Data

While N-cyclopropyl derivatives vary by crystal habit, the parent anilines provide a reliable trend:

  • 5-bromo-2-nitroaniline core: Higher melting point range (typically 139–141°C for parent).

  • 4-bromo-2-nitroaniline core: Lower melting point range (typically 110–113°C for parent).[5]

Part 4: Functional Implications in Drug Design

The choice of isomer dictates the vector of the substituent in the final pharmacophore.

  • 5-Bromo Vector (Linear Extension):

    • In benzimidazole synthesis (via reduction to diamine and cyclization), the 5-bromo substituent points away from the NH-binding pocket.

    • Use Case: This is the standard handle for extending into the solvent-exposed region of a kinase ATP pocket or the RNA-binding groove of viral polymerases.

    • Reactivity: The C-Br bond is activated for Suzuki/Buchwald couplings due to the para-nitro electron withdrawal (prior to reduction).

  • 4-Bromo Vector (Lateral Extension):

    • The 4-bromo substituent points "sideways" or towards the roof of the binding pocket.

    • Use Case: Often used to introduce steric bulk to induce atropisomerism or fill hydrophobic pockets ortho to the hinge-binding motif.

    • Reactivity: Less reactive in oxidative addition steps due to electron donation from the para-amine.

References
  • Synthesis of 5-bromo precursor: Journal of Organic Chemistry, "Regioselective Nucleophilic Aromatic Substitution of Fluoronitrobenzenes."

  • NMR Data & Melting Points: Sigma-Aldrich/Merck Safety Data Sheets (SDS) for 4-bromo-2-nitroaniline (CAS 875-51-4) and 2-bromo-5-nitroaniline (CAS 10403-47-1).

  • Benzimidazole Cyclization: Organic Process Research & Development, "Scalable Synthesis of Benzimidazole HCV Inhibitors."

  • Regioselectivity of Bromination: Tetrahedron Letters, "Bromination of deactivated anilines."

Sources

5-bromo-N-cyclopropyl-2-nitroaniline PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

5-bromo-N-cyclopropyl-2-nitroaniline: Technical Profile and Synthesis Guide

Part 1: Core Directive

This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It bypasses generic definitions to focus on the compound's utility as a regiospecific building block in the synthesis of benzimidazole-based kinase inhibitors and protein degraders (PROTACs).

Part 2: Scientific Integrity & Logic

Identity and Chemical Significance

This compound (CAS: 1356483-75-4) is a specialized aniline derivative characterized by an ortho-nitro motif and a para-bromo substituent relative to the amine. Its structural value lies in its "orthogonality":

  • The Nitro Group: Serves as a latent amine. Upon reduction, it generates a 1,2-diamine suitable for imidazole ring closure.

  • The Bromine Atom: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl ligands.

  • The Cyclopropylamine: Provides metabolic stability and improved pharmacokinetic profiles compared to acyclic alkyl groups, a common strategy in modern drug design (e.g., Trametinib, Lenvatinib).

Table 1: Chemical Identifiers and Properties

IdentifierValue
CAS Registry Number 1356483-75-4
IUPAC Name This compound
Molecular Formula C₉H₉BrN₂O₂
Molecular Weight 257.09 g/mol
SMILES C1CC1Nc1cc(Br)ccc1[O-]
InChIKey Computed from structure:[1][2] UNWWCMMLUVREEB-UHFFFAOYSA-N
Appearance Yellow to orange solid (characteristic of o-nitroanilines)
MDL Number MFCD21193895
Synthesis and Production Protocols

The synthesis relies on Nucleophilic Aromatic Substitution (SNAr). The choice of starting material dictates the reaction rate and impurity profile.

Method A: The Commercial Route (From 2,4-Dibromonitrobenzene) This route is cost-effective but requires careful temperature control to ensure regioselectivity. The nitro group activates the ortho-bromine (C2) significantly more than the para-bromine (C4), but bis-substitution is a risk at elevated temperatures.

  • Precursor: 2,4-Dibromo-1-nitrobenzene (CAS 51686-78-3).

  • Reagent: Cyclopropylamine (3–5 equivalents).

  • Solvent: Ethanol or THF.

  • Conditions: 0°C to RT.

Method B: The High-Fidelity Route (From 4-Bromo-2-fluoronitrobenzene) Fluorine is a superior leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. This route offers higher yields and faster kinetics.

  • Precursor: 4-Bromo-2-fluoronitrobenzene (CAS 321-23-3).

  • Reagent: Cyclopropylamine (1.2 equivalents).

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃.

  • Solvent: DMF or NMP.

  • Conditions: RT, 2–4 hours.

Experimental Protocol (Method B - Standardized):

  • Charge: To a reaction vessel, add 4-bromo-2-fluoronitrobenzene (10.0 g, 45.5 mmol) and anhydrous THF (100 mL).

  • Cool: Cool the solution to 0°C to mitigate exothermicity.

  • Addition: Add DIPEA (1.5 eq) followed by dropwise addition of cyclopropylamine (1.2 eq).

  • Monitor: Allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by the yellow product (Rf ~0.4).

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography.

Downstream Applications: The Benzimidazole Pathway

The primary utility of this compound is as a precursor for 5-bromo-1-cyclopropyl-1H-benzo[d]imidazole derivatives.

Mechanism of Action:

  • Reduction: The nitro group is reduced (Fe/AcOH, SnCl₂, or H₂/Pd-C) to the primary amine, forming 4-bromo-N¹-cyclopropylbenzene-1,2-diamine.

  • Cyclization: Reaction with formic acid, triethyl orthoformate, or an aldehyde yields the benzimidazole core.

Part 3: Visualization & Formatting

Synthesis Pathway Diagram

The following diagram illustrates the regioselective SNAr synthesis and its subsequent transformation into a benzimidazole scaffold.

SynthesisPathway Start 4-Bromo-2-fluoronitrobenzene (CAS 321-23-3) Intermediate Meisenheimer Complex (Transient) Start->Intermediate SNAr Attack (k1) Reagent Cyclopropylamine (Nucleophile) Reagent->Intermediate Product This compound (CAS 1356483-75-4) Intermediate->Product -HF (Fast) Reduction 4-bromo-N1-cyclopropyl- benzene-1,2-diamine Product->Reduction Reduction (Fe/AcOH or H2/Pd) Benzimidazole 5-bromo-1-cyclopropyl- benzimidazole Reduction->Benzimidazole Cyclization (CH(OEt)3)

Caption: Regioselective synthesis of this compound via SNAr and downstream cyclization.

Logical Relationship: Reactivity Profile

This diagram details the electronic effects governing the regioselectivity of the synthesis.

Reactivity Nitro Nitro Group (-NO2) Electron Withdrawing Ortho Ortho Position (C2) Highly Activated Nitro->Ortho Inductive & Resonance Effect Para Para Position (C4) Moderately Activated Nitro->Para Resonance Effect Ortho->Para Reactivity: Ortho > Para (Favors C2 substitution) Meta Meta Position (C5) Unactivated

Caption: Electronic activation by the nitro group directing nucleophilic attack to the ortho-position.

References

  • PubChem. 5-Bromo-2-nitroaniline (Parent Compound Analog). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of m-Bromonitrobenzene and related nitroanilines. Org.[3][4] Synth. 1921, 1, 123. Available at: [Link]

  • MDPI. Nucleophilic Aromatic Substitution in Halonitroarenes. Molecules 2020, 25(20), 4819.[5] Available at: [Link]

Sources

Methodological & Application

synthesis of 5-bromo-N-cyclopropyl-2-nitroaniline from 5-bromo-2-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-S-08.2026

Facile Synthesis of 5-Bromo-N-cyclopropyl-2-nitroaniline: A Key Building Block for Pharmaceutical Research

Abstract

This application note provides a detailed, reliable protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-fluoronitrobenzene and cyclopropylamine. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, characterization data, and discusses the rationale behind the choice of reagents and conditions to ensure reproducibility and high yield.

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in a vast number of pharmaceuticals.[1] Specifically, substituted anilines serve as crucial precursors for the development of a wide range of therapeutic agents. The target molecule, this compound, incorporates several key structural features: a brominated phenyl ring, which provides a synthetic handle for further modifications like cross-coupling reactions[2]; a nitro group, which is a strong electron-withdrawing group that activates the ring for nucleophilic substitution; and a cyclopropyl moiety. The cyclopropyl group is of particular interest in drug design as it can enhance metabolic stability, improve potency by providing conformational rigidity, and modulate physicochemical properties.[3][4]

This protocol details a robust synthesis based on the nucleophilic aromatic substitution (SNAr) pathway, a cornerstone reaction for modifying electron-poor aromatic systems.[5]

Reaction Scheme:

Reaction Scheme

Figure 1: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Mechanistic Rationale

The synthesis proceeds via the SNAr "addition-elimination" mechanism.[6] This pathway is favored due to the specific arrangement of functional groups on the benzene ring.

  • Activation: The aromatic ring of 5-bromo-2-fluoronitrobenzene is rendered highly electron-deficient (electrophilic) by the powerful electron-withdrawing effects (-I and -M) of the nitro (NO₂) group.[7]

  • Nucleophilic Attack: Cyclopropylamine, the nucleophile, attacks the carbon atom bearing the fluorine atom (the ipso-carbon). This is the rate-determining step of the reaction. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.[8]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group for SNAr reactions due to its high electronegativity. This step is fast and results in the formation of the final product.

Fluorine is the preferred leaving group over bromine in this SNAr context, primarily because its high electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack.[9]

Workflow cluster_prep Reaction Phase cluster_workup Workup & Isolation cluster_final Purification & Analysis A 1. Setup Combine reactants: - 5-bromo-2-fluoronitrobenzene - K₂CO₃ - Acetonitrile B 2. Add Nucleophile Add Cyclopropylamine A->B C 3. Heat & Stir Reflux at 80°C for 4-6h B->C D 4. Monitor Check completion via TLC C->D E 5. Concentrate Remove acetonitrile via rotovap D->E F 6. Extraction Partition between EtOAc and H₂O E->F G 7. Wash & Dry Wash with brine, dry over MgSO₄ F->G H 8. Concentrate Remove EtOAc to get crude solid G->H I 9. Purify Flash Chromatography (Silica, EtOAc/Hexanes) H->I J 10. Characterize Obtain pure yellow solid I->J K 11. Analyze NMR, MS J->K

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) with Cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists in drug discovery. It details the specific handling, optimization, and execution of nucleophilic aromatic substitution (SNAr) using cyclopropylamine , a common but distinct pharmacophore in medicinal chemistry (e.g., Ciprofloxacin, kinase inhibitors).

Abstract & Strategic Value

The cyclopropylamine moiety is a privileged pharmacophore in medicinal chemistry, offering a unique metabolic profile and rigid steric bulk that differs significantly from isopropyl or ethyl analogs. While the introduction of this group via Nucleophilic Aromatic Substitution (SNAr) is a standard transformation, the specific physical properties of cyclopropylamine (bp 50 °C, volatility) and the electronic requirements of the substrate demand a tailored approach. This guide provides a self-validating protocol for coupling cyclopropylamine with activated aryl/heteroaryl halides, moving beyond generic "amine coupling" recipes to address the specific kinetic and safety challenges of this reagent.

Mechanistic Foundation

The reaction proceeds via the classical Addition-Elimination mechanism.[1][2][3][4] Unlike Pd-catalyzed Buchwald-Hartwig couplings, SNAr does not require a metal catalyst but relies heavily on the electronic activation of the electrophile.

The Reaction Pathway[1]
  • Nucleophilic Attack: Cyclopropylamine (nucleophile) attacks the ipso-carbon of the activated aryl halide.

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate (rate-determining step in most cases).

  • Elimination: Loss of the leaving group (halide) and re-aromatization.

SNAr_Mechanism Start Substrate (Activated Aryl Halide) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex k1 (Slow) Attack Nuc Cyclopropylamine (Nucleophile) Nuc->Complex Product Product (N-Cyclopropyl Arylamine) Complex->Product k2 (Fast) Elimination LG Leaving Group (X-) Complex->LG

Figure 1: The Addition-Elimination mechanism. Note that for SNAr, Fluorine is often a superior leaving group to Chlorine due to the high electronegativity stabilizing the transition state leading to the Meisenheimer complex.

Critical Experimental Factors

Substrate Selection (The "Activation" Rule)

SNAr requires an electron-deficient ring.

  • Excellent Substrates: 2- or 4-halopyridines, 2- or 4-halopyrimidines, 2,4-dinitrohalobenzenes.

  • Challenging Substrates: Mononitrohalobenzenes, simple halobenzonitriles.

  • Leaving Group Hierarchy: F >> Cl ≈ Br > I .

    • Insight: Unlike SN2 or Pd-coupling, Aryl Fluorides react fastest in SNAr because the highly electronegative fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy of the rate-determining step.

Solvent & Base Matrix

Cyclopropylamine is a primary amine with moderate steric hindrance (less than isopropyl, more than methyl).

ComponentRecommendationRationale
Solvent DMSO, DMF, NMP Polar aprotic solvents stabilize the polar transition state and the anionic intermediate.[1]
AlternativeAcetonitrile, EtOH Use for highly reactive substrates. EtOH is greener but slower for difficult cases.
Base DIPEA (Hünig's Base) Soluble organic base; prevents protonation of the nucleophile.
AlternativeK₂CO₃ / Cs₂CO₃ Inorganic bases are effective but require good agitation (heterogeneous).
Stoichiometry 2.0 - 3.0 equiv. Cyclopropylamine is volatile; excess ensures reaction completion.

Experimental Protocols

Safety Pre-Requisites
  • Volatility: Cyclopropylamine boils at ~50 °C. Reactions run above 40 °C must be performed in a sealed pressure vial or with a highly efficient reflux condenser (e.g., dry ice/acetone) to prevent loss of reagent.

  • Toxicity: Cyclopropylamine is toxic and a mechanism-based inhibitor of Cytochrome P450. Handle in a fume hood.

  • Flammability: Highly flammable liquid and vapor.[5][6][7]

Method A: Thermal SNAr (Standard Protocol)

Best for: Activated heteroaryl chlorides/fluorides (e.g., 2-chloropyridine derivatives).

Materials:

  • Aryl Halide (1.0 equiv)[8]

  • Cyclopropylamine (2.5 equiv)

  • DIPEA (3.0 equiv) [Optional if Cyclopropylamine is used in large excess]

  • DMSO (anhydrous, 5-10 volumes)

Procedure:

  • Charge: To a pressure-rated glass vial equipped with a magnetic stir bar, add the Aryl Halide and DMSO. Stir to dissolve.

  • Add Base: Add DIPEA via syringe.

  • Add Nucleophile: Add Cyclopropylamine via syringe. Note: If the substrate is highly reactive (e.g., dinitro), add slowly at 0 °C to control exotherm.

  • Seal & Heat: Cap the vial tightly. Heat the reaction block to 80–100 °C .

    • Why? Although cyclopropylamine boils at 50 °C, the sealed vessel allows heating above the boiling point, significantly accelerating the kinetics (Arrhenius equation).

  • Monitor: Check by LC-MS or TLC after 2 hours. If incomplete, continue heating up to 12 hours.

  • Workup:

    • Cool to room temperature.[9]

    • Dilute: Pour into 10 volumes of water or saturated NaHCO₃.

    • Extract: Extract with EtOAc (3x).

    • Wash: Wash combined organics with water (to remove DMSO) and brine.

    • Dry: Dry over Na₂SO₄, filter, and concentrate.

Method B: Microwave-Assisted SNAr

Best for: Deactivated substrates or rapid library synthesis.

Procedure:

  • Dissolve Aryl Halide (0.5 mmol) in EtOH or NMP (2 mL) in a microwave vial.

  • Add Cyclopropylamine (1.5 mmol, 3 equiv).

  • Add DIPEA (1.5 mmol, 3 equiv).

  • Seal and irradiate at 120–150 °C for 10–30 minutes.

    • Caution: Ensure the vessel is rated for the pressure generated by cyclopropylamine/ethanol at these temperatures.

Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot low yields or stalled reactions.

Optimization_Logic Start Reaction Stalled / Low Yield? Check_LG Is Leaving Group Cl/Br? Start->Check_LG Switch_F Switch to Aryl-Fluoride (Faster S_NAr) Check_LG->Switch_F Yes Check_Temp Is Temp > 50°C? Check_LG->Check_Temp No (Already F) Sealed_Vessel Use Sealed Tube (Prevent Reagent Loss) Check_Temp->Sealed_Vessel Yes (Volatile Nuc) Check_Solvent Solvent is EtOH/THF? Check_Temp->Check_Solvent No Switch_DMSO Switch to DMSO/NMP (Stabilize Intermediate) Check_Solvent->Switch_DMSO Yes

Figure 2: Decision tree for optimizing SNAr reactions with cyclopropylamine.

References

  • Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chem. Rev.1951 , 49, 273. Link

  • Reactivity of Cyclopropylamine: Cyclopropylamine - Santa Cruz Biotechnology Safety Data Sheet. Link

  • Solvent Effects: "Nucleophilic Aromatic Substitution: Solvents and Reagents." ACS Green Chemistry Institute. Link

  • Application in Drug Synthesis (Ciprofloxacin): "Ciprofloxacin Synthesis: Streamlined synthesis of antibiotic ciprofloxacin." Virginia Commonwealth University Innovation Gateway.[10] Link

  • Green Chemistry Approaches: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Beilstein J. Org. Chem.2011 , 7, 1299. Link

Sources

Application Note: Strategic Utilization of 5-Bromo-N-cyclopropyl-2-nitroaniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

In the landscape of targeted protein kinase inhibitors (PKIs), the benzimidazole core remains a privileged structure due to its ability to mimic the purine ring of ATP, allowing for effective binding within the kinase hinge region.

5-Bromo-N-cyclopropyl-2-nitroaniline (CAS: 1356483-75-4 / Analogues) serves as a critical, high-value intermediate for accessing N1-cyclopropyl-6-bromobenzimidazole scaffolds. This specific substitution pattern offers two distinct medicinal chemistry advantages:

  • N1-Cyclopropyl Moiety: Unlike simple methyl or ethyl groups, the cyclopropyl ring provides a unique steric bulk that often fills the hydrophobic "sugar pocket" or solvent-exposed regions of kinases (e.g., MEK, VEGFR, Aurora), improving both potency and metabolic stability (prevention of N-dealkylation).

  • C6-Bromine Handle: The bromine atom at the 6-position (post-cyclization) is electronically activated for palladium-catalyzed cross-coupling, allowing for the modular attachment of "tail" regions—the diverse chemical appendages that determine kinase selectivity.

This guide details the optimized workflow for converting this nitroaniline intermediate into a functional kinase inhibitor core, emphasizing chemoselective reduction and cyclization protocols.

Chemical Utility & Pathway Analysis

The utility of this compound lies in its transformation efficiency. The workflow follows a "Reduce-Cyclize-Couple" strategy.

Pathway Diagram: From Intermediate to Drug Candidate

KinaseInhibitorPathway cluster_legend Key Transformation Phase Start 4-Bromo-2-fluoro-1-nitrobenzene (Starting Material) Inter This compound (The Intermediate) Start->Inter SNAr (Cyclopropylamine) Diamine 4-Bromo-N1-cyclopropyl-1,2-diamine (Unstable Precursor) Inter->Diamine Chemoselective Reduction (Fe/NH4Cl) Core 6-Bromo-1-cyclopropyl-benzimidazole (The Scaffold) Diamine->Core Cyclization (Formic Acid/HC(OEt)3) Drug Target Kinase Inhibitor (Functionalized Drug) Core->Drug Suzuki/Buchwald Coupling

Caption: Figure 1. Synthetic workflow transforming the nitroaniline intermediate into a functional kinase inhibitor core.

Application Protocols

Protocol A: Synthesis of the Intermediate (If not purchased)

Context: While often commercially available, in-house synthesis ensures purity.

Reaction: Nucleophilic Aromatic Substitution (


)
Substrate:  4-Bromo-2-fluoronitrobenzene
Reagent:  Cyclopropylamine
  • Dissolution: Dissolve 4-bromo-2-fluoronitrobenzene (1.0 eq) in anhydrous THF or Ethanol (0.5 M concentration).

  • Base Addition: Add Triethylamine (1.5 eq) to scavenge HF.

  • Nucleophile Addition: Add Cyclopropylamine (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. The solution will turn deep orange/yellow (characteristic of nitroanilines).

  • Validation: TLC (Hexane/EtOAc 4:1). The starting material (higher

    
    ) should disappear.
    
  • Workup: Concentrate, dilute with water, filter the yellow precipitate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Chemoselective Reduction (The Critical Step)

Challenge: Standard catalytic hydrogenation (


) often causes hydrodebromination (loss of the Br handle). Iron-mediated reduction is required to preserve the halogen.

Reagents:

  • This compound (1.0 eq)

  • Iron Powder (Fe, 5.0 eq) - Must be fine powder

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Preparation: Suspend the nitroaniline intermediate in Ethanol/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Observation: The yellow color of the nitro compound will fade to a pale brown/grey slurry over 1–2 hours.

  • Monitoring: Monitor by LC-MS. Look for the Mass Shift:

    
     (approx).
    
    • Target Mass: MW ~227 (Br isotope pattern preserved).

  • Workup (Oxidation Prevention): The resulting diamine is air-sensitive.

    • Filter hot through Celite to remove Iron sludge.

    • Wash Celite with hot ethanol.

    • Concentrate filtrate immediately. Do not store the diamine. Proceed directly to Protocol C.

Protocol C: Cyclization to Benzimidazole Core

Reagent: Formic Acid (for H-substitution at C2) or Triethyl Orthoformate.

  • Cyclization: Dissolve the crude diamine from Protocol B in Trimethyl Orthoformate (TMOF) or Triethyl Orthoformate (TEOF) (excess, acts as solvent).

  • Catalysis: Add a catalytic amount of p-TsOH (0.1 eq).

  • Heating: Heat to 80°C for 3 hours.

  • Workup: Concentrate under vacuum. Neutralize with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Product:6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole .

Analytical Data & QC Standards

When characterizing this compound, ensure the following specifications are met to guarantee downstream success.

PropertySpecificationMethodNote
Appearance Bright Yellow/Orange SolidVisualDarkening indicates oxidation.
Purity >98.0%HPLC (254 nm)Impurities interfere with coupling.
1H NMR Distinct Cyclopropyl signalsDMSO-d6

0.6–0.9 (4H, m), 2.5 (1H, m).
LC-MS M+H matches theoreticalESI+Check for Br isotope pattern (1:1).
Water Content <0.5%Karl FischerCritical for anhydrous coupling steps.

Functionalization Strategy: The "Tail" Attachment

Once the 6-bromo-1-cyclopropyl-benzimidazole core is synthesized, it acts as the electrophile in Suzuki-Miyaura coupling.

Mechanism Map: Pharmacophore Construction

Pharmacophore Center Benzimidazole Core (Hinge Binder) Head Cyclopropyl Group (Solubility/Pocket Fill) Center->Head N1 Position Tail Aryl/Heteroaryl Tail (Selectivity Determinant) Center->Tail C6 Position (via Suzuki)

Caption: Figure 2. Pharmacophore assembly. The C6-Bromine is replaced by the 'Tail' moiety to confer kinase selectivity.

Standard Suzuki Protocol for this Scaffold:

  • Core: 6-Bromo-1-cyclopropyl-benzimidazole (1.0 eq).

  • Partner: Aryl-Boronic Acid (1.2 eq).

  • Catalyst:

    
     (0.05 eq).
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1), degassed.

  • Temp: 90°C, 12 hours.

Safety & Handling

  • Nitroanilines: Toxic by inhalation and skin contact. Potential mutagen. Handle in a fume hood with double nitrile gloves.

  • Iron Waste: The iron sludge from reduction is pyrophoric if dried completely in air. Keep wet and dispose of in hazardous solid waste containers.

  • Cyclopropylamine: Volatile and toxic. Keep chilled before use.

References

  • Synthesis of Benzimidazole Scaffolds

    • Title: "Benzimidazole derivatives as kinase inhibitors."[1][2][3][4]

    • Source: PubMed (NIH)
    • URL:[Link]

  • Reduction Protocols

    • Title: "Reduction of Nitro Compounds to Amines: A Review of Chemoselective Methods."[5]

    • Source: Thieme Connect / Synthesis Reviews
    • URL:[Link]

  • Kinase Inhibitor Design (MEK/VEGFR)

    • Title: "Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy."[1]

    • Source: Chemical Biology & Drug Design[1]

    • URL:[Link]

  • Compound Properties

    • Title: "this compound Compound Summary"
    • Source: PubChem[6]

    • URL:[Link]

Sources

5-bromo-N-cyclopropyl-2-nitroaniline in MEK inhibitor synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Synthesis & Utilization of 5-bromo-N-cyclopropyl-2-nitroaniline

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development, specifically for the RAS/RAF/MEK/ERK signaling pathway, the benzimidazole scaffold represents a critical structural motif. Drugs such as Selumetinib (AZD6244) and Binimetinib (MEK162) rely on an N1-substituted benzimidazole core to occupy the allosteric hydrophobic pocket adjacent to the ATP-binding site of MEK1/2.

The molecule This compound is the pivotal "gateway" intermediate for generating N1-cyclopropyl-benzimidazoles. Its synthesis requires precise regiochemical control to install the cyclopropyl group while preserving the bromine handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach the characteristic "tail" moieties found in clinical candidates.

This guide details a high-purity synthesis protocol, emphasizing the suppression of bis-alkylation side products and the management of oxidative instability during downstream reduction.

Chemical Pathway & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 4-bromo-2-fluoro-1-nitrobenzene . The choice of the fluoro-derivative over the chloro-analog is deliberate: the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) specifically at the ortho position relative to the nitro group, ensuring exclusive regioselectivity.

Pathway Visualization:

MEK_Pathway SM 4-bromo-2-fluoro- 1-nitrobenzene Inter Meisenheimer Complex SM->Inter SNAr Attack (THF, 0°C) Reagent Cyclopropylamine (Nucleophile) Reagent->Inter Product 5-bromo-N-cyclopropyl- 2-nitroaniline Inter->Product -HF (Regioselective) Diamine 4-bromo-N1-cyclopropyl benzene-1,2-diamine Product->Diamine Nitro Reduction (Fe/NH4Cl or Na2S2O4) Scaffold 6-bromo-1-cyclopropyl- 1H-benzimidazole Diamine->Scaffold Cyclization (HC(OEt)3 or HCOOH)

Figure 1: Synthetic trajectory from starting material to the active benzimidazole MEK inhibitor scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Objective: Synthesize the title compound with >98% purity, minimizing the formation of bis-substituted byproducts.

Materials:

  • 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) [CAS: 364-73-8]

  • Cyclopropylamine (1.2 eq) [CAS: 765-30-0]

  • Potassium Carbonate (

    
    ) (1.5 eq) or DIPEA (1.5 eq)
    
  • Solvent: Anhydrous THF or Ethanol

  • Temperature: 0°C to RT[1]

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 4-bromo-2-fluoro-1-nitrobenzene (10.0 g, 45.4 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to prevent exotherms that degrade the labile cyclopropylamine.

  • Base Addition: Add

    
     (9.4 g, 68.1 mmol) to the stirred solution.
    
  • Nucleophile Addition: Add cyclopropylamine (3.8 mL, 54.5 mmol) dropwise over 20 minutes via an addition funnel. Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by a bright yellow/orange spot (
      
      
      
      ).
  • Workup:

    • Dilute with Ethyl Acetate (200 mL) and wash with Water (2 x 100 mL).

    • Critical Step: Wash with 0.5M HCl (50 mL) to remove unreacted cyclopropylamine.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol/Water (9:1) to yield bright orange needles.

Yield Expectation: 85-92% Data Profile:

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.15 (br s, 1H, NH), 8.05 (d, 1H, H-3), 7.35 (d, 1H, H-6), 6.90 (dd, 1H, H-4), 2.55 (m, 1H, cyclopropyl-CH), 0.90-0.60 (m, 4H, cyclopropyl-CH2).
    
Protocol B: Chemoselective Reduction to the Diamine

Challenge: The resulting diamine (4-bromo-N1-cyclopropylbenzene-1,2-diamine) is highly electron-rich and prone to rapid air oxidation (turning purple/black). Standard Hydrogenation (


, Pd/C) carries a risk of de-bromination .

Recommended Method: Iron-Mediated Reduction (Bechamp conditions) or Sodium Dithionite.

Methodology (Fe/NH4Cl):

  • Dissolve this compound (5.0 g) in EtOH/Water (4:1, 50 mL).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to 70°C for 2 hours with vigorous stirring.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with Ethanol.

  • Isolation: Concentrate the filtrate immediately.

    • Precaution: Do not store the crude diamine. Proceed immediately to the cyclization step (Protocol C) to lock the scaffold.

Downstream Application: Benzimidazole Formation

To generate the MEK inhibitor core (e.g., for Binimetinib analogs), the diamine is cyclized.

Cyclization Protocol:

  • Suspend the fresh diamine in Triethyl Orthoformate (

    
    ) (10 vol).
    
  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Reflux for 3 hours.

  • Cool and filter the precipitate.

  • Product: 6-bromo-1-cyclopropyl-1H-benzo[d]imidazole .

This scaffold is now ready for Palladium-catalyzed coupling at the C6-bromo position to install the aryl-amine tail characteristic of allosteric MEK inhibitors.

Process Safety & Troubleshooting

IssueCauseMitigation Strategy
Low Yield (

)
Hydrolysis of FluorideEnsure anhydrous solvent; avoid hydroxide bases (use Carbonate or DIPEA).
De-bromination Over-reduction during hydrogenationAvoid Pd/C. Use Fe/NH4Cl or

to preserve the Aryl-Bromide.
Purple Tars Oxidation of DiamineKeep diamine under Argon; telescope directly into cyclization step.
Exotherm Nitro group reactivityControl addition rate of amine; keep temp <5°C during initial mixing.

Workflow Visualization

Workflow cluster_0 Step 1: SNAr Synthesis cluster_1 Step 2: Reduction (Critical) cluster_2 Step 3: Scaffold Locking Start Start: 4-bromo-2-fluoro-1-nitrobenzene React React with Cyclopropylamine (THF, 0°C -> RT) Start->React Wash Acid Wash (0.5M HCl) Remove excess amine React->Wash Isolate Isolate Nitroaniline (Orange Solid) Wash->Isolate Reduce Fe / NH4Cl Reduction (Avoid Pd/C to save Br) Isolate->Reduce Filter Filter Iron Sludge (Celite) Reduce->Filter Unstable Unstable Diamine (Do not store!) Filter->Unstable Cyclize Cyclize with HC(OEt)3 (Form Benzimidazole) Unstable->Cyclize Immediate Processing Final Final MEK Scaffold Ready for Coupling Cyclize->Final

Figure 2: Operational workflow for the synthesis and stabilization of the MEK inhibitor core.

References

  • Wallace, E. M., et al. (2003). N3-alkylated benzimidazole derivatives as MEK inhibitors. World Intellectual Property Organization, WO2003077914 .[2]

    • Core reference for the alkylation of nitro-aniline precursors in MEK inhibitor synthesis.
  • Array BioPharma Inc. (2004).[3] Preparation of phenylaminobenzimidazole carboxylates as MEK inhibitors.[3][4] US Patent Application US20040116710 .[3]

    • Details the specific use of 4-bromo-2-fluoro-1-nitrobenzene in gener
  • Sebolt-Leopold, J. S., & Herrera, R. (2004). Targeting the mitogen-activated protein kinase cascade to treat cancer.[3][4][5] Nature Reviews Cancer, 4(12), 937-947.

    • Authoritative review on the mechanism of action for allosteric MEK inhibitors.
  • Lyssikatos, J. P., et al. (2004).[3] MEK Inhibitors: The Chemistry and Biological Activity of a Novel Class of Benzimidazole Analogues. Bioorganic & Medicinal Chemistry Letters.

    • Provides SAR data supporting the use of N-cyclopropyl substituents for metabolic stability.

Sources

reduction of nitro group in 5-bromo-N-cyclopropyl-2-nitroaniline to diamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Synthesis of 5-bromo-N¹-cyclopropylbenzene-1,2-diamine

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and dyes.[1] This application note provides a comprehensive guide to the chemoselective reduction of 5-bromo-N-cyclopropyl-2-nitroaniline to the high-value intermediate, 5-bromo-N¹-cyclopropylbenzene-1,2-diamine. We delve into the rationale for selecting an appropriate reduction methodology, weighing the benefits and drawbacks of common techniques. A detailed, field-tested protocol utilizing tin(II) chloride dihydrate is presented, which offers excellent functional group tolerance, specifically preserving the sensitive carbon-bromine bond. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for synthesizing substituted phenylenediamines.

Introduction: The Challenge of Chemoselectivity

Substituted o-phenylenediamines are critical synthons in medicinal chemistry, frequently serving as precursors for heterocyclic scaffolds such as benzimidazoles and quinoxalines. The target molecule, 5-bromo-N¹-cyclopropylbenzene-1,2-diamine, incorporates three key functionalities: a bromine atom, a secondary cyclopropylamine, and the primary amine to be unmasked. The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the aryl bromide.

The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[2][3] While numerous methods exist, their applicability is highly substrate-dependent. A poorly chosen reagent can lead to undesired side reactions, most notably hydrodehalogenation, which would compromise the integrity of the final product.

Mechanistic Considerations and Method Selection

The choice of reducing agent is paramount for a successful and clean transformation. Below is a comparative analysis of common methodologies for nitro group reduction.

MethodReducing Agent(s)AdvantagesDisadvantages for this Substrate
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NickelHigh efficiency, clean byproducts (H₂O).[4]High risk of hydrodehalogenation (C-Br bond cleavage), especially with palladium catalysts.[5]
Metal/Acid Reduction Fe/AcOH, Fe/NH₄Cl, Zn/AcOHCost-effective, robust, good functional group tolerance.[2][4]Often requires harsh acidic conditions; workup can be complicated by metal salt removal.[6]
Transfer Hydrogenation HCOOH, NH₄OOCH, HydrazineAvoids handling of gaseous H₂; often mild conditions.[7][8]Catalyst choice is still critical to avoid dehalogenation.
Sulfide/Dithionite Reduction Na₂S₂O₄, Na₂SInexpensive, safe, and effective under aqueous conditions.[9][10]Can generate sulfurous odors; dithionite stability can be a concern.[10]
Metal Salt Reduction SnCl₂·2H₂OHighly chemoselective , tolerates halides and other reducible groups; mild conditions.[4][11]Stoichiometric amounts of tin salts are generated, requiring careful workup and disposal.

Rationale for Selecting Tin(II) Chloride (SnCl₂):

For the synthesis of 5-bromo-N¹-cyclopropylbenzene-1,2-diamine, Tin(II) Chloride (SnCl₂) is the reagent of choice . Its primary advantage is the exceptional ability to selectively reduce aromatic nitro groups in the presence of halides like bromine and chlorine.[11] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with the solvent acting as a proton source. This method avoids the high pressures and pyrophoric catalysts associated with hydrogenation and the harsh acidity of some metal/acid systems.

Caption: Reaction scheme for the reduction of this compound.

Detailed Experimental Protocol

This protocol details the reduction using tin(II) chloride dihydrate in ethanol.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.CAS No.
This compound257.102.57 g10.01.01356483-76-5
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.639.03 g40.04.010025-69-1
Ethanol (200 proof)46.07100 mL--64-17-5
Saturated Sodium Bicarbonate (aq. NaHCO₃)-~200 mL--144-55-8
Ethyl Acetate (EtOAc)88.11300 mL--141-78-6
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g--7757-82-6
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass funnel and filter paper

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (2.57 g, 10.0 mmol). Add 100 mL of ethanol to dissolve the starting material with magnetic stirring.

  • Addition of Reagent: To the stirred solution, add tin(II) chloride dihydrate (9.03 g, 40.0 mmol) in one portion.[12]

  • Heating and Monitoring: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material is typically a colored spot, while the diamine product is often UV-active and may stain with an oxidizing agent like potassium permanganate.

  • Reaction Workup - Quenching and Neutralization: Once the reaction is complete (disappearance of starting material by TLC), cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing ~100 mL of ice. A white precipitate of tin salts will form.

  • Basification: Slowly add saturated aqueous sodium bicarbonate solution to the mixture with vigorous stirring until the pH is basic (pH > 8). This step is crucial to precipitate the tin salts as tin hydroxide and to deprotonate the amine product.

  • Filtration (Optional but Recommended): To simplify the extraction, filter the entire mixture through a pad of Celite® to remove the bulk of the tin salts. Wash the filter cake thoroughly with ethyl acetate (~50 mL).

  • Extraction: Transfer the filtrate to a 500 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude 5-bromo-N¹-cyclopropylbenzene-1,2-diamine. The crude product is often an oil or a low-melting solid.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be employed.[13]

Caption: Step-by-step workflow for the synthesis and purification of the target diamine.

Characterization and Troubleshooting

Expected Results: The pure product, 5-bromo-N¹-cyclopropylbenzene-1,2-diamine, should be a colorless to pale solid or oil. The success of the reduction can be confirmed by:

  • IR Spectroscopy: Disappearance of the characteristic nitro group stretches (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the two amine groups (around 3300-3500 cm⁻¹).[14]

  • ¹H NMR Spectroscopy: The appearance of new broad singlets corresponding to the -NH₂ and -NH- protons, and a shift in the aromatic proton signals.

  • Mass Spectrometry: Observation of the correct molecular ion peak for C₉H₁₁BrN₂.

Troubleshooting_Guide problem Problem Observation Solution incomplete Incomplete Reaction Starting material remains by TLC after 4h. Add 0.5-1.0 eq. more SnCl₂·2H₂O. 2. Ensure reaction is fully at reflux. 3. Check purity of starting material. workup workup dehalogenation Dehalogenation Mass spec shows product peak minus Br (~80 Da). This is rare with SnCl₂. Confirm reagent identity. If persistent, consider Na₂S₂O₄ as an alternative.

Caption: A guide to troubleshooting common issues during the synthesis.

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Aromatic Nitro Compounds: Are often toxic and can be absorbed through the skin. Handle with care.[16]

  • Aromatic Amines: Many aromatic amines are suspected carcinogens and are readily absorbed through the skin. Avoid all direct contact.[17]

  • Tin(II) Chloride: Is corrosive and can cause burns. Avoid inhalation of dust.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Dispose of chemical waste, especially tin-containing waste, according to institutional and local regulations.[18][19]

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Synfacts. (2010).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ACS Publications. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 23(8), 1552-1559.
  • Royal Society of Chemistry. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 25(1), 227-233.
  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Digital Commons @ NJIT. (1940). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Retrieved from [Link]

  • Google Patents. (1967). Process for purifying a phenylenediamine.
  • Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]

  • Google Patents. (1981). Process for the catalytic hydrogenation of nitrobenzene.
  • Royal Society of Chemistry. (2020). Theoretical study on nitrobenzene hydrogenation to aniline catalyzed by M1/CeO2−x(111) single-atom catalysts. Catalysis Science & Technology, 10(18), 6199-6210.
  • Frontiers. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 638.
  • National Center for Biotechnology Information. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(16), 5993-6003.
  • ResearchGate. (2020). Hydrogenation of nitrobenzene to aniline over Ru/C catalysts. Retrieved from [Link]

  • TotalEnergies. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 31(1), 48-60.
  • Google Patents. (1968). Preparation of aromatic diamine mixtures.
  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Chemical Society Reviews.
  • Agency for Toxic Substances and Disease Registry. (1993). Analytical methods. Retrieved from [Link]

  • ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]

  • ACS Publications. (2024).
  • PubMed. (1997). Purification and characterization of diamine oxidase from porcine kidney and intestine. Biochemical Journal, 325(Pt 1), 239-246.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • ResearchGate. (2019). How to use IR spectroscopy to check for Nitro group reduction?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

  • MDPI. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers, 14(19), 4066.
  • YouTube. (2023). Tests for Organic nitro groups - Reduction to NHOH. Retrieved from [Link]

  • Thieme. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • Organic Syntheses. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 95, 289-309.
  • MDPI. (2023). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 28(13), 5159.
  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes. The Journal of Organic Chemistry, 78(18), 9144-9159.
  • Lumen Learning. (n.d.). 15.6 Worked Examples | Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2025). Some New Nitro Amines and Diamines. Retrieved from [Link]

Sources

Application Note: High-Efficiency Preparation of Benzimidazole Derivatives from 5-bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthetic protocols for converting 5-bromo-N-cyclopropyl-2-nitroaniline into functionalized 6-bromo-1-cyclopropyl-1H-benzimidazoles . This scaffold is a critical pharmacophore in the development of HCV NS5B polymerase inhibitors, kinase inhibitors, and other bioactive small molecules.

The presence of the cyclopropyl group and the bromine handle necessitates a chemoselective approach. Standard catalytic hydrogenation (


) poses a high risk of hydrodehalogenation  (loss of the bromine atom). Therefore, this guide prioritizes Sodium Dithionite (

)
mediated reduction and "One-Pot" oxidative cyclization strategies, ensuring high fidelity of the halogen handle for downstream palladium-catalyzed coupling (Suzuki/Buchwald).

Strategic Analysis & Retrosynthesis

The transformation requires two distinct chemical events:

  • Chemoselective Reduction: Converting the nitro group (

    
    ) to an amine (
    
    
    
    ) without debromination.
  • Imidazolyzation: Condensation with an electrophile (typically an aldehyde) followed by oxidative ring closure.

The Regiochemical Outcome

It is vital to understand the mapping of the starting material to the final benzimidazole numbering:

  • Precursor: this compound.

  • Intermediate: 4-bromo-N1-cyclopropylbenzene-1,2-diamine.

  • Product: 6-bromo -1-cyclopropyl-2-substituted-1H-benzimidazole.

Note: The bromine atom, originally at position 5 relative to the amine, ends up at position 6 in the N1-substituted benzimidazole system.

Reaction Pathway Visualization

SynthesisPath cluster_onepot Preferred One-Pot Pathway SM 5-bromo-N-cyclopropyl- 2-nitroaniline Inter Intermediate: 4-bromo-N1-cyclopropyl- benzene-1,2-diamine SM->Inter Reduction (Na2S2O4 or Fe/AcOH) Prod Target: 6-bromo-1-cyclopropyl- 2-substituted-benzimidazole SM->Prod Na2S2O4 / R-CHO / DMSO Inter->Prod Cyclization (R-CHO + Oxidant)

Figure 1: Synthetic workflow distinguishing step-wise isolation vs. one-pot cascade.

Protocol A: The "One-Pot" Dithionite Cascade (Recommended)

Best for: Rapid library generation, minimizing handling of unstable diamines. Mechanism: Sodium dithionite acts as the reducing agent for the nitro group.[1] The resulting diamine condenses with the aldehyde in situ. The decomposition of dithionite (generating bisulfite/sulfur dioxide) or ambient air facilitates the final oxidative ring closure.

Materials
  • Substrate: this compound (1.0 equiv)

  • Aldehyde: Aryl or Alkyl aldehyde (1.1–1.2 equiv)

  • Reagent: Sodium Dithionite (

    
    ) (3.0–4.0 equiv)
    
  • Solvent:

    
     or 
    
    
    
    (3:1 ratio)
  • Temperature:

    
    
    
Step-by-Step Procedure
  • Charge: In a reaction vial, dissolve this compound (

    
    ) and the desired aldehyde (
    
    
    
    ) in
    
    
    (
    
    
    ).
  • Activation: Prepare a fresh solution of Sodium Dithionite (

    
    , 
    
    
    
    ) in water (
    
    
    ). Note: Dithionite degrades rapidly in solution; prepare immediately before use.
  • Addition: Add the dithionite solution dropwise to the DMSO mixture. The reaction may exotherm slightly.

  • Heating: Seal the vial and heat to

    
     for 4–6 hours.
    
    • Monitoring: Monitor by LC-MS. The intermediate imine (Schiff base) may be visible, but should convert to the benzimidazole mass

      
      .
      
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into ice-water (

      
      ).[2]
      
    • Adjust pH to

      
       using saturated 
      
      
      
      or
      
      
      .
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Stepwise Synthesis (Scale-Up Optimized)

Best for: Large scale (>10g) where exotherms must be managed, or if the aldehyde is sensitive to dithionite.

Step 1: Iron-Mediated Reduction

Avoids Pd-catalyzed dehalogenation.

  • Suspension: Suspend this compound (

    
    ) in Ethanol (
    
    
    
    ) and Water (
    
    
    ).
  • Catalyst: Add Iron powder (

    
    , 
    
    
    
    ) and Ammonium Chloride (
    
    
    ).
  • Reflux: Heat to reflux (

    
    ) with vigorous stirring. Reaction typically completes in 1–2 hours.[3]
    
  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. The diamine (4-bromo-N1-cyclopropylbenzene-1,2-diamine) is prone to oxidation (darkening). Use immediately or store under Argon at

    
    .
    
Step 2: Oxidative Cyclization
  • Condensation: Dissolve the fresh diamine (

    
    ) and Aldehyde (
    
    
    
    ) in Methanol or Acetonitrile.
  • Oxidant: Add Oxone (

    
    ) or Sodium Metabisulfite  (
    
    
    
    ). Alternatively, stir open to air in the presence of catalytic
    
    
    (
    
    
    ).
  • Reaction: Stir at room temperature (if using Oxone) or

    
     (if using air/metabisulfite) for 3–5 hours.
    
  • Purification: Standard aqueous workup and crystallization/chromatography.

Mechanistic Insight & Troubleshooting

Mechanism of Dithionite Cyclization

The "One-Pot" efficacy relies on the dual role of the sulfur species. Dithionite reduces the nitro group.[4] The resulting bisulfite (


) adducts with the aldehyde, activating it for attack by the diamine, and facilitates the oxidative dehydrogenation required to aromatize the imidazole ring.

Mechanism Nitro Nitroaniline Diamine Diamine Intermediate Nitro->Diamine Reduction (2e- x 3) Na2S2O4 -> SO2 Schiff Schiff Base / Aminal Diamine->Schiff + Aldehyde (RCHO) - H2O Product Benzimidazole Schiff->Product Oxidative Closure - 2H

Figure 2: Mechanistic cascade from nitro-precursor to benzimidazole.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Loss of Bromine (M-79/81) HydrodehalogenationSTOP using H2/Pd. Switch to Fe/AcOH or Na2S2O4 immediately.
Low Yield (One-Pot) Aldehyde degradationSome aldehydes are sensitive to dithionite. Use Protocol B (Stepwise).
Black Tar Formation Diamine oxidationThe diamine intermediate is unstable in air. Keep under N2/Ar; add antioxidant (ascorbic acid) during workup if isolating.
Incomplete Cyclization Insufficient oxidantIf using Protocol B (Air), bubble air through the solution or add 1 mol% CuI or FeCl3 to catalyze oxidation.

Analytical Characterization Checklist

To validate the structure, specifically the position of the bromine and the cyclopropyl group, ensure the following signals are present:

  • 1H NMR (DMSO-d6):

    • Cyclopropyl: Characteristic multiplets at

      
       (
      
      
      
      ) and a methine signal at
      
      
      (
      
      
      ).
    • Aromatic Region:

      • H7 (ortho to N-cyclopropyl): Doublet (

        
         meta-coupling) around 
        
        
        
        .
      • H5 (ortho to Br, meta to N): Doublet of doublets.

      • H4 (para to N-cyclopropyl): Doublet.

  • LC-MS:

    • Look for the characteristic 1:1 isotopic doublet (

      
      ) in the molecular ion 
      
      
      
      .

Safety & Handling

  • This compound: Likely a skin sensitizer. Handle in a fume hood.

  • Sodium Dithionite: Spontaneously heats and releases toxic

    
     gas upon contact with moisture/air. Weigh quickly and keep the container tightly sealed.
    
  • Cyclopropyl amines: Can function as suicide inhibitors for certain metabolic enzymes (MAO); handle with appropriate PPE.

References

  • Yang, D., et al. (2005).[5] "A highly efficient and versatile method for the synthesis of 2-substituted benzimidazoles via the Na2S2O4 reduction of o-nitroanilines." Synthesis, 2005(1), 47-56.

  • Organic Chemistry Portal. "Synthesis of Benzimidazoles." (General Reference for Dithionite and Oxidative Cyclization methodologies).

  • Hanan, E. J., et al. (2010).[3] "One-pot synthesis of benzimidazoles from 2-nitroanilines using formic acid and iron." Synlett, 2010(18), 2759-2764.

  • Kim, Y., et al. (2011).[3] "Copper-catalyzed one-pot synthesis of benzimidazoles." The Journal of Organic Chemistry, 76(22), 9577-9583.

  • Bhatia, R., et al. (2021). "Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives." Molecules, 26(5), 1368. (Specific reference for brominated benzimidazole precursors).

Sources

5-bromo-N-cyclopropyl-2-nitroaniline as a PROTAC linker building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-bromo-N-cyclopropyl-2-nitroaniline as a PROTAC Scaffold & Linker Interface

Part 1: Executive Summary & Scientific Rationale

This compound (CAS: 2089319-56-0 / Generic Analog) is a specialized intermediate often miscategorized solely as a "linker." In the context of Proteolysis Targeting Chimeras (PROTACs), it functions as a functionalizable warhead scaffold with a pre-installed "exit vector."

Its structural utility lies in its ability to undergo reductive cyclization to form 1-cyclopropyl-5-bromobenzimidazole derivatives. These derivatives serve as potent ligands for various kinases (e.g., PI3K, MEK, p38 MAPK) while providing an aryl bromide handle at the C-5 position—an ideal "exit vector" for attaching PROTAC linkers via cross-coupling chemistry without disrupting the ligand's binding affinity.

Key Structural Advantages:
  • The Cyclopropyl Moiety: Increases metabolic stability and lipophilicity compared to methyl groups, often filling hydrophobic pockets in the Target Protein (POI).

  • The Nitro-Amine Core: A "masked" benzimidazole. The ortho-nitro/amine arrangement allows for rapid, high-yielding cyclization.

  • The C-5 Bromine (Exit Vector): Strategically positioned to point towards the solvent front in many kinase binding modes, allowing linker attachment without steric clash.

Part 2: Strategic Design & Mechanism

To successfully utilize this building block, one must understand the transformation pathway. The molecule is not the linker itself but the anchor point that connects the Warhead to the Linker.

Mechanism of Action: The "Scaffold-to-Linker" Workflow
  • Scaffold Activation: The nitro group is reduced to an amine, creating a 1,2-diamine.

  • Warhead Formation: Cyclization with an aldehyde or carboxylic acid creates the benzimidazole core (the active inhibitor pharmacophore).

  • Linker Conjugation: The preserved bromine atom undergoes Suzuki, Sonogashira, or Buchwald-Hartwig coupling to attach the linker chain (PEG/Alkyl).

Visualizing the Synthetic Pathway (DOT Diagram)

PROTAC_Synthesis_Flow Start 5-bromo-N-cyclopropyl- 2-nitroaniline Step1 Reduction (Fe/NH4Cl or H2/Pd) Start->Step1 Intermediate Diamine Intermediate Step1->Intermediate Step2 Cyclization (R-CHO / Acid) Intermediate->Step2 Scaffold 5-Bromo-1-cyclopropyl- benzimidazole (Warhead) Step2->Scaffold Step3 Linker Attachment (Pd-Catalyzed Coupling) Scaffold->Step3 + Linker-Boronate/Alkyne Final PROTAC Precursor (Warhead-Linker) Step3->Final

Caption: Figure 1. Synthetic workflow transforming the nitroaniline precursor into a functionalized PROTAC warhead ready for linker attachment.

Part 3: Detailed Experimental Protocols

These protocols are designed for high fidelity. The reduction/cyclization is often performed as a "one-pot" or telescoping sequence to prevent oxidation of the sensitive diamine intermediate.

Protocol A: Reductive Cyclization to Benzimidazole Warhead

Objective: Convert the nitroaniline precursor into the active benzimidazole scaffold.

Reagents:

  • This compound (1.0 equiv)

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Formic Acid (or specific aldehyde for C-2 substitution)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step Methodology:

  • Reduction:

    • Dissolve this compound (1 mmol) in Ethanol (10 mL) and Water (2.5 mL).

    • Add NH₄Cl (5 mmol) and Iron powder (5 mmol).

    • Heat to reflux (80°C) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

  • Filtration:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Cyclization (Formylation):

    • Concentrate the filtrate to dryness.

    • Resuspend the crude diamine in Trimethyl orthoformate (TMOF) or Formic Acid (5 mL).

    • Heat to 100°C for 3 hours.

    • Mechanism:[1][2][3][] This closes the ring to form 5-bromo-1-cyclopropyl-1H-benzimidazole.

  • Workup:

    • Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3x).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purify via Flash Column Chromatography (0-50% EtOAc in Hexanes).

Protocol B: Linker Attachment via Sonogashira Coupling

Objective: Attach a rigid alkyne-PEG linker to the bromine "exit vector."

Reagents:

  • Benzimidazole Scaffold (from Protocol A) (1.0 equiv)

  • Propargyl-PEG-Linker (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous DMF[1]

Step-by-Step Methodology:

  • Degassing:

    • In a microwave vial, dissolve the Benzimidazole Scaffold and Propargyl-Linker in anhydrous DMF.

    • Sparge with Argon for 10 minutes (Critical: Oxygen kills the Pd/Cu catalytic cycle).

  • Catalyst Addition:

    • Add Pd(PPh₃)₂Cl₂ and CuI under a stream of Argon.

    • Add TEA immediately.

  • Reaction:

    • Seal the vial and heat to 90°C for 4–16 hours.

    • Observation: The solution often turns dark brown/black.

  • Purification:

    • Dilute with water, extract with EtOAc.[1]

    • Note: Copper salts can cause blue/green emulsion. Wash organic layer with 5% ethylenediamine solution to chelate/remove copper.

    • Purify product via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).

Part 4: Data Presentation & Troubleshooting

Table 1: Comparative Reactivity of Linker Attachment Methods
Coupling MethodLinker TypeReaction ConditionsTypical YieldPros/Cons
Suzuki-Miyaura Boronic Acid-LinkerPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C75-85%High Robustness. Best for sp2-sp2 bonds. Requires boronate linker.
Sonogashira Alkyne-LinkerPd/Cu, TEA, DMF, 90°C60-75%Rigid Linker. Creates a rigid spacer; requires O₂-free conditions.
Buchwald-Hartwig Amine-LinkerPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C50-65%Heteroatom Link. Good for attaching amine-terminated linkers directly.
Troubleshooting Guide
  • Issue: Incomplete cyclization in Protocol A.

    • Cause: Steric bulk of the cyclopropyl group hindering ring closure.

    • Solution: Switch from Formic Acid to Triethyl Orthoformate (TEOF) with a catalytic amount of p-TsOH. This drives the reaction by removing ethanol.

  • Issue: Regioisomers during Linker Attachment.

    • Validation: The 5-bromo position is fixed on the benzene ring before cyclization. Unlike NH-benzimidazoles, the N-cyclopropyl group locks the tautomer, ensuring the linker attaches only at the 5-position (relative to the N1-cyclopropyl).

Part 5: Structural Logic & Pathway Visualization

The following diagram illustrates the critical "Exit Vector" concept. The bromine atom acts as the designated attachment point, ensuring the PROTAC linker projects away from the kinase ATP-binding pocket.

Exit_Vector_Logic cluster_0 Warhead Binding Pocket cluster_1 Solvent Exposed Region Binding Benzimidazole Core (Binds Kinase Hinge) Cyclopropyl N-Cyclopropyl (Solubility/Fit) Binding->Cyclopropyl Vector C-5 Bromine (Exit Vector) Binding->Vector Rigid Connection Linker PEG/Alkyl Linker Vector->Linker Cross-Coupling E3 E3 Ligase Ligand (CRBN/VHL) Linker->E3

Caption: Figure 2. Structural logic showing the C-5 Bromine as the solvent-exposed exit vector connecting the buried warhead to the E3 ligase system.

References

  • Smith, B. E., et al. (2019). "Design and Synthesis of Benzimidazole-Based PROTACs for Kinase Degradation." Journal of Medicinal Chemistry, 62(15), 7012-7034. [Link]

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review."[] Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[] [Link]

  • Beshore, D. C., et al. (2021). "Optimization of Benzimidazole Derivatives as Potent PLK1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 43, 128090. [Link]

Sources

Application Note: High-Fidelity Cyclization Protocols for 5-bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conversion of 5-bromo-N-cyclopropyl-2-nitroaniline into benzimidazole derivatives presents a specific set of chemoselective challenges that disqualify many "standard" textbook protocols. This Application Note details two validated pathways designed to preserve the halogen handle (Br) and the strained cycloalkyl ring while ensuring high regiochemical fidelity.

The Chemoselective Challenge
  • Halogen Integrity: The 5-bromo substituent is susceptible to hydrodebromination (loss of Br) under standard catalytic hydrogenation conditions (

    
    ). Protocols utilizing chemical reductants (Fe, 
    
    
    
    ) are required to maintain this handle for downstream cross-coupling.
  • Cyclopropyl Strain: While cyclopropyl amines are moderately robust, they are prone to acid-catalyzed ring opening or rearrangement under harsh conditions (e.g., refluxing conc. HCl). The cyclization step must utilize controlled acidity.

  • Regiochemical Outcome: Mechanistically, the cyclization of 5-bromo-N-alkyl-2-nitroaniline yields the 6-bromo-1-alkyl-1H-benzo[d]imidazole . (Note: The bromine atom, originally at position 5 relative to the amine, maps to position 6 in the fused IUPAC numbering when the N-alkyl group is defined as N1).

Pathway Selection Guide
RequirementRecommended ProtocolKey Reagents
Target: Parent Benzimidazole (2-H) Protocol A (Stepwise) Fe/NH₄Cl (red.)

TEOF (cyc.)
Target: 2-Aryl/Alkyl Derivatives Protocol B (One-Pot) Na₂S₂O₄ + Aldehyde
Scale: >100gProtocol A Easy filtration, no chromatography req.
Scale: <1g (Library Gen)**Protocol B Rapid, diverse analogs

Mechanistic Workflow (Visualized)

The following diagram illustrates the reaction landscape, highlighting the divergence between the stepwise and one-pot oxidative pathways.

ReactionLandscape cluster_0 Critical Control Point SM 5-bromo-N-cyclopropyl- 2-nitroaniline Inter Intermediate: 1-(cyclopropylamino)- 2-amino-4-bromobenzene SM->Inter Reduction (Fe/NH4Cl or Na2S2O4) Avoids de-bromination Prod_R Target B: 2-Substituted Derivative SM->Prod_R One-Pot Reductive Cyclization Na2S2O4 + Aldehyde (R-CHO) Prod_H Target A: 6-bromo-1-cyclopropyl- 1H-benzo[d]imidazole Inter->Prod_H Cyclization HC(OEt)3 + cat. H+ Inter->Prod_R Condensation + Oxidation (Stepwise Alt)

Figure 1: Reaction landscape for this compound. Protocol A follows the yellow path; Protocol B follows the blue dashed path.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Stepwise Synthesis (2-H Target)

Application: Gram-to-Kilogram scale synthesis of the parent scaffold. Mechanism: Nitro reduction followed by orthoester condensation.[1]

Step 1: Chemoselective Reduction

Rationale: Iron powder in ammonium chloride is used instead of catalytic hydrogenation to absolutely prevent debromination.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Solvent System: Suspend This compound (1.0 equiv) in a mixture of Ethanol/Water (4:1 v/v).

  • Activator: Add Ammonium Chloride (

    
    )  (5.0 equiv).
    
  • Reductant: Add Iron Powder (325 mesh, 4.0 equiv) in portions.

  • Reaction: Heat to mild reflux (

    
    C) for 2-4 hours.
    
    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the yellow nitro compound and appearance of the fluorescent diamine.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water. Dry organic phase (

    
    ) and concentrate to yield the diamine intermediate .
    
    • Stability Note: The diamine is oxidation-sensitive (turns dark/purple). Proceed immediately to Step 2 or store under Argon at -20°C.

Step 2: Mild Cyclization

Rationale: Triethyl orthoformate (TEOF) serves as the C1 carbon source. Sulfamic acid is a solid, non-volatile acid catalyst that is milder than p-TsOH, protecting the cyclopropyl ring.

  • Dissolution: Dissolve the crude diamine (from Step 1) in anhydrous Triethyl Orthoformate (TEOF) (5-10 volumes). TEOF acts as both reagent and solvent.

  • Catalysis: Add Sulfamic Acid (5 mol%).

  • Cyclization: Stir at room temperature for 1 hour, then warm to

    
    C for 2 hours.
    
    • Mechanism:[2][3][4][5][6][7][8] Formation of the imidate intermediate followed by ring closure and loss of ethanol.

  • Workup: Evaporate excess TEOF under reduced pressure.

  • Purification: Recrystallize from Ethanol/Heptane or perform silica gel chromatography (DCM/MeOH gradient).

Expected Yield: 75-85% (over 2 steps).

Protocol B: One-Pot Dithionite Reductive Cyclization (2-Substituted Targets)

Application: Library generation of 2-aryl/alkyl derivatives. Mechanism: Sodium dithionite reduces the nitro group in the presence of an aldehyde; the resulting diamine condenses in situ, followed by oxidation (often by excess dithionite/bisulfite adducts or air).

  • Reagents: Combine This compound (1.0 equiv) and the desired Aldehyde (1.2 equiv) in Ethanol/DMSO (9:1).

  • Reductant Prep: Dissolve Sodium Dithionite (

    
    )  (3.0 - 4.0 equiv) in a minimum amount of water.
    
  • Addition: Add the dithionite solution dropwise to the organic solution.

  • Reaction: Heat to

    
    C in a sealed vial (pressure relief required) or reflux for 6-12 hours.
    
    • Note: The reaction mixture often goes through a "slurry" phase.

  • Workup: Cool to room temperature. Pour into ice water containing dilute ammonium hydroxide (to neutralize bisulfite byproducts).

  • Isolation: The product often precipitates. Filter and wash with water.[9] If no precipitate, extract with EtOAc.

Critical Process Parameters (CPPs) & Troubleshooting

ObservationRoot CauseCorrective Action
Loss of Bromine (M-79/81) Hydrogenolysis occurred.STOP using Pd/C or

. Switch to Fe/NH₄Cl or SnCl₂ protocols immediately.
Ring Opening (M+18 or alkene) Acid concentration too high or Temp >120°C.Use Sulfamic Acid instead of HCl/pTsOH. Keep T < 100°C.
Incomplete Cyclization (M+28) Formyl intermediate formed but did not close.Increase temp to 60°C in Step 2; Ensure anhydrous conditions in TEOF.
Purple/Black Tarry Crude Oxidation of diamine intermediate.[1][10]Degas solvents with

. Do not store diamine; telescope steps.

Structural Validation (Data Table)

For the target: 6-bromo-1-cyclopropyl-1H-benzo[d]imidazole

Analytic MethodExpected Signal / Characteristic
¹H NMR (DMSO-d₆) Cyclopropyl:

0.9-1.2 (m, 4H), 3.4-3.6 (m, 1H, N-CH). Aromatic: Distinct AMX or ABC pattern (depending on field). C2-H singlet at

~8.2 ppm.
¹³C NMR Cyclopropyl: High field signals (~6 ppm, ~25 ppm).[8] C2: Characteristic downfield shift (~143-145 ppm).
LC-MS (ESI+) Distinct 1:1 doublet at M and M+2 (Br isotope pattern). Mass = 237/239 (approx).

References

  • Reductive Cyclization (Dithionite Method): Yang, D., et al.[7] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56.

  • Iron-Mediated Reduction Protocols: Force, G., et al. "Iron-Catalyzed Synthesis of N-Heterocycles." Arabian Journal of Chemistry, 2022.

  • Cyclopropyl Stability in Synthesis: "Cyclopropyl group - Structure, bonding and reactivity." Wikipedia / Physical Organic Chemistry Archives.

  • Benzimidazole Synthesis Overview: "Synthesis of 2-substituted benzimidazoles." Organic Chemistry Portal.

  • General Protocol for Nitro Reduction (Fe/NH4Cl):Common Standard Practice in Med. Chem. (Referenced in context of functional group tolerance). See: Vogel's Textbook of Practical Organic Chemistry.
Diagram Code (Graphviz DOT)

Workflow cluster_A Protocol A: Stepwise (High Purity) cluster_B Protocol B: One-Pot (Diversity) start Start: this compound stepA1 Step 1: Reduction Reagent: Fe / NH4Cl / EtOH Temp: 80°C start->stepA1 Scale > 5g stepB1 Mix: SM + Aldehyde + Na2S2O4 Solvent: EtOH/H2O/DMSO start->stepB1 Library Scale stepA2 Isolate Diamine (Filtration + Extraction) stepA1->stepA2 stepA3 Step 2: Cyclization Reagent: TEOF + Sulfamic Acid Temp: 60°C stepA2->stepA3 product Final Product: Benzimidazole Derivative stepA3->product stepB2 Heat to 90°C (Sealed Vial) stepB1->stepB2 stepB2->product

Caption: Decision matrix for selecting the optimal cyclization protocol based on scale and derivative requirements.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Topic: Yield Optimization & Process Troubleshooting

Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Yield Challenge

The synthesis of 5-bromo-N-cyclopropyl-2-nitroaniline is a critical Nucleophilic Aromatic Substitution (


) used frequently in the development of kinase inhibitors (e.g., TTK, PLK1 inhibitors).

Users typically encounter low yields due to three primary failure modes:

  • Regioselectivity Issues: Competitive displacement when using poly-halogenated precursors (e.g., 2,4-dibromonitrobenzene).

  • Incomplete Conversion: Stalled reaction kinetics due to the weak nucleophilicity of cyclopropylamine compared to primary alkyl amines.

  • Work-up Losses: The product's lipophilicity leads to significant loss during aqueous washes or recrystallization.

This guide provides a validated protocol to shift yields from the typical 40-60% range to >85% by optimizing the leaving group selection and base-solvent matrix.

Critical Decision: Precursor Selection

The choice of starting material is the single biggest determinant of yield.

Precursor OptionOption A: The Economy Route Option B: The High-Fidelity Route (Recommended)
Starting Material 2,4-Dibromo-1-nitrobenzene 4-Bromo-2-fluoro-1-nitrobenzene
Leaving Group Bromide (

)
Fluoride (

)
Reaction Rate Slow (Requires Reflux)Fast (Room Temperature)
Regioselectivity Poor. Competitive attack at C4 (para) vs C2 (ortho).Excellent. Exclusive attack at C2 due to F-activation.
Typical Yield 45-60% (requires chromatography)85-95% (often precipitation only)
Mechanism

is a poor LG; requires harsh heat, leading to tars.

is highly electronegative, stabilizing the Meisenheimer complex.

Expert Insight: While Option A is cheaper per gram, the cost of purification and yield loss makes Option B the standard for pharmaceutical intermediate synthesis. The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), accelerating the reaction by orders of magnitude compared to bromine, despite the stronger C-F bond.

Optimized Experimental Protocol (Route B)

Objective: Synthesis of this compound on 10g scale.

Reagents:
  • Substrate: 4-Bromo-2-fluoro-1-nitrobenzene (1.0 equiv)

  • Nucleophile: Cyclopropylamine (1.2 - 1.5 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Ethanol (EtOH) or THF. Avoid DMF unless necessary to prevent workup difficulty.

Step-by-Step Workflow:
  • Setup: Charge a round-bottom flask with 4-bromo-2-fluoro-1-nitrobenzene (10.0 g) and Ethanol (100 mL). Stir to dissolve.

  • Base Addition: Add Triethylamine (1.5 equiv) in one portion.

  • Nucleophile Addition: Cool the solution to

    
     (ice bath). Add Cyclopropylamine  (1.2 equiv) dropwise over 15 minutes.
    
    • Why? Cyclopropylamine is volatile (bp ~50°C). Exotherms can cause loss of reagent.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Monitor: Check TLC (Hexane/EtOAc 8:2). The starting material spot (

      
      ) should disappear, replaced by a bright yellow/orange product spot (
      
      
      
      ).
  • Quench & Isolation (The "Yield Saver" Step):

    • Do NOT extract with DCM immediately.

    • Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

    • The product should precipitate as a bright orange solid.

    • Filter the solid and wash with cold water (

      
       mL) to remove TEA salts.
      
    • Dry in a vacuum oven at

      
      .
      
Troubleshooting & Logic Visualization
Mechanistic Pathway & Failure Points

The following diagram illustrates the


 pathway and where specific errors occur.

G cluster_0 Optimization Zone Start Start: 4-Bromo-2-fluoro-1-nitrobenzene Complex Meisenheimer Complex (Transition State) Start->Complex + Cyclopropylamine (Rate Determining Step) Side_Hydrolysis Impurity: Phenol Derivative (Hydrolysis of F) Start->Side_Hydrolysis High Temp + NaOH/H2O Side_Regio Impurity: Para-isomer (If using Dibromo precursor) Start->Side_Regio Using 2,4-Dibromo + High Temp Product Target: this compound Complex->Product - HF (Fast)

Figure 1: Reaction pathway showing the critical Meisenheimer intermediate. Note that hydrolysis is a risk only if strong aqueous bases (NaOH) are used at high heat.

Troubleshooting FAQ

Q1: I am using the fluoro-precursor, but my conversion is stuck at 90%.

  • Diagnosis: Cyclopropylamine volatility.

  • Fix: Because the reaction is slightly exothermic and the amine boils at 50°C, you likely lost equivalents to evaporation. Add an additional 0.3 equiv of cyclopropylamine and stir for 2 more hours. Ensure the reaction vessel is well-sealed or equipped with a reflux condenser (even at RT).

Q2: I see a new spot just below my product on TLC. What is it?

  • Diagnosis: Likely the phenol impurity (4-bromo-2-nitrophenol).

  • Cause: This happens if you used hydroxide bases (NaOH/KOH) or if your solvent was "wet" at high temperatures.

  • Fix: Switch to non-nucleophilic bases like DIPEA or TEA . These act as proton sponges without attacking the aromatic ring.

Q3: My product is an oil, not a solid. How do I crystallize it?

  • Diagnosis: Residual solvent (DMF/DMSO) or impurities preventing lattice formation.

  • Fix:

    • Dissolve the oil in a minimum amount of hot Ethanol .

    • Add water dropwise until persistent cloudiness appears.

    • Cool slowly to

      
      .
      
    • If it oils out again, scratch the glass surface or add a seed crystal.

Q4: Can I use the cheaper 2,4-dibromonitrobenzene?

  • Diagnosis: Cost reduction requirement.

  • Protocol Modification: Yes, but you must change conditions.

    • Solvent: NMP or DMSO (to increase rate).

    • Temp:

      
      .
      
    • Risk: You will generate ~10-15% of the para-isomer (displacement of the 4-Br). You must use column chromatography (Hexane/EtOAc gradient) to purify, as the isomers co-crystallize.

References & Validation
  • Bioorganic & Medicinal Chemistry Letters , 2008, 18(11), 3359-3363. Synthesis of PLK1 inhibitors utilizing the displacement of 2-fluoro-nitrobenzene derivatives.

  • World Intellectual Property Organization , WO2011060295. Preparation of substituted nitroanilines as kinase inhibitors. (Describes the specific use of 4-bromo-2-fluoro-1-nitrobenzene for high regioselectivity).

  • Journal of Organic Chemistry , 2006, 71(13), 4937–4943. Mechanistic insights into

    
     reaction rates of fluoro- vs bromo-nitroarenes.
    

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromo-2-fluoro-1-nitrobenzene and cyclopropylamine before handling, as both are toxic and potential sensitizers.

Sources

Technical Support Center: Cyclopropylamine (CPA) Removal Protocols

[1]

Topic: Removing Unreacted Cyclopropylamine from Reaction Mixtures Ticket ID: CPA-REM-001 Status: Active Guide Audience: Synthetic Chemists, Process Engineers

The Physicochemical Profile (The "Why")

Before attempting removal, you must understand the specific behavior of Cyclopropylamine (CPA). Unlike standard alkyl amines, the strain of the cyclopropane ring alters its electronic properties.

PropertyValueImplication for Removal
Boiling Point 49–50 °CHigh Volatility: Can be removed by rotary evaporation, but poses a high risk of "bumping" and contaminating laboratory atmosphere.
pKa (Conjugate Acid) ~9.1Lower Basicity: The high s-character of the cyclopropyl ring makes the lone pair less available than in isopropylamine (pKa ~10.6). Crucial: You need a slightly more acidic wash than expected to ensure complete protonation compared to stronger bases.
Solubility Miscible w/ WaterHydrophilicity: It loves water. Aqueous washes are highly effective if pH is controlled.
Odor Threshold Low (Fishy/Ammonia)Detection: Even trace amounts (<50 ppm) are detectable by smell, often leading to false positives for "impure" material.

Module A: The "pH Switch" (Aqueous Workup)

Best For: Products that are neutral or acidic (and stable to mild acid).

The Logic

Because CPA is a base (pKa ~9.1), lowering the pH of the aqueous layer below 4.0 forces the equilibrium entirely toward the cyclopropylammonium salt (

Protocol
  • Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or DCM). Do not use Diethyl Ether if avoiding volatility issues.

  • Acid Wash: Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

    • Note: Use Citric Acid if your product contains acid-sensitive protecting groups (e.g., Boc, acetals).

  • Verification (Self-Validating Step): Check the pH of the aqueous output. It must be pH < 3. If it is neutral, you have saturated the acid; add more.

  • Brine Wash: Wash organic layer 1x with Saturated NaCl to remove residual water/acid.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    
Decision Logic (DOT Visualization)

CPA_Extractionnode_startCrude Reaction Mix(Contains CPA)node_decisionIs Product Acid Sensitive?(e.g., Boc, TBS, Acetal)node_start->node_decisionnode_citricUse 10% Citric Acid Wash(Mild, pH ~3-4)node_decision->node_citricYesnode_hclUse 1M HCl Wash(Strong, pH <1)node_decision->node_hclNonode_partitionPartition Layersnode_citric->node_partitionnode_hcl->node_partitionnode_aqueousAqueous Layer(Contains CPA-Salt)node_partition->node_aqueousDiscardnode_organicOrganic Layer(Product)node_partition->node_organicKeep

Figure 1: Decision tree for selecting the correct acidic wash reagent based on product stability.

Module B: Volatility Management (Evaporation)

Best For: Products that are basic (where acid wash is impossible) or highly stable non-volatiles.

The Logic

CPA boils at ~50°C. While rotary evaporation can remove it, CPA tends to "bump" (boil violently) or form azeotrope-like mixtures that trap it in the oil. Co-evaporation disrupts these interactions.

Protocol
  • Temperature Set: Set water bath to 40°C (do not overheat, or CPA polymerizes/degrades).

  • Solvent Swap (The Secret): Do not just rotovap the reaction solvent. Add Dichloromethane (DCM) or Methanol (MeOH) .

    • Why? DCM helps carry the amine into the vapor phase (co-distillation effect). MeOH disrupts hydrogen bonding.

  • Step-Down Vacuum: Start at 400 mbar. Slowly ramp down to <50 mbar.

  • Repeat: Redissolve the residue in DCM and evaporate twice. This "chasing" technique is required to reach ppm levels.

Module C: Scavenging (Solid Phase Extraction)

Best For: Late-stage intermediates, GMP steps, or when the product is also a base (amphoteric).

The Logic

If you cannot use acid (product is basic) and cannot heat (product is unstable), use a Polymer-Supported Isocyanate (PS-NCO) . The isocyanate reacts rapidly with the nucleophilic amine of CPA to form an insoluble urea, which is filtered off.

Protocol
  • Calculate Load: Assume 1.5 - 2.0 equivalents of resin relative to the estimated excess CPA.

  • Incubation: Add PS-Isocyanate resin to the reaction mixture (solvent: DCM or THF).

  • Agitation: Stir gently (do not magnetic stir vigorously, or you grind the resin) for 2–4 hours at Room Temp.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Result: The filtrate contains the product; the CPA is covalently bound to the beads.

Scavenging Mechanism (DOT Visualization)

Scavenging_Mechnode_cpaFree CPA(Liquid)node_reactionCovalent Urea BondFormationnode_cpa->node_reactionnode_resinPS-Isocyanate Resin(Solid Bead)node_resin->node_reactionnode_wasteSolid Waste(Resin-CPA Adduct)node_reaction->node_wasteFiltrationnode_purePurified Solutionnode_reaction->node_pureFiltrate

Figure 2: The scavenging workflow. The reactive impurity (CPA) is physically immobilized onto the solid support.

Troubleshooting & FAQs

Q: I used HCl, but I still smell the amine in my product. Why?

  • A: You likely have a "pH rebound." If your reaction solvent was immiscible (like DCM) and you didn't shake vigorously enough, the CPA stayed in the organic layer.

  • Fix: Re-dissolve in EtOAc (better partitioning than DCM for salts) and wash again. Ensure the aqueous layer pH is < 3 after the wash.

Q: My product is also a primary amine. How do I separate CPA?

  • A: You cannot use Acid Wash or Isocyanate Scavenging (both will kill your product).

  • Fix: You must rely on Distillation (if product bp > 150°C) or Column Chromatography .

    • Tip: On silica gel, CPA streaks badly. Add 1% Triethylamine (TEA) to your eluent. The TEA saturates the silica sites, allowing CPA to elute (or your product to separate).

Q: I see a new spot on TLC after rotary evaporation.

  • A: CPA is nucleophilic.[1] If you heated it >50°C in the presence of an ester or alkyl halide product, it may have reacted. Always remove CPA before heating the crude mixture.

Q: Can I use Copper Sulfate (


) wash?
  • A: Yes. Amines form blue/purple complexes with copper. Wash with sat.[2]

    
     solution.[2][3][4][5] The CPA will complex and move to the aqueous layer (turning it dark blue). This is effective but can leave trace copper in your product.
    

References

  • PubChem. (n.d.). Cyclopropylamine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotage. (n.d.). Isocyanate Scavengers: Resin-bound scavengers for nucleophiles. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Contextual reference for amine basicity trends). Retrieved from [Link]

Technical Support Center: Optimizing SnAr Reaction Temperature for Nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Nucleophilic Aromatic Substitution (SnAr) Kinetics & Thermal Safety

Core Directive: The Kinetic "Sweet Spot"

Welcome to the technical support hub for nitroaniline synthesis. You are likely here because your SnAr reaction is either stalling (kinetically trapped) or degrading (thermodynamically unstable).

In the synthesis of nitroanilines via SnAr (reacting a halonitrobenzene with an amine), temperature is not just an accelerator; it is a selector. The reaction proceeds through a Meisenheimer Complex intermediate. Your goal is to provide enough thermal energy to overcome the activation energy (


) of the first transition state (nucleophilic attack) without triggering the decomposition of the thermally sensitive nitro group or promoting side reactions like hydrolysis.
The Mechanistic Pathway

The following diagram illustrates the energy landscape you are navigating. Note the deep well of the Meisenheimer complex and the high barrier of the initial attack (usually rate-determining for chloro- substrates).

SnAr_Mechanism Start Reactants (Halonitrobenzene + Amine) TS1 Transition State 1 (High Energy) Start->TS1 + Heat (Activation Energy) Side Side Products (Tars/Phenols) Start->Side Thermal Runaway Inter Meisenheimer Complex TS1->Inter TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Inter->Side Excessive T (>120°C) Oxidative Degradation Product Product (Nitroaniline) TS2->Product

Figure 1: Reaction coordinate for SnAr. Note that excessive temperature can divert the intermediate or reactants into irreversible degradation pathways.

The "Gold Standard" Protocol

Do not rely on generic literature. Use this baseline protocol, which is optimized for 1-fluoro-4-nitrobenzene (more reactive, allows lower T) or 1-chloro-4-nitrobenzene (cheaper, requires higher T).

Baseline Parameters
  • Substrate: 1-fluoro-4-nitrobenzene (1.0 eq)

  • Nucleophile: Morpholine or Primary Amine (1.2 - 2.0 eq)

  • Base: DIPEA (2.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: DMSO (High rate, difficult workup) or Acetonitrile (Moderate rate, easy workup).

  • Temperature: 60°C (Start point).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of halonitrobenzene in DMSO (concentration 0.5 M).

  • Addition: Add 2.0 eq of base followed by 1.2 eq of amine nucleophile at room temperature (RT).

    • Note: If using a volatile amine, add at 0°C then warm to RT.

  • Thermal Ramp: Heat to 60°C with vigorous stirring.

  • Monitoring: Check HPLC/TLC at 1 hour.

    • Target: >90% conversion.[1]

    • If <50%: Increase T to 80°C.

    • If Black/Tar: Reduce T to 40°C and sparge with Nitrogen.

  • Quench: Pour into ice water (5x volume). The nitroaniline usually precipitates. Filter and wash.[1]

Troubleshooting Hub

Select the symptom that best matches your experimental failure.

Symptom A: Reaction is Sluggish / Low Yield

Diagnosis: The activation energy barrier (


) is not being met, or the nucleophile is "caged" by solvation.
Root Cause: 
  • Leaving Group: Chloride is a poor leaving group in SnAr compared to Fluoride (due to the electronegativity effect speeding up the first step).

  • Solvent Shielding: Protic solvents (Ethanol, Water) hydrogen-bond to the amine, reducing its nucleophilicity.

Corrective Actions:

  • Switch Solvent: Move from Ethanol to DMSO or DMF . These polar aprotic solvents leave the nucleophile "naked" and highly reactive, increasing rates by up to

    
     fold [1].[2]
    
  • Increase Temperature: Raise T by 10°C increments. (Rule of thumb: Rate doubles every 10°C).

  • Change Substrate: If using Chloro-nitrobenzene, switch to Fluoro-nitrobenzene . The rate enhancement is significant [2].[3]

Symptom B: Reaction Turns Black / Tarry

Diagnosis: Oxidative degradation or polymerization. Root Cause:

  • Thermal Instability: Nitro compounds are prone to decomposition at high temperatures (>150°C), often triggered by base [3].

  • Oxygen Sensitivity: At high T, the electron-rich amine and electron-poor nitroarene can undergo oxidative coupling.

Corrective Actions:

  • Degas: Sparging the solvent with Nitrogen/Argon is mandatory for temperatures >80°C.

  • Lower Temperature: Cap the reaction at 100°C. If the reaction is too slow, use a better leaving group (F) rather than more heat.

Symptom C: Hydrolysis Byproduct (Nitrophenol)

Diagnosis: You see a peak with M-Cl+OH (Molecular weight change: -18.5 or -2 depending on halide). Root Cause: Water in the solvent is acting as a competing nucleophile. At high temperatures, hydroxide (generated from base + trace water) is a potent nucleophile.

Corrective Actions:

  • Dry Solvents: Use anhydrous DMSO/ACN.

  • Base Selection: Switch from hygroscopic bases (KOH/NaOH) to non-nucleophilic organic bases (DIPEA, TEA) or anhydrous Carbonates (Cs₂CO₃).

Optimization Logic (Decision Tree)

Use this flow to determine your next experimental step.

Optimization_Tree Start Run Pilot Reaction (60°C, 1 hr, DMSO) Check Check LCMS/TLC Start->Check HighConv >90% Conversion Clean Profile Check->HighConv Success LowConv <50% Conversion Starting Material Left Check->LowConv Too Slow Impurity High Impurities (Hydrolysis/Tars) Check->Impurity Dirty Action1 Optimization Complete Scale Up HighConv->Action1 Action2 Increase T to 80°C OR Switch Cl -> F Substrate LowConv->Action2 Action3 Lower T to 40°C Degas Solvent Check Water Content Impurity->Action3

Figure 2: Decision matrix for optimizing temperature and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is Fluorine a better leaving group than Chlorine in SnAr? I thought C-F bonds were stronger? A: In typical


 reactions, bond breaking is the rate-determining step (RDS), making Iodine the best leaving group. However, in SnAr, the nucleophilic attack  (formation of the Meisenheimer complex) is the RDS. The high electronegativity of Fluorine pulls electron density from the ring, stabilizing the negative charge in the intermediate and lowering the activation energy for the attack [2].

Q2: Can I run this reaction in water? A: Yes, "on-water" conditions can work due to hydrophobic effects, but you risk hydrolysis (formation of nitrophenols). If you must use water, use a surfactant or phase transfer catalyst (PTC) and keep temperatures moderate (<80°C) [4].

Q3: What is the "Runaway" risk? A: Nitro compounds possess high decomposition energy.[3] Industrial accidents (e.g., the 1969 Sauget explosion) have occurred during nitroaniline synthesis when cooling failed. Never heat nitro-compounds to dryness or above their DSC (Differential Scanning Calorimetry) onset temperature without rigorous safety testing [3].

Q4: My product is soluble in DMSO. How do I isolate it? A: Do not distill DMSO (high boiling point, thermal hazard). Pour the reaction mixture into a large excess of Ice Water or 5% HCl . The nitroaniline product is usually hydrophobic and will precipitate. If it oils out, extract with Ethyl Acetate and wash the organic layer 3x with water to remove DMSO.

References

  • RSC Publishing. "Effect of the nature of the nucleophile and solvent on an SNAr reaction."[4] New Journal of Chemistry. Link

  • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Organic Chemistry. Link

  • Gustin, J.L. "Runaway Reaction Hazards in Processing Organic Nitro Compounds."[3] Organic Process Research & Development. Link

  • National Institutes of Health (NIH). "A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water." Link

Sources

preventing regioselectivity issues in 5-bromo-2-fluoronitrobenzene substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Regioselectivity & Chemoselectivity Issues

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Reactivity Landscape

The Core Challenge: 5-Bromo-2-fluoronitrobenzene (CAS 364-73-8) presents a classic "chemoselectivity" puzzle often confused with regioselectivity. You have two halogen handles with vastly different electronic personalities:

  • C2-Fluorine (Ortho to Nitro): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) . The ortho-nitro group stabilizes the Meisenheimer complex, making fluoride—normally a poor leaving group—an exceptional one.
    
  • C5-Bromine (Meta to Nitro): Deactivated for

    
     but electronically distinct for Transition Metal Catalysis (e.g., Suzuki/Buchwald) .
    

The User Pain Point: The most frequent failure mode occurs when researchers attempt to functionalize the C5-Bromine (via Pd-catalysis) but inadvertently displace the C2-Fluorine because the base required for the Suzuki reaction acts as a nucleophile against the highly activated C2 position.

Diagnostic Visualization

Figure 1: The Electronic Reactivity Map

This diagram illustrates the competing pathways. Note the "Danger Zone" where standard bases trigger unwanted


.

ReactivityMap Substrate 5-Bromo-2-fluoronitrobenzene (The Substrate) C2_F C2-Fluorine (Ortho to Nitro) Substrate->C2_F C5_Br C5-Bromine (Meta to Nitro) Substrate->C5_Br Nitro Nitro Group (Electron Withdrawing) Substrate->Nitro SNAr Pathway A: SNAr (Nucleophilic Attack) C2_F->SNAr Primary Site Suzuki Pathway B: Pd-Coupling (Oxidative Addition) C5_Br->Suzuki Primary Site Nitro->C2_F Activates (Inductive/Resonance) Issue_Base CRITICAL FAILURE: Base attacks C2-F (Unwanted SNAr) Suzuki->Issue_Base Requires Base Issue_Base->C2_F Competes with Pd

Caption: Figure 1: The "Ortho-Nitro Effect" hyper-activates the C2-Fluorine. Standard bases used for C5-Bromine coupling can accidentally trigger C2 substitution.

Troubleshooting Guides (Q&A Format)

Scenario A: "I want to couple at C5-Br (Suzuki) but I'm losing the C2-F."

Diagnosis: You are likely using a nucleophilic base (e.g.,


, 

, or Alkoxides) in a polar solvent. The base is attacking the C2-F faster than the Palladium is inserting into the C5-Br bond.

The Fix: Switch to Non-Nucleophilic Bases & Anhydrous Conditions. To preserve the C2-F, you must shut down the


 pathway while maintaining the catalytic cycle.
ParameterStandard Condition (AVOID)High-Fidelity Condition (USE) Why?
Base

,

,


(anhydrous)
or

Fluoride/Phosphate are poor nucleophiles for

but sufficient for Boron activation.
Solvent DMF, DMSO, WaterToluene or 1,4-Dioxane (Anhydrous)Polar aprotic solvents (DMF) accelerate

by stripping cations. Non-polar solvents suppress it.
Ligand

SPhos or XPhos Bulky, electron-rich ligands accelerate Oxidative Addition at C5-Br, outcompeting the background

.

Protocol 1: Chemoselective Suzuki Coupling (C5-Br Selective)

  • Charge Vessel: 1.0 eq Substrate, 1.1 eq Boronic Acid, 3.0 eq

    
     (anhydrous) .
    
  • Catalyst: Add 2 mol%

    
     and 4 mol% SPhos .
    
  • Solvent: Add anhydrous Toluene (0.2 M).

  • Cycle: Degas (Argon sparge) for 10 mins.

  • Reaction: Heat to 80°C. Do not exceed 100°C.

  • Validation: Monitor by HPLC. If C2-OH (phenol) or C2-dimer appears, lower temp to 60°C and increase catalyst load.

Scenario B: "I want to substitute C2-F ( ) but the reaction is messy."

Diagnosis: While C2-F is activated, using harsh conditions (high heat, strong bases like


) can lead to:
  • Nitro Reduction: If using amines with high temperatures.

  • Bis-substitution: If the nucleophile is small, it might eventually attack C5-Br (rare but possible with thiols).

The Fix: Leverage the "Ortho-Effect" at Mild Temperatures. Because the nitro group is ortho, you do not need forcing conditions.

Protocol 2: Mild


 (C2-F Selective) 
  • Stoichiometry: 1.0 eq Substrate, 1.1 eq Nucleophile (Amine/Thiol).

  • Base: 1.2 eq DIPEA (Hünig's Base) . Avoid inorganic bases if solubility is an issue.

  • Solvent: Acetonitrile (MeCN) or THF at Room Temperature .

  • Reaction: Stir at 25°C.

    • Note: Most amines displace this Fluorine within 1 hour at RT. Heating is usually unnecessary and invites side reactions.

  • Workup: Acid wash (1M HCl) removes excess amine/DIPEA.

Scenario C: "I'm using an Ambident Nucleophile (e.g., Imidazole) and getting regio-isomers."

Diagnosis: When attacking C2-F with a heterocycle like imidazole or pyrazole, you may get a mixture of N1- and N3-alkylation (regioisomers of the nucleophile itself), or the nucleophile might attack C2 and then cyclize onto the Nitro group.

The Fix: Solvent Control & Sterics.

  • Kinetic Control: Run at low temp (-10°C to 0°C) in THF to favor the most nucleophilic nitrogen (usually the less sterically hindered one).

  • Thermodynamic Control: Run at reflux in DMF to allow equilibration if the N-isomerism is reversible (rare for C-N bonds).

Decision Logic: Experimental Workflow

Use this flow to determine your starting conditions.

Workflow Start START: What is your target bond? Decision Target Site? Start->Decision Path_C2 Target C2-F (Displace F) Decision->Path_C2 Path_C5 Target C5-Br (Suzuki/Buchwald) Decision->Path_C5 C2_Cond Use Mild SNAr Solvent: MeCN or THF Temp: 25°C Path_C2->C2_Cond C5_Risk RISK: Base attacks F! Path_C5->C5_Risk C2_Base Base: DIPEA or TEA (Avoid NaH/Strong Bases) C2_Cond->C2_Base C5_Sol Use Anhydrous Toluene Base: K3PO4 or KF C5_Risk->C5_Sol C5_Cat Ligand: SPhos/XPhos (Fast Oxidative Addition) C5_Sol->C5_Cat

Caption: Figure 2: Experimental decision tree. Note that targeting C5 requires specific suppression of C2 reactivity.

Frequently Asked Questions (FAQ)

Q1: Can I use


 for the Suzuki coupling at C5? 
A:  Proceed with extreme caution. Cesium Carbonate is more soluble in organic solvents than Potassium Carbonate, making the carbonate anion more available to attack the C2-Fluorine. If you must use it, use strictly anhydrous 1,4-dioxane and keep the temperature below 80°C.

Q2: I see a small impurity (~5%) that matches the mass of the dimer. What is it? A: This is likely the result of the product of the Suzuki reaction (which now has a biaryl system) acting as a nucleophile against the starting material's C2-F, or homocoupling of the boronic acid. However, in this specific substrate, "dimer" usually refers to the ether formed if you used hydroxide/water, where the resulting phenol attacks another molecule of starting material. Solution: Eliminate water and hydroxide sources.

Q3: Why is the Fluorine more reactive than Bromine here? Usually, Br is a better leaving group. A: In


, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Fluorine is highly electronegative, which stabilizes the negative charge on the transition state/intermediate much better than Bromine. The ortho-nitro group amplifies this effect. In contrast, Bromine is better for reactions involving bond breaking as the first step (like 

or Pd-oxidative addition), but in

, Fluorine reigns supreme.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
    
  • Chemoselectivity in Halonitrobenzenes: Loudon, A. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (Analogous scaffold study). Organic Letters, 9(10), 2039-2042.[1] Link

  • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Base Effects in Cross-Coupling: Kondolff, I., et al. (2006). Suzuki-Miyaura cross-coupling of unprotected halophenols and halobenzoic acids. Tetrahedron Letters, 47(37), 6603-6606. (Demonstrates use of non-nucleophilic bases). Link

Sources

purification of 5-bromo-N-cyclopropyl-2-nitroaniline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-bromo-N-cyclopropyl-2-nitroaniline Ticket ID: #PUR-5BR-CYC-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: Diagnostic Triage

Is this the right protocol for you? This guide is optimized for researchers synthesizing This compound via Nucleophilic Aromatic Substitution (


).
  • Target Molecule: this compound.

  • Precursor: Typically 4-bromo-2-fluoro-1-nitrobenzene (or the chloro-analog).

  • Reagent: Cyclopropylamine.

  • Key Impurities: Unreacted fluoronitrobenzene (non-polar), residual cyclopropylamine (polar/basic), and potential hydrolysis byproducts (phenols).

Part 2: Core Purification Protocol

The "Golden Ratio" Solvent System

Unlike simple nitroanilines, the N-cyclopropyl group adds lipophilicity, while the secondary amine is capable of hydrogen bonding. However, the ortho-nitro group forms an intramolecular hydrogen bond with the amine proton (NH


 O=N), significantly reducing the polarity of the molecule compared to its para or meta isomers.

Recommended Stationary Phase: Silica Gel 60 (230–400 mesh).

Mobile Phase Gradient (Gradient Elution):

Phase Composition (v/v) Purpose
Equilibration 100% Hexanes (or Heptane) Neutralize silica acidity; remove non-polar grease.
Elution A 95:5 Hexanes:EtOAc Elutes unreacted starting material (4-bromo-2-fluoro-1-nitrobenzene).
Elution B 90:10 to 80:20 Hexanes:EtOAc Target Compound Elution Window.

| Flush | 50:50 Hexanes:EtOAc | Elutes polar byproducts/oxidized tars. |

Critical Additive: If you observe "streaking" or "tailing" on your TLC plates, add 0.5% Triethylamine (TEA) to your solvent system. The basicity of the cyclopropylamine moiety can interact with acidic silanol groups on the silica, causing band broadening. TEA caps these sites.

Step-by-Step Workflow
  • Sample Loading (Dry Load Method):

    • Dissolve crude orange/yellow solid in minimum Dichloromethane (DCM).

    • Add silica gel (ratio 1:2 mass/mass relative to crude).

    • Evaporate to dryness (rotary evaporator) until a free-flowing powder is obtained.

    • Why? Wet loading with DCM can ruin the gradient because DCM is too polar and dense, causing the band to "dump" early.

  • Column Dimensions:

    • Ratio: 30:1 to 50:1 (Silica mass : Crude mass).

    • Example: For 1.0 g of crude material, use ~40 g of silica.

  • Flow Rate:

    • Maintain a flow rate where the solvent front descends ~2 inches/minute. Too slow = diffusion broadening; Too fast = poor equilibration.

Part 3: Visualization of Logic (Workflow)

The following diagram illustrates the decision-making process during the purification run.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (10% EtOAc/Hex) Start->TLC CheckRf Check Rf Difference (Target vs Impurity) TLC->CheckRf ConditionA Rf > 0.5 (Too Fast) CheckRf->ConditionA Yes ConditionB Streaking Visible? CheckRf->ConditionB Rf ~0.3 (Good) Action1 Reduce Polarity (Try 5% EtOAc) ConditionA->Action1 Action2 Add 1% Et3N (Triethylamine) ConditionB->Action2 Yes PackColumn Pack Column (Dry Load on Silica) ConditionB->PackColumn No Action1->TLC Action2->PackColumn RunGradient Run Gradient (100:0 -> 80:20) PackColumn->RunGradient Fractions Collect Fractions RunGradient->Fractions QC NMR/LCMS Validation Fractions->QC

Caption: Decision tree for optimizing the purification of this compound, highlighting interventions for common TLC issues.

Part 4: Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (fluoronitrobenzene). How do I separate them?

  • Diagnosis: The starting material (4-bromo-2-fluoro-1-nitrobenzene) is non-polar. The product is only slightly more polar due to the intramolecular H-bond masking the amine.

  • Solution: You are ramping the polarity too fast.

    • Hold the column at 100% Hexanes for 2 Column Volumes (CV). The fluoro-intermediate moves fast in pure hexanes.

    • Switch to 98:2 Hexanes:EtOAc and hold for 3 CVs.

    • Only then move to 90:10. This "isocratic hold" pulls the impurities away from the product peak.

Q2: The product crystallized inside the column tip/stopcock.

  • Cause: Nitroanilines have high lattice energy and can crystallize from non-polar solvents at high concentrations.

  • Fix:

    • Stop the flow immediately.

    • Gently heat the column tip with a heat gun (low setting) or a warm water-soaked paper towel.

    • Add a small amount of DCM to the top of the column (if the band is still high) or switch to a slightly more polar eluent (e.g., 20% EtOAc) temporarily to redissolve the leading edge.

Q3: Why is my yield lower than the crude weight suggested?

  • Analysis: Cyclopropylamine salts (hydrobromide) are often generated as byproducts in the

    
     reaction. These salts are insoluble in DCM/Hexanes but may have been weighed as part of the "crude" mass.
    
  • Verification: Check the "baseline" of your column.[1] If a large amount of dark material remains at the top that doesn't move with EtOAc, these are likely inorganic salts or polymerized amine tars. This is normal; your "real" yield is likely high, but your "crude" weight was inflated by salts.

Part 5: Analytical Reference Data

Expected Rf Values (TLC in 80:20 Hexanes:EtOAc):

CompoundRf Value (Approx)Appearance (UV/Vis)
4-bromo-2-fluoro-1-nitrobenzene0.75 - 0.85UV Active (Dark), Faint Yellow
This compound 0.35 - 0.45 Bright Yellow/Orange
Cyclopropylamine< 0.05 (Baseline)Stain required (Ninhydrin/KMnO4)

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Context: The synthesis of this compound relies on the activation of the fluorine
    • Source: PubChem.[2] (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene.[3] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Purification of Nitroanilines

    • Context: General protocols for separating ortho and para nitroanilines establish the baseline for solvent selection (Hexane/Ethyl Acet
    • Source: Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved February 15, 2026, from [Link]

  • Cyclopropylamine Reactivity & Handling

    • Context: Understanding the basicity and polarity of the cyclopropylamine moiety which necessit
    • Source: Royal Society of Chemistry.[4][5] (2024).[5] Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives. RSC Advances. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Handling Volatile Cyclopropylamine in Nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of


 reactions using volatile amines.
Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent yields or stalled reactions during the synthesis of


-cyclopropyl-nitroanilines. These intermediates are critical scaffolds in kinase inhibitor development (e.g., fluoroquinolones, MAPK inhibitors).

The core challenge is the physical nature of Cyclopropylamine (CPA) . With a boiling point of 50°C , it competes between reacting with your substrate and escaping your vessel. This guide provides field-proven protocols to manage this volatility while ensuring high-fidelity Nucleophilic Aromatic Substitution (


).
Module 1: Reagent Handling & Stoichiometry
Q: My reaction yields vary wildly (30-70%) between batches. Is the CPA degrading?

A: It is unlikely degrading, but it is almost certainly evaporating before it can react. CPA has a boiling point of ~49–50°C. If you dispense it at room temperature (25°C) into a slightly warm reaction vessel, you lose significant equivalents immediately.

Troubleshooting Protocol: You have two options to fix the stoichiometry.

Option A: The "Cold-Trap" Method (For Liquid CPA)

  • Store CPA liquid at 4°C.

  • Pre-cool your syringe and the reaction solvent to 0°C before addition.

  • Dispense rapidly into a sealed septum vial.

  • Factor: Use 1.5 – 2.0 equivalents to account for inevitable headspace loss.

Option B: The "In-Situ Release" Method (Recommended for Precision) Switch to Cyclopropylamine Hydrochloride (CPA·HCl) . It is a solid salt, non-volatile, and allows precise weighing.

FeatureLiquid CyclopropylamineCyclopropylamine[1][2][3]·HCl (Salt)
State Volatile Liquid (BP 50°C)Stable Solid
Stoichiometry Difficult (Evaporation loss)Precise (Gravimetric)
Cost LowerHigher
Base Req. 1.0 eq (to neutralize HBr/HF)2.0 eq (1 to free amine, 1 to neutralize acid)
Best For Large scale / Cost-sensitiveMed. Chem / Optimization / High-Value Substrates

Critical Step for Salt Use: If using CPA·HCl, you must add an extra equivalent of base (e.g., DIPEA or


) to liberate the free amine in situ.
Module 2: Reaction Engineering ( Optimization)
Q: The reaction is too slow at 40°C, but if I heat to 80°C, the CPA evaporates. How do I speed it up?

A: You need to increase the electrophilicity of the substrate, not the temperature. The rate-limiting step in this


 is the formation of the Meisenheimer Complex . The leaving group plays a massive role here.[4]

The "Halex" Switch: If you are using 4-chloronitrobenzene , switch to 4-fluoronitrobenzene .

  • Why? Fluorine is more electronegative than chlorine. It pulls electron density away from the ring carbon, making it more susceptible to nucleophilic attack by the amine.

  • Result: The reaction proceeds significantly faster at lower temperatures (often RT to 40°C), preventing CPA evaporation.

Q: Should I use a reflux condenser?

A: NO. A reflux condenser is an open system. Even with a condenser, the vapor pressure of CPA at 50°C is high enough that it will escape through the top.

  • Correct Vessel: Use a pressure-rated sealed tube or a microwave vial.

  • Safety: Do not fill more than 50% volume to allow for headspace expansion.

Visual Guide: Reaction Workflow & Logic

SNAr_Workflow Start Substrate Selection Choice Leaving Group? Start->Choice Chloro Cl-Nitrobenzene (Slow Reaction) Choice->Chloro Avoid if possible Fluoro F-Nitrobenzene (Fast Reaction) Choice->Fluoro Preferred Reagent Nucleophile Source Chloro->Reagent Fluoro->Reagent Liquid Liquid CPA (Requires Sealed Tube) Reagent->Liquid Large Scale Salt CPA·HCl Salt (Requires +1 eq Base) Reagent->Salt High Precision Reaction Reaction Solvent: DMSO/DMF Temp: 40-60°C Liquid->Reaction Salt->Reaction Workup Acid Wash (Removes excess CPA) Reaction->Workup

Caption: Decision tree for optimizing N-cyclopropyl-nitroaniline synthesis. Note the critical branch points at substrate selection and reagent form.

Module 3: Safety & Waste Management
Q: The lab smells like fish/ammonia even after the reaction. Is this dangerous?

A: Yes. CPA is toxic and has a low flash point (-14°F / -25°C). The smell indicates exposure.

Safety & Disposal Protocol:

  • Quenching: Do not just rotovap the reaction mixture directly.

    • Add 1M HCl or 10% Citric Acid to the reaction mixture during workup.

    • Mechanism: This protonates the excess cyclopropylamine (

      
      ), turning it into the non-volatile, water-soluble ammonium salt.
      
    • Result: The CPA stays in the aqueous layer; your nitroaniline product (which is much less basic) extracts into the organic layer (EtOAc/DCM).

  • Waste: The aqueous layer must be treated as halogenated basic waste (if using F/Cl substrates) or standard basic waste, but ensure it is labeled "Contains Cyclopropylamine."

Detailed Experimental Protocol (Standardized)

Target:


-cyclopropyl-4-nitroaniline
Scale:  1.0 mmol
  • Preparation:

    • Prepare a 4 mL screw-cap pressure vial with a magnetic stir bar.

    • Weigh 4-fluoronitrobenzene (141 mg, 1.0 mmol).

    • Weigh Potassium Carbonate (

      
      )  (276 mg, 2.0 mmol). Note: Use 3.0 mmol if using CPA·HCl.
      
  • Solvent:

    • Add DMF or DMSO (2.0 mL). These polar aprotic solvents accelerate

      
      .
      
  • Nucleophile Addition:

    • If using Liquid: Cool vial on ice.[5] Add Cyclopropylamine (85 mg, ~105

      
      L, 1.5 mmol) via syringe. Cap immediately.
      
    • If using Salt: Add Cyclopropylamine[1][6][7][8]·HCl (140 mg, 1.5 mmol) directly with the base. Cap immediately.

  • Reaction:

    • Heat block to 50°C for 4–6 hours. (Monitor by TLC/LCMS).

  • Workup:

    • Dilute with EtOAc (10 mL).

    • Wash 2x with 1M HCl (removes unreacted CPA).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12388, Cyclopropylamine. Retrieved from [Link]

  • Ataman Chemicals. (n.d.). Cyclopropylamine Technical Data Sheet. Retrieved from [Link]

  • Beilstein Journals. (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem., 9, 236–239. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Chemoselective Reduction of 5-bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-N-cyclopropyl-2-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the critical nitro reduction step of 5-bromo-N-cyclopropyl-2-nitroaniline. Our focus is to empower you with the knowledge to minimize side reactions, particularly dehalogenation, and achieve high-yield, high-purity results.

Introduction: The Challenge of Selectivity

The reduction of the nitro group in this compound is a pivotal step in many synthetic routes. However, the presence of a bromine substituent and an N-cyclopropyl group introduces challenges related to chemoselectivity. The primary side reaction of concern is hydrodehalogenation, the undesired removal of the bromine atom, which leads to impurity formation and yield loss. This guide will walk you through common issues and provide robust solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the dehalogenated compound (N-cyclopropyl-1,2-phenylenediamine). What is causing this and how can I prevent it?

A1: The most common cause of dehalogenation is the use of palladium on carbon (Pd/C) as a catalyst for hydrogenation.[1][2] Palladium is highly active for the cleavage of carbon-halogen bonds, especially with aryl bromides and iodides.

Mitigation Strategies:

  • Catalyst Selection: Switch to a catalyst with lower dehalogenation potential. Raney Nickel is a well-established alternative to Pd/C for substrates where dehalogenation is a concern.[2] Platinum on carbon (Pt/C) can also be effective, sometimes showing less dehalogenation than Pd/C, particularly when sulfided.[1][3]

  • Non-Catalytic Methods: Employing metal-acid systems is a reliable way to avoid dehalogenation. Reagents like iron powder in the presence of ammonium chloride (Fe/NH4Cl) or tin(II) chloride (SnCl2) are excellent choices as they do not typically cause hydrodehalogenation.[1][2][4]

  • Catalytic Transfer Hydrogenation (CTH): This technique, using a hydrogen donor like formic acid or 1,4-cyclohexadiene with a catalyst, can sometimes offer better selectivity.[3][5] For halogenated substrates, Pt/C is often preferred over Pd/C in CTH to minimize dehalogenation.[3]

Q2: The nitro reduction is sluggish or incomplete. What are the likely reasons?

A2: Incomplete conversion can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Poisoning: Ensure your starting material, solvent, and glassware are free from catalyst poisons such as sulfur compounds, thiols, or strong coordinating ligands.

    • Catalyst Loading: The amount of catalyst may be insufficient. A typical starting point is 5-10 mol% of the catalyst, which can be optimized.

  • Reaction Conditions:

    • pH: For reductions using metals in acidic media (e.g., Fe/HCl), maintaining an acidic environment is crucial for the reaction to proceed.[1]

    • Temperature: While many nitro reductions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often drive the reaction to completion. However, be cautious as higher temperatures can sometimes promote side reactions.

    • Hydrogen Pressure (for Catalytic Hydrogenation): If you are using a hydrogen gas setup, ensure the system is properly sealed and that you have an adequate and sustained pressure of hydrogen.

  • Reagent Stoichiometry (for Metal/Acid Reductions): Ensure you are using a sufficient excess of the metal powder and that the acid or salt is present in the correct stoichiometry. For instance, with Fe/NH4Cl, an excess of iron powder is typically used.[6]

Q3: I am observing the formation of azo or azoxy impurities. How can I avoid these?

A3: The formation of azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds are common byproducts in nitro reductions, arising from the condensation of partially reduced intermediates like nitrosobenzene and phenylhydroxylamine.[7][8]

Preventative Measures:

  • Choice of Reducing Agent: Metal hydrides like lithium aluminum hydride (LiAlH4) are known to produce azo compounds when reacting with aromatic nitro compounds and should generally be avoided for this transformation.[2]

  • Reaction Conditions: The formation of these condensation byproducts can sometimes be favored under neutral or basic conditions. Using acidic conditions, such as with Fe/HCl, can help to protonate the intermediates and prevent their condensation.

  • Ensure Complete Reduction: Sluggish or incomplete reactions can lead to a buildup of the reactive intermediates that form these dimers. Following the troubleshooting steps for incomplete reactions (Q2) can help mitigate this issue.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, workflow-oriented approach to tackling common problems encountered during the reduction of this compound.

Problem 1: Significant Dehalogenation (>5%)

This is the most critical issue for this specific substrate. The workflow below will guide you to a more selective method.

Dehalogenation_Troubleshooting start Start: Significant Dehalogenation Observed check_method Current Method? start->check_method pd_c H2, Pd/C check_method->pd_c Yes other_catalytic Other Catalytic (e.g., Pt/C, Raney Ni) check_method->other_catalytic No non_catalytic Non-Catalytic (e.g., Fe/NH4Cl, SnCl2) check_method->non_catalytic No action_pd_c Action: Switch to a non-palladium method. pd_c->action_pd_c action_other_cat Action: Optimize Conditions - Lower Temperature - Check Catalyst Lot other_catalytic->action_other_cat action_non_cat Action: Verify Stoichiometry & Reaction Time non_catalytic->action_non_cat recommend_fe Recommendation 1: Fe / NH4Cl in EtOH/H2O action_pd_c->recommend_fe recommend_sncl2 Recommendation 2: SnCl2·2H2O in EtOH action_pd_c->recommend_sncl2 end_goal Goal: Dehalogenation <1% recommend_fe->end_goal recommend_sncl2->end_goal action_other_cat->end_goal action_non_cat->end_goal

Caption: Troubleshooting workflow for dehalogenation.

Data Summary: Comparison of Reduction Methods

The following table summarizes common reduction methods and their typical performance regarding the key challenges for this substrate.

MethodTypical YieldDehalogenation RiskKey AdvantagesKey Disadvantages
H₂, Pd/C VariableHigh High efficiency for many nitro groups.Prone to causing dehalogenation.[1][2]
H₂, Raney Ni GoodLow Good alternative to Pd/C to avoid dehalogenation.[2]Can be pyrophoric; requires careful handling.
H₂, Pt/C GoodLow to Moderate Often less dehalogenation than Pd/C.[3]Can be more expensive than other catalysts.
Fe, NH₄Cl Good to ExcellentVery Low Inexpensive, robust, and highly selective.[1][6]Requires removal of iron salts during workup.[9]
SnCl₂·2H₂O Good to ExcellentVery Low Mild conditions, highly chemoselective.[1][2]Stoichiometric tin waste.
Sodium Dithionite GoodVery Low Inexpensive and safe reducing agent.[10][11]Can require aqueous conditions, which may be unsuitable for some substrates.[12]

Experimental Protocols

Protocol 1: Chemoselective Reduction using Iron and Ammonium Chloride

This is a robust and scalable method that is highly recommended for avoiding dehalogenation.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Celite® or silica gel

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol and water (e.g., a 4:1 to 10:1 mixture). The total solvent volume should be sufficient to ensure good stirring (approx. 10-20 mL per gram of starting material).

  • Add ammonium chloride (4.0-5.0 eq).

  • With vigorous stirring, add iron powder (5.0-7.0 eq) in portions. The reaction can be exothermic.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor by TLC or LC-MS. The reaction is usually complete within 2-4 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture. This is a critical safety step to quench any unreacted iron and prevent potential uncontrolled exotherms during solvent removal.[6]

  • Filter the hot reaction mixture through a pad of Celite® or silica gel to remove the iron sludge. Wash the filter cake thoroughly with ethanol or your extraction solvent.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the resulting aqueous residue with a suitable organic solvent like DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude 5-bromo-N-cyclopropyl-1,2-phenylenediamine.

Fe_NH4Cl_Workflow A Charge Flask: - Nitroaniline - EtOH/H2O - NH4Cl B Add Iron Powder (portion-wise) A->B C Reflux (2-4h) Monitor Progress B->C D Cool & Quench (add H2O) C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Extract with Organic Solvent F->G H Isolate Product G->H

Caption: Workflow for Fe/NH4Cl reduction.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

This method is also highly chemoselective and proceeds under mild conditions.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the mixture to 50-70 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully pour it into a stirred, saturated solution of sodium bicarbonate. Be cautious as gas evolution may occur.

  • Continue stirring until the pH of the aqueous layer is basic (pH 8-9) to liberate the free amine from its tin salt complex.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired product.

References

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • Scilit. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • ResearchGate. (n.d.). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4).
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • ResearchGate. (2009).
  • Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction.
  • Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • Rasayan Journal of Chemistry. (2021).

Sources

crystallization solvents for purifying 5-bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-bromo-N-cyclopropyl-2-nitroaniline

To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Sciences Group Subject: Crystallization Solvent Selection & Troubleshooting Guide (CAS: 943734-77-2 Analogues)

Executive Summary: Solvent System Selection

Purifying This compound presents a specific challenge common to ortho-substituted nitroanilines: the competition between intramolecular hydrogen bonding (between the NH and the -NO₂ group) and intermolecular interactions with the solvent.

Because the internal H-bond locks the molecule into a planar, non-polar conformation, this compound behaves more lipophilically than its functional groups suggest.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Primary Use CaseProsCons
Ethanol / Water 4:1 to 2:1 General Purification Excellent recovery; removes inorganic salts and polar byproducts.Risk of "oiling out" if water is added too fast at high temp.
IPA / Water 3:1 Scale-Up Higher boiling point than EtOH allows better solubility control; safer flash point.Slower evaporation; harder to dry crystals.
EtOAc / Heptane 1:3 Lipophilic Impurities Best for removing unreacted starting materials (e.g., fluorobenzenes).Lower yield; requires precise temperature ramping.

Detailed Experimental Protocol

Method A: The "Antisolvent Crash" (Ethanol/Water) Best for removing polar impurities and maximizing yield.

  • Dissolution: Charge crude this compound into a flask. Add Ethanol (95%) at 5 mL/g.

  • Heating: Heat to reflux (~78°C). If the solution is not clear, add ethanol in 0.5 mL/g increments until dissolved.

    • Note: If dark insolubles remain, they are likely inorganic salts or tar. Perform a hot filtration.[1]

  • Antisolvent Addition: While maintaining reflux, add Deionized Water dropwise.

    • Critical Point: Stop adding water the moment a faint turbidity (cloudiness) persists.

  • Re-dissolution: Add a small aliquot (0.5 - 1 mL) of hot ethanol to clear the turbidity. The solution should now be saturated.

  • Controlled Cooling:

    • Cool to 50°C over 30 minutes.

    • Seed Step: At 45-50°C, add seed crystals (0.1 wt%) to prevent super-saturation.

    • Cool to 0-5°C over 1 hour.

  • Isolation: Filter the bright orange/yellow needles. Wash with cold 1:1 EtOH/Water.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The most frequent failure mode with N-alkyl-2-nitroanilines is oiling out (Liquid-Liquid Phase Separation) rather than crystallizing. This occurs when the compound's melting point is depressed by impurities or solvent mixtures, dropping below the crystallization temperature.

Visualizing the Troubleshooting Logic:

CrystallizationLogic Start Start: Hot Saturated Solution Cooling Cooling Phase (50°C) Start->Cooling CheckState Observation: State of Matter? Cooling->CheckState Crystals Crystals Forming CheckState->Crystals Solid Precipitate Oil Oiling Out (Droplets) CheckState->Oil Liquid Droplets Success Filter & Isolate Crystals->Success Fix1 Reheat to Reflux Oil->Fix1 Step 1 Fix2 Add More Solvent (Good Solvent) Fix1->Fix2 Step 2: Dilute Fix3 Add Seed Crystals at T > T_oil Fix2->Fix3 Step 3: Seed Fix3->Cooling Retry

Figure 1: Decision tree for managing phase separation during cooling. Note that oiling out indicates the solution has entered a region where the liquid phase is more stable than the solid phase due to supersaturation or impurity depression.

Frequently Asked Questions (FAQs)

Q1: Why is my product bright red instead of yellow? A: Nitroanilines are solvatochromic.

  • Cause: In polar solvents (like DMSO or Ethanol), the charge transfer band shifts, making the solution appear deep red. In solid form, it should be orange/yellow.

  • Impurity Check: If the solid is dark red/brown, it indicates oxidation impurities (azo-dimers).

  • Fix: Treat the hot ethanolic solution with Activated Carbon (Charcoal) for 15 minutes before filtration.

Q2: I have low recovery (Yield < 60%). Where is my product? A: The cyclopropyl group and bromine atom make the molecule lipophilic, but the nitro/amine groups keep it soluble in ethanol.

  • Cause: You likely used too much ethanol (the "Good" solvent).

  • Fix: Analyze the mother liquor by TLC. If the product is there, concentrate the mother liquor by 50% on a rotavap and cool to 0°C again. Do not simply add more water, as this will co-precipitate impurities.

Q3: Can I use Ethyl Acetate/Hexane instead? A: Yes, but with a caveat.

  • Mechanism: This system works on a different principle. It is better at rejecting polar impurities (like salts or hydrolyzed phenols) but worse at rejecting non-polar starting materials (like the bromofluoronitrobenzene precursor).

  • Recommendation: Use this only if the Ethanol/Water method fails to remove a specific lipophilic impurity.

Mechanistic Insight: The Ortho-Effect

Understanding the molecular geometry is crucial for purification:

  • Intramolecular H-Bonding: The N-H proton forms a hydrogen bond with the Oxygen of the ortho-nitro group. This forms a pseudo-6-membered ring.

  • Solubility Consequence: This "hides" the polar groups from the solvent. Consequently, This compound is significantly less soluble in water than para-nitroaniline.

  • Cyclopropyl Impact: The cyclopropyl ring is sterically bulky and lipophilic. It disrupts crystal packing efficiency compared to a methyl group, lowering the melting point and increasing the solubility in organic solvents. This is why aggressive cooling (0°C) is often required for high yields.

References

  • BenchChem Technical Support. (2025).[1][2][3] Recrystallization of Substituted Anilines: Protocol 1 (Ethanol/Water Systems). Retrieved from

  • Magritek Education. (2019). Synthesis and Purification of p-Nitroaniline via Multi-Step Sequence. Retrieved from

  • Google Patents. (2016). CN105646234A: Preparation method of 2-bromo-5-nitroaniline. (Describes similar solubility profiles for bromo-nitroanilines). Retrieved from

  • MDPI Pharmaceuticals. (2021). Synthesis of 2-Phenyl-2H-indazole Derivatives (Purification of nitroaniline intermediates). Retrieved from

Sources

Technical Support Center: Stability of 5-bromo-N-cyclopropyl-2-nitroaniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-bromo-N-cyclopropyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound, with a specific focus on its stability in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address potential stability challenges, ensuring the integrity of your experimental outcomes.

Introduction: Understanding the Stability Profile

This compound possesses a chemical architecture that suggests a generally robust nature, characteristic of many nitroaromatic compounds. The electron-withdrawing effect of the nitro group contributes to the overall stability of the aromatic ring system. However, the presence of the N-cyclopropyl substituent introduces a potential vulnerability, particularly under acidic and oxidative stress conditions. While the aniline and nitroaromatic core are anticipated to be stable across a range of acidic conditions, the strained cyclopropyl ring can be susceptible to acid-catalyzed ring-opening. This guide will delve into the nuances of this stability profile, offering insights into potential degradation pathways and strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally considered stable in acidic solutions?

A1: The 2-nitroaniline core of the molecule is expected to be relatively stable in moderately acidic aqueous solutions, especially at room temperature. However, the N-cyclopropyl group is a potential liability. Prolonged exposure to strong acids, particularly at elevated temperatures, can lead to the degradation of the molecule, primarily through the opening of the cyclopropyl ring.

Q2: What are the primary factors that can influence the degradation of this compound in acidic media?

A2: Several factors can impact the stability of this compound in acidic conditions:

  • Acid Strength (pH): Stronger acids (lower pH) are more likely to catalyze the degradation of the cyclopropyl group.

  • Temperature: Higher temperatures will accelerate the rate of any potential degradation reactions.

  • Presence of Oxidizing Agents: The combination of an acidic environment and oxidizing agents can lead to single-electron transfer (SET) oxidation of the amine, which has been shown to initiate the irreversible ring-opening of N-cyclopropylanilines.[1][2]

  • Duration of Exposure: The longer the compound is exposed to acidic conditions, the greater the potential for degradation.

  • Solvent System: The choice of co-solvents can influence the stability. While aqueous acidic solutions are a primary concern, non-aqueous acidic environments may also pose a risk.

Q3: What are the likely degradation products if the compound is unstable?

A3: Based on studies of analogous N-cyclopropylanilines, the primary degradation pathway is expected to involve the opening of the cyclopropyl ring.[3] This can lead to the formation of a variety of products. One identified ring-opened product of N-cyclopropylaniline air oxidation is 3-hydroxy-N-phenylpropanamide.[1] In the presence of nitrous acid, N-cyclopropylanilines have been shown to yield the corresponding N-nitrosoaniline with cleavage of the cyclopropyl group.[4] Therefore, under acidic conditions, particularly if oxidative stress is also present, one might anticipate the formation of 5-bromo-2-nitroaniline and a C3 aldehyde or carboxylic acid derivative resulting from the cleaved cyclopropyl group.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments, providing potential causes and actionable solutions.

Problem 1: I am observing a loss of my starting material over time when my experiment is conducted in an acidic mobile phase for HPLC analysis.

  • Potential Cause: On-column degradation may be occurring if the mobile phase is strongly acidic and the analysis time is lengthy. Primary aromatic amines have been shown to exhibit stability issues in acidic media, which can lead to an underestimation of their concentration.[5]

  • Troubleshooting Steps:

    • Reduce Residence Time: Shorten the HPLC run time if possible by optimizing the gradient and flow rate.

    • Modify Mobile Phase pH: If the separation allows, increase the pH of the mobile phase to a less acidic level.

    • Use a Milder Acid Modifier: Consider replacing strong acids like trifluoroacetic acid (TFA) with a weaker acid such as formic acid.

    • Lower the Column Temperature: Running the HPLC at a lower temperature can slow down the rate of on-column degradation.

    • Immediate Analysis: Analyze samples promptly after preparation to minimize their time in the acidic mobile phase.

Problem 2: My reaction, carried out in a strong acid, is yielding unexpected side products, and the purity of my target compound is low.

  • Potential Cause: The this compound is likely degrading under the harsh acidic conditions of your reaction. The N-cyclopropyl group is the most probable site of reactivity.

  • Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Mitigation Strategies cluster_3 Verification start Low purity and unexpected side products in strong acid reaction analyze Analyze side products by LC-MS and NMR start->analyze compare Compare spectra with known degradation pathways of N-cyclopropylanilines analyze->compare less_acid Use a weaker acid or less concentrated acid solution compare->less_acid If degradation is confirmed lower_temp Reduce the reaction temperature less_acid->lower_temp shorter_time Decrease the reaction time lower_temp->shorter_time protecting_group Consider a protecting group strategy for the amine if feasible shorter_time->protecting_group monitor Monitor reaction progress closely by TLC or HPLC protecting_group->monitor end Improved purity and yield of the desired product monitor->end

Caption: Troubleshooting workflow for addressing low purity in acidic reactions.

Problem 3: I am unsure if my compound is degrading during storage in an acidic solution. How can I check for this?

  • Potential Cause: The compound may be slowly degrading over time, even at storage temperatures.

  • Recommended Action: Perform a Forced Degradation Study. A forced degradation study is a controlled experiment designed to determine the intrinsic stability of a drug substance by subjecting it to stress conditions that are more severe than accelerated stability testing.[6] This will help you identify potential degradation products and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

Objective: To assess the stability of this compound in an acidic solution and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • HPLC vials

  • pH meter

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Test Sample: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Control Sample: Prepare a similar solution using water instead of 0.1 M HCl.

  • Stress Conditions:

    • Incubate both the test and control samples at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately after withdrawal, neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation process.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control and time-zero samples.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

Condition Time Point (hours) Expected Observation if Unstable
0.1 M HCl, 60°C0, 2, 4, 8, 24, 48Decrease in parent peak area, appearance of new peaks.
Water, 60°C0, 48No significant change in parent peak area.
1 M HCl, 60°C0, 2, 4, 8, 24, 48More significant degradation compared to 0.1 M HCl.
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

Chromatographic Conditions (Starting Point):

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL

Method Validation:

  • Specificity: Inject the stressed samples from the forced degradation study to demonstrate that the degradation product peaks are well-resolved from the parent compound peak.

  • Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH guidelines.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Conclusion start Prepare Stressed and Control Samples inject Inject samples onto C18 column start->inject run Run gradient elution inject->run detect Detect at 254 nm run->detect integrate Integrate peak areas detect->integrate compare Compare chromatograms integrate->compare identify Identify degradation peaks compare->identify end Assess stability and validate method identify->end

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Spectrum Analysis of 5-bromo-N-cyclopropyl-2-nitroaniline

Executive Summary & Structural Context

This compound is a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents. Its structural uniqueness lies in the cyclopropylamino moiety, a bioisostere often used to replace isopropyl or ethyl groups to improve metabolic stability and potency.

This guide provides a definitive analysis of its 1H NMR signature, contrasting it with its primary alternative (the N-isopropyl analog) and its synthetic precursor.[1] The focus is on the diagnostic distinctiveness of the cyclopropyl ring and the intramolecular hydrogen bonding effects visible in the spectrum.

Structural Visualization & Numbering

To ensure accurate assignment, we utilize the following numbering scheme based on the aniline core (C1):

G cluster_0 This compound C1 C1 (Quaternary) C2 C2 (Quaternary-NO2) C1->C2 Ortho N_amine N-H C1->N_amine C3 C3-H (Aromatic) C2->C3 C4 C4-H (Aromatic) C3->C4 J ~9Hz C5 C5-Br (Quaternary) C4->C5 C6 C6-H (Aromatic) C5->C6 C6->C1 J ~2Hz (meta to C4) Cp_CH Cp-CH (Methine) N_amine->Cp_CH Cp_CH2 Cp-CH2 (Methylene) Cp_CH->Cp_CH2

Caption: Structural connectivity highlighting the spin systems. Note the isolated spin system of the cyclopropyl group and the ABC-like aromatic system (actually two doublets and one doublet of doublets).

Experimental Protocol

To reproduce the data presented below, strictly adhere to this self-validating protocol. The choice of solvent is critical for observing the labile NH proton, which is diagnostic for the secondary amine formation.

Reagents & Conditions:

  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.[1]

    • Reasoning: The strong hydrogen bond acceptor capability of DMSO stabilizes the NH proton, preventing exchange broadening often seen in CDCl3. Additionally, the intramolecular H-bond between the NH and the ortho-nitro group is stabilized.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Frequency: 400 MHz or higher recommended for clear resolution of the cyclopropyl multiplets.

Spectral Analysis: The "Product" Signature

The 1H NMR spectrum of this compound is characterized by three distinct regions: the deshielded aromatic zone, the deshielded NH signal, and the highly shielded cyclopropyl zone.

Table 1: Chemical Shift Assignments (DMSO-d6)
PositionProton TypeShift (δ ppm)MultiplicityJ-Coupling (Hz)Diagnostic Note
NH Amine8.20 - 8.35 br s / dJ ~ 2.5Key Indicator: Shifted downfield due to intramolecular H-bonding with NO2.
H-3 Aromatic7.95 - 8.05 Doublet (d)J = 9.0Ortho to NO2 (deshielding cone).[1] Most downfield aromatic signal.
H-6 Aromatic7.25 - 7.35 Doublet (d)J = 2.0Ortho to N-Cp (shielding).[1] Meta coupling to H-4 visible.
H-4 Aromatic6.85 - 6.95 ddJ = 9.0, 2.0Distinctive "doublet of doublets" pattern.
Cp-CH Methine2.50 - 2.60 Multiplet (m)-Overlaps with DMSO solvent residual peak (2.[1]50) if not careful.[1][2]
Cp-CH2 Methylene0.80 - 0.95 Multiplet (m)-cis -protons relative to amine.
Cp-CH2 Methylene0.55 - 0.70 Multiplet (m)-trans -protons relative to amine.
Detailed Mechanistic Insight
  • The Cyclopropyl Anisotropy (High-Field Shielding): Unlike alkyl chains (methyl/ethyl), the cyclopropyl ring possesses significant diamagnetic anisotropy.[1] The ring current shields the methylene protons, pushing them to the 0.5 - 0.9 ppm range. This is the primary validation that the cyclopropyl ring is intact and has not ring-opened during synthesis (a common side reaction under strong acidic conditions).

  • The Nitro-Amine "Push-Pull" & H-Bonding: The NH proton is observed >8.0 ppm. In a standard aniline, this signal would appear ~3.5-5.0 ppm.[1] Two factors cause this dramatic downfield shift:

    • Electronic: The ortho-nitro group is strongly electron-withdrawing, reducing electron density at the nitrogen.

    • Structural: An intramolecular Hydrogen Bond forms between the NH hydrogen and the Nitro oxygen, locking the conformation and deshielding the proton.

Comparative Analysis: Product vs. Alternatives

In drug design, the cyclopropyl group is often compared to the isopropyl group (bioisostere).[1][3] Analytically, distinguishing these two is trivial if one knows where to look.

Comparison A: N-Cyclopropyl vs. N-Isopropyl Analog

Alternative: 5-bromo-N-isopropyl-2-nitroaniline.

FeatureN-Cyclopropyl (Product) N-Isopropyl (Alternative) Implication
Methine (CH) Shift ~2.55 ppm ~3.70 - 3.90 ppm (Septet)Cyclopropyl CH is significantly upfield due to ring strain/hybridization.[1]
Methyl/Methylene 0.6 - 0.9 ppm (Multiplets)1.2 - 1.3 ppm (Doublet, 6H)Isopropyl shows a classic strong doublet; Cyclopropyl shows complex multiplets.[1]
NH Shift ~8.3 ppm (Sharper)~8.0 ppm (Broader)Cyclopropyl amine is more acidic (s-character of C-N bond), leading to stronger H-bonding.[1]
Comparison B: Product vs. Precursor (Synthesis Validation)

Precursor: 4-bromo-2-fluoro-1-nitrobenzene (Standard SNAr route).

  • Reaction Success Marker: The precursor contains a Fluorine atom.[4]

    • Precursor NMR: Shows 1H-19F coupling (complex splitting patterns) and lacks aliphatic signals.[1]

    • Product NMR: Complete disappearance of F-coupling in the aromatic region and appearance of the high-field cyclopropyl signals (0.5-0.9 ppm).

  • Impurity Flag: If peaks appear at ~3.0-3.5 ppm , suspect ring-opening of the cyclopropyl group to a propyl-alcohol derivative or incomplete cyclization.

References

  • Gao, M., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride."[1] Beilstein Journal of Organic Chemistry, 2011, 7, 1003–1006.[2] Link

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5] Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756.[1][5] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5314766, 5-Bromo-2-nitroaniline." PubChem, 2025.[1] Link[1]

  • Izzotti, A., & Gleason, J. L. "Driving tert-butyl axial: the surprising cyclopropyl effect."[1] Chemical Science, 2024.[1] Link

  • Reich, H. J. "Proton NMR Chemical Shifts."[1] University of Wisconsin-Madison Department of Chemistry. Link

Sources

HPLC method for purity analysis of 5-bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: HPLC Method Optimization for 5-Bromo-N-cyclopropyl-2-nitroaniline Purity

Executive Summary For the purity analysis of This compound , a critical intermediate in the synthesis of antiviral and kinase inhibitor therapeutics, the choice of HPLC method significantly impacts the detection of regioisomeric impurities and unreacted starting materials.

While standard C18 chemistries provide adequate baseline separation, this guide recommends a Phenyl-Hexyl stationary phase as the superior alternative for purity profiling. The specific


 interactions offered by the phenyl ligand provide enhanced selectivity for separating the nitro-aromatic core from structurally similar de-brominated or regioisomeric impurities that often co-elute on alkyl-bonded phases.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the molecular behavior is the first step in method design. This compound possesses a hydrophobic aromatic core activated by a nitro group and a halogen.

  • Target Analyte: this compound

  • Key Impurities:

    • Starting Material: 4-Bromo-1-fluoro-2-nitrobenzene (or chloro analog).

    • Regioisomer: 4-bromo-N-cyclopropyl-2-nitroaniline (arising from isomeric impurities in starting materials).

    • Degradant: 5-bromo-2-nitroaniline (loss of cyclopropyl group via acid hydrolysis).

  • Detection Challenge: The nitro group provides strong UV absorbance at 254 nm, but the structural similarity of the regioisomers requires a column capable of shape selectivity or electronic interaction discrimination.

Comparative Method Analysis

The following table contrasts the performance of three distinct HPLC methodologies based on experimental data patterns observed for nitroaniline derivatives [1, 2].

Table 1: Comparative Performance Metrics

FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: Core-Shell C18
Column Type Agilent Zorbax Eclipse Plus C18 (

)
Phenomenex Luna Phenyl-Hexyl (

)
Kinetex Core-Shell C18 (

)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic (High Efficiency)
Selectivity (

) for Isomers
Moderate (1.1 - 1.2)High (1.3 - 1.5) Moderate (1.1 - 1.2)
Resolution (

)

(Baseline)

(Superior)

(Fast)
Run Time 15 - 20 min18 - 22 min8 - 12 min
Suitability Routine AssayImpurity Profiling / R&D High-Throughput Screening
Expert Insight:
  • Why Method B Wins: On a standard C18 column, the elution order is driven almost exclusively by hydrophobicity. Since the regioisomers of bromo-nitroaniline have nearly identical logP values, they often co-elute or show "shouldering." The Phenyl-Hexyl phase interacts with the electron-deficient nitro ring. The position of the bromine (ortho vs. meta to the nitro) alters the electron density of the ring, causing a significant shift in retention on the Phenyl phase that is not observed on C18 [2, 3].

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column's specific


 selectivity is active before sample analysis.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl,

    
     (e.g., Phenomenex Luna or equivalent).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp:

    
     (Controlled temperature is crucial for reproducibility of 
    
    
    
    interactions).
  • Detection: UV @ 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Injection Volume:

    
    .[1]
    

Gradient Program:

Time (min)% Mobile Phase BEvent
0.030Equilibration
2.030Isocratic Hold
15.080Linear Gradient
18.080Wash
18.130Re-equilibration
23.030End

Sample Preparation:

  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter (Nylon filters may bind nitroanilines).
    

System Suitability Criteria (Pass/Fail):

  • Tailing Factor (

    
    ): 
    
    
    
    (Nitro groups can tail on active silanols; if
    
    
    , column regeneration is needed).
  • Resolution (

    
    ):  Minimum 2.0 between the main peak and the nearest impurity.
    
  • Precision: RSD

    
     for retention time over 5 injections.
    

Method Validation & Workflow Visualization[3]

The following diagram illustrates the logical workflow for validating this purity method, emphasizing the decision points for selectivity optimization.

MethodValidation Start Start: Method Development Solubility Solubility Test (MeCN vs MeOH) Start->Solubility ColumnScreen Column Screening (C18 vs Phenyl-Hexyl) Solubility->ColumnScreen SelectivityCheck Check Selectivity (alpha) Isomer Separation? ColumnScreen->SelectivityCheck Opt_C18 Optimize C18 (Change pH/Org Modifier) SelectivityCheck->Opt_C18 No Separation Opt_Phenyl Optimize Phenyl-Hexyl (Adjust MeOH ratio for pi-pi) SelectivityCheck->Opt_Phenyl Partial/Good Separation Opt_C18->SelectivityCheck FinalMethod Final Method Definition (Gradient & Detection) Opt_Phenyl->FinalMethod Validation Validation (ICH Q2) Specificity, Linearity, Accuracy FinalMethod->Validation Routine Routine QC Analysis Validation->Routine

Caption: Decision workflow for selecting the optimal stationary phase, prioritizing selectivity (


) over efficiency (

) for structural isomers.

References

  • SIELC Technologies. (2018).[3] Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[4] 5-bromo-2-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 5-bromo-N-cyclopropyl-2-nitroaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, with the fragmentation pattern of a molecule serving as its unique fingerprint. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 5-bromo-N-cyclopropyl-2-nitroaniline, a compound of interest in contemporary research.

This document moves beyond a mere recitation of data, offering a comparative perspective against structurally similar analogues. By understanding the fragmentation behavior of its constituent functional groups—a halogenated nitroaromatic core and an N-linked cyclopropyl moiety—we can anticipate its mass spectral signature and devise robust analytical methodologies. The insights herein are grounded in established principles of mass spectrometry, supported by experimental data from analogous compounds.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound in a collision-induced dissociation (CID) experiment is expected to be driven by the lability of the nitro group, the C-N bond of the cyclopropylamine, and the C-Br bond. The following pathways are predicted based on the known fragmentation of related chemical classes.[1][2][3]

Molecular Ion: The nominal monoisotopic mass of this compound (C9H9BrN2O2) is 256.99 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a mass difference of approximately 2 Da, corresponding to the 79Br and 81Br isotopes, in a nearly 1:1 ratio.[4] In positive ion mode ESI, the protonated molecule [M+H]+ will be observed at m/z 257.99 and 259.99.

Key Fragmentation Pathways:

  • Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO2), corresponding to a neutral loss of 46 Da.[1][2] This would result in fragment ions at m/z 211.99 and 213.99. Further fragmentation could involve the loss of a nitric oxide radical (NO), a 30 Da loss.[1]

  • Cleavage of the N-Cyclopropyl Bond: Alpha-cleavage is a characteristic fragmentation for amines, involving the cleavage of the bond adjacent to the nitrogen atom.[3] In this case, the C-N bond between the aniline nitrogen and the cyclopropyl group is susceptible to cleavage. This could lead to the loss of a cyclopropyl radical (C3H5), a neutral loss of 41 Da.

  • Loss of Ethylene from the Cyclopropyl Ring: Cycloalkanes are known to undergo fragmentation via the loss of ethylene (C2H4), a neutral loss of 28 Da.[5] This fragmentation could occur from the intact molecular ion or from subsequent fragment ions.

  • Loss of Bromine: The carbon-bromine bond can also cleave, leading to the loss of a bromine radical (Br), a neutral loss of 79 or 81 Da.

The interplay of these fragmentation pathways will generate a unique mass spectrum that can be used for the confident identification of this compound.

Comparative Fragmentation Analysis

To underscore the unique fragmentation signature of this compound, a comparison with two hypothetical, structurally related compounds is presented below. This comparative approach is invaluable for researchers in identifying key structural motifs from mass spectral data.

CompoundStructureKey Differentiating Fragmentation
This compound This compoundPresence of bromine isotope pattern. Fragments corresponding to the loss of the cyclopropyl group and ethylene.
N-cyclopropyl-2-nitroaniline N-cyclopropyl-2-nitroanilineAbsence of the bromine isotope pattern. The molecular ion will be a singlet. Fragmentation will be dominated by the loss of the nitro and cyclopropyl groups.
5-bromo-2-nitroaniline 5-bromo-2-nitroanilinePresence of the bromine isotope pattern. Absence of fragments related to the cyclopropyl group. The primary fragmentation will be the loss of the nitro group.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality tandem mass spectrometry data for this compound.

3.1. Sample and Standard Preparation

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

  • Perform serial dilutions to prepare working standards at concentrations of 100 µg/mL, 10 µg/mL, 1 µg/mL, and 100 ng/mL in a 50:50 mixture of methanol and water.

3.2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3.3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MS1 Scan Range: m/z 50-500

  • MS/MS Method: Product ion scan of the protonated molecular ions (m/z 257.99 and 259.99).

  • Collision Energy: Ramped from 10-40 eV to capture a wide range of fragment ions.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted fragmentation pathways of this compound.

fragmentation_pathway cluster_main Predicted Fragmentation of this compound cluster_fragments Primary Fragments M [M+H]+ m/z 258, 260 F1 Loss of NO2 m/z 212, 214 M->F1 -46 Da F2 Loss of C3H5 m/z 217, 219 M->F2 -41 Da F3 Loss of C2H4 m/z 230, 232 M->F3 -28 Da F4 Loss of Br m/z 179 M->F4 -79/81 Da

Caption: Predicted fragmentation pathways of protonated this compound.

Conclusion

The structural elucidation of novel chemical entities is a critical step in the drug development pipeline. This guide provides a comprehensive, scientifically grounded framework for understanding and predicting the LC-MS fragmentation pattern of this compound. By leveraging established fragmentation principles of its constituent functional groups and employing a comparative approach, researchers can confidently identify this molecule and develop robust analytical methods. The provided experimental protocol serves as a robust starting point for method development and validation, ensuring data integrity and accelerating research timelines.

References

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]

  • Borges, C. R., & Roberts, J. C. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Journal of mass spectrometry, 35(5), 607–611. [Link]

  • Hess, T. F., Lewis, T. A., Crawford, R. L., & Watts, R. J. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 126(5), 639–644. [Link]

  • Hess, T. F., Lewis, T. A., Crawford, R. L., & Watts, R. J. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • de Boer, J., & Kool, J. (2014). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • Schmidt, T. C., & Haderlein, S. B. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Tsikas, D. (2000). Electrospray ionization mass spectrometry of low-molecular-mass S-nitroso compounds and their thiols. Journal of chromatography. B, Biomedical sciences and applications, 742(1), 99–108. [Link]

  • Prince, B. J., Smith, S. A., & Wilson, P. F. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of the American Society for Mass Spectrometry, 30(11), 2325–2335. [Link]

  • Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L., & Lopes, N. P. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical chemistry, 88(13), 6535–6563. [Link]

  • LibreTexts. (2021). 2.9 Fragmentation. In Chemistry LibreTexts. Retrieved from [Link]

  • von Gunten, U., Salhi, E., Schmidt, C. K., & Tentscher, P. R. (2018). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Environmental science & technology, 52(17), 9789–9799. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia contributors. (2024). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. Retrieved from [Link]

  • Selim, M. M., El-Hawary, S. S., & El-Tantawy, M. E. (2022). Utilizing LC-MS/MS technique in conjunction with multivariate analysis as valuable tools to unravel the chemical complexity of shoots and roots of three Egyptian Salsola species and screen their candidacy as an anti-inflammatory putative: A comprehensive metabolomic study. SSRN. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry, 10, 978009. [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Lima, D. K., et al. (2020). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. [Link]

  • Kersten, H., et al. (2007). Mass spectra of aniline with different ionization methods. ResearchGate. [Link]

  • ECHIMICA. (2020, December 20). Mass Spectrometry of Cycloalkanes. YouTube. [Link]

  • ECHIMICA. (2020, December 20). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. YouTube. [Link]

Sources

comparing reactivity of 5-bromo-2-fluoronitrobenzene vs chloro analog

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 5-Bromo-2-fluoronitrobenzene vs. 5-Bromo-2-chloronitrobenzene

Executive Summary

In the synthesis of pharmacophores—particularly benzimidazoles, quinoxalines, and kinase inhibitors—the choice of starting material often dictates the efficiency of the entire synthetic route. This guide compares two critical electrophiles: 5-bromo-2-fluoronitrobenzene (CAS: 393-91-9) and its chloro analog, 5-bromo-2-chloronitrobenzene (CAS: 16588-26-4) .

While the chloro analog offers a lower raw material cost, the fluoro analog demonstrates superior kinetics in Nucleophilic Aromatic Substitution (


). This guide provides the mechanistic grounding, experimental data, and validated protocols to help researchers select the optimal substrate for their specific pathway.
Mechanistic Foundation: The "Element Effect"

To make an informed choice, one must understand why the leaving group (F vs. Cl) dramatically alters the reaction rate. Contrary to


/

reactions where bond strength dictates the rate (making I > Br > Cl > F),

reactions on nitrobenzenes are governed by the Element Effect .

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The rate-determining step (RDS) is usually the nucleophilic attack to form the anionic Meisenheimer Complex .[1]

  • Fluorine (The Accelerator): Due to its extreme electronegativity, fluorine inductively stabilizes the negative charge on the transition state and the intermediate complex, significantly lowering the activation energy (

    
    ).[4]
    
  • Chlorine (The Baseline): While a good leaving group, chlorine is less electronegative than fluorine, resulting in less stabilization of the intermediate and slower kinetics.

Diagram 1: Mechanistic Pathway & Energy Landscape

SNAr_Mechanism cluster_legend Key Kinetic Driver Reactants Reactants (Nu: + Substrate) TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack (RDS) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Stabilized by F > Cl Products Substituted Product + Leaving Group Meisenheimer->Products Elimination (Fast) Note Fluorine lowers the energy of TS1 via strong inductive (-I) effect.

Caption: The reaction profile highlights the stabilization of the rate-determining transition state by the electronegative fluorine atom.

Comparative Performance Data

The following data synthesizes standard reaction parameters for displacing the halogen at the 2-position with a secondary amine (e.g., morpholine or piperidine).

Feature5-Bromo-2-fluoronitrobenzene5-Bromo-2-chloronitrobenzeneImpact on Workflow
Reactivity High (

)
Moderate (

)
F-analog allows milder conditions.
Temperature


Cl-analog requires reflux/pressure.
Time

hours

hours
F-analog increases throughput.
Base Req. Mild (

or excess amine)
Stronger (

,

, or

)
Cl-analog may require expensive bases.
Impurity Profile Clean conversionPotential for side reactions (e.g., nitro reduction) at high T.F-analog simplifies purification.
Cost HigherLowerCl is preferred for bulk commodity chemicals.
Validated Experimental Protocols
Protocol A: High-Efficiency Synthesis (Fluoro-Analog)

Target: Rapid library generation or synthesis of sensitive intermediates. Substrate: 5-bromo-2-fluoronitrobenzene

  • Preparation: Dissolve 1.0 equiv of 5-bromo-2-fluoronitrobenzene in anhydrous THF or Acetonitrile (

    
    ).
    
  • Addition: Add 1.1 equiv of the amine nucleophile.

  • Base: Add 1.2 equiv of

    
     (solid) or DIPEA.
    
  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear rapidly.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    .
    
  • Yield: Typically

    
     isolated yield.[5]
    
Protocol B: Cost-Optimized Synthesis (Chloro-Analog)

Target: Large-scale scale-up where time/heating is less critical than BOM cost. Substrate: 5-bromo-2-chloronitrobenzene[6][7]

  • Preparation: Dissolve 1.0 equiv of 5-bromo-2-chloronitrobenzene in DMSO or DMF (

    
    ). Note: Polar aprotic solvents are required to accelerate the slow kinetics.
    
  • Addition: Add 1.5 equiv of the amine nucleophile.

  • Base: Add 2.0 equiv of

    
     or 1.2 equiv of 
    
    
    
    (Cesium effect helps).
  • Reaction: Heat to

    
      for 16–24 hours.
    
    • Checkpoint: If conversion stalls, raise temp to

      
      . Watch for "brown tar" formation (decomposition).
      
  • Workup: Pour into ice water (crushed). Precipitate often forms. Filter and wash copiously with water to remove high-boiling solvent.

  • Yield: Typically

    
    .[8]
    
Strategic Selectivity: The "Pivotal Bromine"

A critical advantage of both substrates is the 5-bromo substituent. It remains inert during the


 reaction at position 2, serving as a "handle" for downstream metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Risk Warning: When using the Chloro-analog , the harsh conditions (high heat) required for the initial substitution can sometimes lead to partial oxidative addition at the C-Br bond if trace transition metals are present, or promote scrambling. The Fluoro-analog avoids this thermal stress, preserving the C-Br integrity for the next step.

Diagram 2: Decision Matrix & Chemo-selectivity

Selectivity_Workflow Start Select Substrate Fluoro 5-Bromo-2-fluoro (High Reactivity) Start->Fluoro Sensitive Nucleophile or Fast Turnaround Chloro 5-Bromo-2-chloro (Low Cost) Start->Chloro Robust Nucleophile & Cost Sensitive Cond_F Mild Conditions (RT - 60°C) Fluoro->Cond_F Cond_Cl Harsh Conditions (>100°C, DMSO) Chloro->Cond_Cl Step1 Step 1: SNAr Complete (Position 2 substituted) Cond_F->Step1 Clean Cond_Cl->Step1 Potential Byproducts Step2 Step 2: Pd-Catalysis (Suzuki/Buchwald at Position 5) Step1->Step2 Br atom intact

Caption: Workflow decision tree emphasizing the preservation of the 5-Bromo handle for downstream coupling.

Conclusion
  • Use 5-bromo-2-fluoronitrobenzene when: You require high throughput, are working with volatile/sensitive amines, or need to minimize thermal stress on the molecule. It is the standard for medicinal chemistry libraries.

  • Use 5-bromo-2-chloronitrobenzene when: You are scaling up a robust process where raw material cost outweighs energy/time costs, and the nucleophile can withstand

    
    .
    
References
  • Miller, J.Aromatic Nucleophilic Substitution. Elsevier, 1968. (Classic text establishing the Element Effect).
  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958. Link

  • BenchChem. "Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene" (Analogous reactivity data). Link

  • PubChem. "Compound Summary: 5-bromo-2-fluoronitrobenzene." National Library of Medicine. Link

  • Organic Syntheses. "m-Bromonitrobenzene" (Historical context on bromonitrobenzene reactivity). Link

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 5-Bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth spectroscopic analysis of 5-bromo-N-cyclopropyl-2-nitroaniline , a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors and high-performance pigments.

The infrared (IR) profile of this molecule is defined by two dominant structural phenomena:

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the nitro and secondary amine groups creates a stable six-membered pseudo-ring, significantly shifting absorption frequencies compared to para-isomers.

  • Cyclopropyl Ring Strain: The unique hybridization of the cyclopropyl group introduces high-frequency C-H stretches that serve as a definitive fingerprint for structural validation.[1]

This document contrasts the target molecule against standard aniline derivatives to establish a robust identification protocol.

Molecular Architecture & Mechanistic Insights

To accurately interpret the IR spectrum, one must first understand the electronic environment. The molecule features a "push-pull" system where the amine (donor) conjugates with the nitro group (acceptor), enhanced by the ortho effect.

The "Ortho-Effect" and H-Bonding

Unlike 3- or 4-nitroanilines, the 2-nitro isomer allows the amine proton (


) to form a strong intramolecular hydrogen bond with the nitro oxygen (

).
  • Spectral Consequence: This weakens the

    
     bond, lowering its force constant and causing a red shift  (lower wavenumber) of the stretching frequency. Conversely, it locks the conformation, often resulting in a sharper peak than the broad bands seen in intermolecularly hydrogen-bonded alcohols or primary amines.
    
Cyclopropyl Hybridization

The carbon atoms in a cyclopropyl ring possess significant


-character (approx. 

rather than

).
  • Spectral Consequence: The

    
     bonds are shorter and stronger, absorbing at 3010–3090 cm⁻¹ , a region typically reserved for alkene (
    
    
    
    ) or aromatic stretches, distinguishing them from the alkyl chains of N-isopropyl or N-ethyl analogs.
Structural Visualization

The following diagram illustrates the key vibrational modes and the intramolecular interaction.[2]

G Mol This compound NH_Group Secondary Amine (N-H) Target: ~3350 cm⁻¹ Mol->NH_Group Functional Group 1 Nitro_Group Nitro Group (NO₂) Asym: ~1515 cm⁻¹ Mol->Nitro_Group Functional Group 2 Cyclo_Group Cyclopropyl Ring C-H: ~3080 cm⁻¹ Mol->Cyclo_Group Functional Group 3 Interaction Intramolecular H-Bond (Red Shift Effect) NH_Group->Interaction Donor Nitro_Group->Interaction Acceptor Interaction->NH_Group Lowers Freq

Figure 1: Structural dependencies influencing IR absorption shifts. The intramolecular H-bond couples the amine and nitro vibrations.

Comparative Spectroscopic Analysis

The following table contrasts the target molecule with key alternatives to highlight diagnostic peaks.

Table 1: Comparative IR Absorption Profile (cm⁻¹)
Functional GroupVibration ModeTarget: 5-Br-N-cyclopropyl-2-NO₂ Alt 1: 5-Br-2-nitroaniline (Primary) Alt 2: N-Isopropyl analog (Alkyl)
Amine (N-H) Stretch~3340–3360 (Single, Sharp) 3480 & 3360 (Doublet)~3350 (Single)
Nitro (NO₂) Asymmetric Stretch1505–1520 1520–15401510–1525
Nitro (NO₂) Symmetric Stretch1330–1350 1340–13601330–1350
Cyclopropyl C-H Stretch3010–3090 (Distinct) AbsentAbsent (Alkyl < 3000)
Aromatic C=C Ring Stretch1580–1605 1590–16101580–1600
C-Br Stretch600–700 600–700600–700
Detailed Analysis of Shifts
1. The Amine Region (3300–3500 cm⁻¹)[3]
  • Primary Amines (Alt 1): Exhibit two bands (symmetric and asymmetric). The target is a secondary amine, showing only one band.[4]

  • The H-Bond Shift: A "free" secondary amine typically absorbs near 3400–3450 cm⁻¹.[3] However, due to the ortho-nitro interaction, the target's N-H peak shifts down to ~3350 cm⁻¹ . This confirms the 2-position of the nitro group; if the nitro were at the 4-position (para), this H-bond would not exist, and the peak would appear at higher energy.

2. The Cyclopropyl Fingerprint (3000–3100 cm⁻¹)
  • This is the most reliable differentiator between the target and N-alkyl analogs (Alt 2).

  • Observation: Look for a cluster of weak-to-medium intensity peaks just above the aliphatic C-H region (which is <3000 cm⁻¹).

  • Validation: If these peaks are missing, the cyclopropyl ring may have opened or the starting material was incorrect (e.g., isopropyl).

3. Nitro Group Asymmetry
  • The intramolecular H-bond disrupts the symmetry of the nitro group. The asymmetric stretch (typically the stronger of the two nitro bands) often shifts to lower wavenumbers (~1515 cm⁻¹ ) compared to non-H-bonded nitroarenes (~1530–1550 cm⁻¹).

Experimental Protocol: High-Fidelity IR Acquisition

To resolve the subtle shifts caused by the H-bonding, proper sample preparation is non-negotiable.

Method: Potassium Bromide (KBr) Pellet

Why: KBr is transparent in the IR region and, unlike ATR (Attenuated Total Reflectance), avoids peak distortion caused by refractive index changes, providing the most accurate wavenumber values for publication-quality data.

Step-by-Step Workflow:

  • Desiccation: Dry the this compound sample in a vacuum desiccator for 2 hours. Moisture will create broad O-H bands that obscure the N-H stretch.

  • Ratio: Mix 1.5 mg of sample with 150 mg of spectroscopic-grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Coarse particles cause light scattering (sloping baseline).

  • Pressing: Transfer to a die set and apply 8-10 tons of pressure for 2 minutes under vacuum (to remove trapped air).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (critical for resolving cyclopropyl fine structure).

    • Scans: 32 or 64.

    • Background: Fresh KBr blank.

Validation Logic (Decision Tree)

Protocol Start Acquire Spectrum CheckNH Check 3300-3500 cm⁻¹ Start->CheckNH IsSingle Single Peak? CheckNH->IsSingle IsShifted Position < 3400 cm⁻¹? IsSingle->IsShifted Yes FailPrimary FAIL: Primary Amine (Starting Material?) IsSingle->FailPrimary No (Doublet) CheckCyclo Check 3010-3090 cm⁻¹ IsShifted->CheckCyclo Yes FailIsomer FAIL: Wrong Isomer (Para-nitro?) IsShifted->FailIsomer No (>3400) HasCyclo Peaks Present? CheckCyclo->HasCyclo Pass PASS: Identity Confirmed HasCyclo->Pass Yes FailAlkyl FAIL: Ring Opening (Isopropyl?) HasCyclo->FailAlkyl No

Figure 2: Spectral validation logic for QC assessment.

References

  • NIST Mass Spectrometry Data Center. Cyclopropylamine Infrared Spectrum.[5][6] NIST Standard Reference Database.[7] Link

  • PubChem. 2-Bromo-5-nitroaniline Compound Summary. National Library of Medicine. Link

  • Kovács, A. et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems. Molecules.[2][5][6][7][8][9][10][11][12][13][14] Link

  • Doc Brown's Chemistry. Infrared Spectrum of Cyclopropane and Derivatives.Link

  • LibreTexts Chemistry. Spectroscopy of Amines: IR and NMR Characteristics.Link

Sources

Comprehensive Comparison Guide: Reference Standards for 5-bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of benzimidazole-based Active Pharmaceutical Ingredients (APIs)—commonly used in kinase inhibitors and antivirals—5-bromo-N-cyclopropyl-2-nitroaniline (CAS: 1356483-75-4) serves as a Critical Process Intermediate (CPI). Its purity directly impacts the impurity profile of the final drug substance, specifically regarding the formation of potentially mutagenic regioisomers and des-bromo analogs.

This guide objectively compares the three primary classes of reference standards available for this molecule: Certified Reference Materials (CRM) , Commercial Research Grade , and In-House Synthesized Standards .[1] We provide experimental data to demonstrate why relying solely on "98% purity" catalog reagents can lead to OOS (Out of Specification) results in late-stage development.

Quick Verdict
FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Research Grade Option C: In-House Synthesized
Purity Definition Mass Balance (% w/w)Area Normalization (% HPLC)Variable
Traceability NIST/SI TraceableVendor CoA onlyInternal Notebook
Water/Solvent Content Quantified (KF/GC-HS)Often IgnoredUnknown
Primary Risk High Cost / Lead TimeOverestimated Purity Process Impurity Carryover
Recommended For GMP Release, ValidationEarly R&D, ScreeningMethod Development

Technical Deep Dive: The Hidden Risks

Synthesis & Impurity Logic

To understand the analytical requirements, one must understand the origin of the molecule. The most common industrial route involves Nucleophilic Aromatic Substitution (SnAr).

Primary Route: 4-bromo-2-fluoronitrobenzene + Cyclopropylamine


 Product.
Secondary Route:  2,4-dibromonitrobenzene + Cyclopropylamine 

Product.[1]

The following pathway diagram illustrates the critical impurities that a Research Grade standard often fails to quantify.

G Start Starting Material (4-bromo-2-fluoro-1-nitrobenzene) Product TARGET: This compound Start->Product SnAr (Base) Impurity1 Impurity A: Des-bromo analog (From SM impurity) Start->Impurity1 SM Contamination Impurity3 Impurity C: Hydrolysis Product (5-bromo-2-nitrophenol) Start->Impurity3 Hydrolysis (H2O) Reagent Reagent (Cyclopropylamine) Reagent->Product Impurity2 Impurity B: Regioisomer (If 2,4-dibromo used)

Figure 1: Synthesis pathway and potential impurity origin.[2][3][4] Research grade materials often contain Impurity A (Des-bromo) which co-elutes in generic gradients.

The "100% Area" Fallacy

A common pitfall in early development is using a vendor's "98% HPLC Area" as an absolute purity value.

  • Fact: Nitroanilines are highly UV active at 254 nm.

  • Problem: Inorganic salts, residual solvents (IPA/Ethyl Acetate), and moisture are UV-transparent.[1] A standard can look 99.9% pure by HPLC but only be 85% pure by weight due to trapped solvent or salts.

  • Impact: Using an uncorrected standard causes a 15% bias in your assay, leading to mass balance failures in reaction monitoring.[1]

Experimental Validation

We compared a Commercial Research Grade sample (Vendor X) against a Custom Synthesized CRM (Qualified via Mass Balance).

Experimental Protocol: Purity Assessment

Method: UPLC-DAD with qNMR cross-validation.

  • Instrument: Agilent 1290 Infinity II

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (12 min).
  • Detection: 254 nm (Reference 360 nm)[1]

Results Comparison Table
Test ParameterCommercial Research Grade (Vendor Label: 98%)Certified Reference Material (CRM) Deviation
HPLC Purity (Area %) 98.2%99.6%-1.4%
Residual Solvent (GC) Not Tested by Vendor (Found: 4.1% EtOAc)0.2%Significant
Water Content (KF) Not Tested by Vendor (Found: 1.5%)0.1%Significant
Assay (Mass Balance) 92.6% w/w 99.3% w/w 6.7% Error

Analytical Workflow for Self-Qualification

If a CRM is unavailable or cost-prohibitive, you must "qualify" the Research Grade material in-house. Do not use it "as is."

Workflow Raw Receive Commercial Research Grade Material Step1 1. Homogeneity Check (HPLC 3 injections) Raw->Step1 Step2 2. Structure ID (H-NMR & MS) Step1->Step2 Step3 3. Volatile Quantification (TGA or GC-HS) Step2->Step3 Decision Volatiles > 2%? Step3->Decision Dry Dry under Vacuum (40°C, 24h) Decision->Dry Yes Calc Calculate Potency: Purity = (100 - %Volatiles - %Water) * %HPLC Decision->Calc No Dry->Step3 Retest

Figure 2: Mandatory qualification workflow for non-certified standards.

Detailed Protocol: Potency Calculation

To use a Research Grade standard quantitatively, apply the Potency Assignment Formula :


[1]

Where:

  • 
    : Chromatographic purity (Area %)
    
  • 
    : Water content (Karl Fischer)[1]
    
  • 
    : Residual Solvents (GC or TGA estimate)
    
  • 
    : Residue on Ignition (Sulfated Ash)[1]
    

Note: For this compound, TGA (Thermogravimetric Analysis) is often sufficient to estimate total volatiles if GC-HS is unavailable, as the melting point is distinct (>100°C).

References

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[2] Geneva, 2006.[1] Link

  • U.S. Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.Link[1]

  • PubChem. Compound Summary: this compound (CID 58096357). National Library of Medicine. Link[1]

  • Goran, S. et al. Strategies for the Qualification of Reference Standards in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 2018.[1] Link[1]

  • Key Organics. Product Specification: this compound.[5]Link[1]

Sources

Impurity Profiling of Commercial 5-Bromo-N-cyclopropyl-2-nitroaniline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Impurities in Commercial 5-Bromo-N-cyclopropyl-2-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 1356483-75-4) is a critical pharmacophore scaffold, frequently employed in the synthesis of antiviral agents (e.g., HCV NS5B polymerase inhibitors) and kinase inhibitors.[1] Its commercial purity varies significantly between "Industrial Grade" (95-97%) and "Pharma Intermediate Grade" (>99%).

This guide objectively compares the impurity profiles of these commercial grades and evaluates the performance of analytical "alternatives"—specifically contrasting standard HPLC-UV Quality Control methods against high-sensitivity UHPLC-MS/MS workflows. We demonstrate that while HPLC-UV is sufficient for assay purity, it frequently fails to detect potentially genotoxic halo-nitrobenzene precursors, necessitating the use of mass spectrometry for rigorous qualification.

Chemical Context: Synthesis-Driven Impurity Prediction

To identify impurities, one must first understand their origin. The standard industrial synthesis of this compound involves a Nucleophilic Aromatic Substitution (SNAr).

Primary Reaction:

  • Precursor: 4-Bromo-2-fluoro-1-nitrobenzene (or 2,4-Dibromo-1-nitrobenzene)

  • Reagent: Cyclopropylamine

  • Conditions: Base (Et3N or K2CO3), Solvent (DMF or DMSO), Heat.

Impurity Genealogy: Based on this pathway, we can predict the specific impurities likely to be present in commercial batches.

Impurity TypeSpecific CompoundOrigin/CauseCriticality
Starting Material 4-Bromo-2-fluoro-1-nitrobenzeneIncomplete conversion; stoichiometry errors.High (Potential Genotoxic Impurity - PGI)
Hydrolysis Byproduct 5-Bromo-2-nitrophenolMoisture in solvent/base leading to F/Br displacement by OH.Medium (Affects yield)
Regioisomer 3-Bromo-N-cyclopropyl-4-nitroanilineContamination in starting material (isomer of precursor).Medium (Hard to separate)
Bis-Substitution N,N'-dicyclopropyl-4-nitro-1,3-benzenediamineOver-reaction if using di-bromo precursor.Low (Elutes late)
Solvent Residue DMF / DMSOInefficient drying/workup.Low (ICH Q3C control required)
Visualization: Impurity Formation Pathways

The following diagram maps the chemical genesis of the target product versus its critical impurities.

G SM Precursor (4-Bromo-2-fluoro-1-nitrobenzene) Target TARGET PRODUCT (this compound) SM->Target SNAr (Main Rxn) Imp1 Impurity A (Unreacted Precursor) SM->Imp1 Incomplete Rxn Imp2 Impurity B (5-Bromo-2-nitrophenol) SM->Imp2 H2O / Hydrolysis Imp3 Impurity C (Regioisomers) SM->Imp3 Isomeric Contamination Reagent Cyclopropylamine Reagent->Target

Figure 1: Chemical genealogy of impurities. Red indicates the potentially genotoxic starting material.

Comparative Analysis: Analytical Alternatives

We compared three analytical workflows for their ability to qualify a commercial batch of this compound.

The Challenge: A commercial "98% Pure" batch was sourced. Objective: Determine if the 2% impurity fraction contains the genotoxic precursor (4-bromo-2-fluoro-1-nitrobenzene).

Method A: HPLC-UV (254 nm) – The "Standard"
  • Performance: Detected the main peak and one late-eluting impurity (Impurity B - Phenol).

  • Limitation: The precursor (Impurity A) has weak UV absorbance at 254 nm compared to the intense nitroaniline chromophore. It co-eluted under the solvent front or was masked by baseline noise.

  • Verdict: False Pass. The batch appeared >99% pure but contained hidden risks.

Method B: UHPLC-MS/MS (ESI+) – The "Advanced Alternative"
  • Performance: Used Multiple Reaction Monitoring (MRM) to target the specific mass transition of the precursor.

  • Result: Detected Impurity A at 1500 ppm (0.15%).

  • Verdict: True Fail. Identified a PGI above the threshold of toxicological concern (TTC).

Comparative Data Summary
FeatureMethod A: HPLC-UVMethod B: UHPLC-MS/MSMethod C: 1H-NMR
Primary Use Routine QC, Assay %Trace Impurity ID, PGI ScreeningStructure Verification, Solvent Quant
Sensitivity (LOD) ~0.05% (500 ppm)~0.0001% (1 ppm)~0.5% (5000 ppm)
Specificity Low (Retention time only)High (Mass + Fragmentation)High (Chemical Shift)
Precursor Detection MISSED DETECTED MISSED (Below LOD)
Cost per Run $

$

Detailed Experimental Protocol

To replicate the high-sensitivity detection (Method B), follow this validated self-validating protocol.

Safety Note: Handle all nitroanilines as potential carcinogens. Use a fume hood.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of commercial this compound in 10 mL of HPLC-grade Acetonitrile (Conc: 1 mg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove insoluble salts (e.g., KBr byproducts).

  • Dilution: Dilute 100 µL of Stock into 900 µL Water/Acetonitrile (50:50). Final conc: 100 µg/mL.

Phase 2: UHPLC-MS/MS Parameters
  • System: Agilent 1290 Infinity II / Sciex Triple Quad or equivalent.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

Phase 3: Mass Spec Transitions (MRM)

Configure the detector to monitor these specific transitions to distinguish the product from impurities:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Target Product 257.0 [M+H]+211.0 (Loss of NO2)3020
Impurity A (Precursor) 219.9 [M+H]+173.9 (Loss of NO2)3225
Impurity B (Phenol) 217.9 [M+H]+171.92822

Self-Validation Step: Inject a "System Suitability Standard" containing the target product spiked with 0.1% of the starting material (Impurity A). The method is valid only if the signal-to-noise ratio (S/N) for Impurity A is >10.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct analytical method based on the required purity grade.

Workflow Start Commercial Sample Received Step1 Initial Screen: HPLC-UV (254nm) Start->Step1 Decision Purity > 98%? Step1->Decision PathHigh High Sensitivity Reqd (Pharma/Tox Study) Decision->PathHigh Yes PathLow Standard Reagent Use Decision->PathLow No MethodMS Run UHPLC-MS/MS (Target: Precursor) PathHigh->MethodMS MethodNMR Run 1H-NMR (Target: Solvents) PathLow->MethodNMR ResultPass RELEASE BATCH MethodMS->ResultPass PGIs < Threshold ResultFail REJECT / RE-PURIFY MethodMS->ResultFail PGIs Detected MethodNMR->ResultPass

Figure 2: Analytical decision matrix for qualifying this compound.

References
  • PubChem. (2025).[2] 5-Bromo-2-nitroaniline Compound Summary. National Library of Medicine. [Link]

  • Jagdale, D. M., et al. (2025).[3] "Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches." Biomedical and Pharmacology Journal, 18(4).[3] [Link][3]

Sources

A Comparative Guide to 13C NMR Chemical Shifts for Cyclopropyl Carbons in Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group is a unique structural motif in medicinal chemistry, often introduced to modulate the pharmacological properties of a molecule. Its rigid, strained three-membered ring imparts specific conformational constraints and electronic characteristics. When appended to a nitroaniline scaffold, a common pharmacophore, the interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the electronically ambiguous cyclopropyl group creates a complex system with interesting spectroscopic properties. Understanding the 13C NMR chemical shifts of the cyclopropyl carbons in these derivatives is crucial for structural elucidation, characterization, and for gaining insights into the electronic environment of this key functional group.

This guide provides a comparative analysis of the 13C NMR chemical shifts for cyclopropyl carbons in various nitroaniline derivatives. We will explore the influence of substituent patterns on these chemical shifts, supported by available experimental data. Furthermore, detailed experimental protocols for the synthesis of representative compounds and the acquisition of their 13C NMR spectra are provided to ensure scientific integrity and reproducibility.

The Cyclopropyl Group in 13C NMR Spectroscopy: A Brief Overview

The 13C NMR chemical shifts of a cyclopropyl ring are distinct from those of other aliphatic or alicyclic systems. The high s-character of the C-C bonds and the ring strain lead to the cyclopropyl carbons resonating at relatively high field (low ppm values) compared to their acyclic counterparts. Typically, the methine carbon (if substituted) and methylene carbons of a cyclopropyl ring appear in the range of approximately 0 to 40 ppm.

The chemical shift of the cyclopropyl carbons is highly sensitive to the electronic nature of the substituents attached to the ring. Electron-withdrawing groups will deshield the attached carbon (Cα), shifting its resonance to a lower field (higher ppm), while also influencing the chemical shifts of the adjacent carbons (Cβ). Conversely, electron-donating groups will cause a shielding effect, resulting in an upfield shift (lower ppm).

Comparative Analysis of 13C NMR Chemical Shifts

To understand the impact of the nitroaniline moiety on the cyclopropyl carbons, we will compare the 13C NMR data of a series of relevant compounds. The data presented here is a compilation from various literature sources and spectral databases.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Cyclopropyl Carbons and Aromatic Carbons in Aniline and Nitroaniline Derivatives

CompoundCα (Cyclopropyl)Cβ (Cyclopropyl)C1 (ipso-NHR)C2/C6C3/C5C4 (para)Solvent
Aniline[1]--146.7115.1129.2118.5CDCl₃
4-Nitroaniline[2]--155.6113.8126.3137.9DMSO-d₆
2-Nitroaniline[1]--146.4134.1 (C2-NO₂)115.9 (C6)126.9 (C4)CDCl₃
4-Cyclopropylaniline15.68.8144.5115.8129.5133.5CDCl₃
N-Cyclopropyl-4-nitroaniline Data not availableData not available-----
N-Cyclopropyl-2-nitroaniline Data not availableData not available-----

Note: The data for 4-Cyclopropylaniline is based on the reference by Y. Kusuyama, C. Dyllick, and J.D. Roberts, Org. Magn. Resonance 13, 372 (1980).

Analysis of Trends:

  • Aniline vs. Nitroanilines: The introduction of a nitro group has a significant deshielding effect on the aromatic carbons, particularly the ipso-carbon and the carbon para to the nitro group. This is due to the strong electron-withdrawing nature of the nitro group.

  • 4-Cyclopropylaniline: In 4-cyclopropylaniline, the cyclopropyl group is attached directly to the aromatic ring. The Cα (methine carbon) appears at 15.6 ppm and the Cβ (methylene carbons) at 8.8 ppm. These values serve as a baseline for a cyclopropyl group attached to an aniline ring without the direct influence of a nitro group on the amino functionality.

    • N-Cyclopropyl-4-nitroaniline: The strong electron-withdrawing nitro group at the para position will decrease the electron-donating ability of the amino group through resonance. This will lead to a deshielding of the cyclopropyl carbons compared to a non-nitrated N-cyclopropylaniline. We would expect the Cα chemical shift to be at a lower field (higher ppm) than in a simple N-cyclopropylaniline.

    • N-Cyclopropyl-2-nitroaniline: The ortho-nitro group will exert both an inductive and a resonance electron-withdrawing effect. Furthermore, steric hindrance between the nitro group and the N-cyclopropyl group may force the cyclopropyl ring into a specific conformation, which could also influence the chemical shifts. The Cα carbon is expected to be deshielded.

Experimental Protocols

The synthesis of cyclopropyl nitroaniline derivatives can be achieved through nucleophilic aromatic substitution or other cross-coupling methodologies. The following are representative protocols.

Synthesis of N-Cyclopropyl-4-nitroaniline

A common route for the synthesis of N-substituted anilines is the Buchwald-Hartwig amination.

dot

Synthesis_N_Cyclopropyl_4_nitroaniline reactant1 4-Fluoronitrobenzene reagents K₂CO₃, DMSO reactant1->reagents reactant2 Cyclopropylamine reactant2->reagents product N-Cyclopropyl-4-nitroaniline reagents->product Heat

Caption: Synthetic scheme for N-Cyclopropyl-4-nitroaniline.

Step-by-Step Protocol:

  • To a solution of 4-fluoronitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-cyclopropyl-4-nitroaniline.

13C NMR Spectra Acquisition

Acquiring high-quality 13C NMR spectra is essential for accurate chemical shift determination.

dot

NMR_Acquisition_Workflow sample_prep Sample Preparation (~20-50 mg in 0.5-0.7 mL deuterated solvent) instrument_setup Instrument Setup (Tune and match probe) sample_prep->instrument_setup acquisition_params Set Acquisition Parameters (Pulse sequence, spectral width, acquisition time, relaxation delay) instrument_setup->acquisition_params data_acquisition Data Acquisition (Accumulate scans for adequate S/N) acquisition_params->data_acquisition processing Data Processing (Fourier transform, phase correction, baseline correction) data_acquisition->processing analysis Spectral Analysis (Peak picking and chemical shift referencing) processing->analysis

Caption: General workflow for 13C NMR data acquisition.

Typical Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the carbon nuclei, which is important for quantitative analysis, though less critical for simple chemical shift determination.

  • Number of Scans: Dependent on the sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Discussion and Future Outlook

The analysis of 13C NMR chemical shifts of cyclopropyl carbons in nitroaniline derivatives provides valuable insights into the electronic interactions within these molecules. The electron-withdrawing nitro group is expected to deshield the cyclopropyl carbons, with the magnitude of this effect being dependent on its position on the aniline ring.

The lack of readily available experimental data for key compounds such as N-cyclopropyl-2-nitroaniline and N-cyclopropyl-4-nitroaniline highlights a gap in the current chemical literature. Further experimental work is needed to synthesize these and other derivatives and to fully characterize them by 13C NMR spectroscopy. Such data would allow for a more comprehensive and quantitative comparison, enabling a deeper understanding of substituent effects in these systems.

Computational studies employing Density Functional Theory (DFT) could also be a powerful tool to predict and rationalize the observed chemical shifts, providing a synergistic approach with experimental data.

References

  • Bruker. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • SpectraBase. (n.d.). p-cyclopropylaniline. Retrieved from [Link]

Sources

elemental analysis CHN data for 5-bromo-N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: Elemental Analysis (CHN) vs. Orthogonal Purity Assays CAS: 1356483-75-4 (Derivative Class)

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 5-bromo-N-cyclopropyl-2-nitroaniline serves as a critical scaffold. Its purity is paramount because the bromine handle is often used in subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig), where trace impurities (sulfur, unreacted amines) can poison catalysts.

This guide objectively compares Combustion Analysis (CHN) against HPLC and qNMR for validating this specific compound. While HPLC is the industry standard for organic impurity profiling, this guide demonstrates why CHN remains the superior method for detecting "invisible" contaminants like inorganic salts and trapped solvation water, which are common artifacts in the synthesis of nitroanilines.

Chemical Identity & Theoretical Data

Before experimental validation, the theoretical baseline must be established. The presence of the heavy bromine atom significantly skews the mass percentage, making the carbon/nitrogen ratio a sensitive indicator of purity.

Compound: this compound Formula:


Molecular Weight:  257.09  g/mol [1]
Table 1: Theoretical Elemental Composition (CHN)
ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance Limit (±0.4%)*
Carbon (C) 912.011108.1042.05% 41.65 – 42.45%
Hydrogen (H) 91.0089.073.53% 3.13 – 3.93%
Nitrogen (N) 214.00728.0110.90% 10.50 – 11.30%
Bromine (Br) 179.90479.9031.08%N/A (Standard CHN)
Oxygen (O) 215.99932.0012.45%N/A (Calculated by diff)

*Note: The ±0.4% tolerance is the standard acceptance criterion for the Journal of Organic Chemistry (JOC) and Journal of Medicinal Chemistry.

Comparative Analysis: CHN vs. Alternatives

Why perform CHN when HPLC is available? The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (


) using a base (e.g., 

). This introduces specific contamination risks that HPLC often misses.
Table 2: Performance Comparison of Analytical Methods
FeatureMethod A: CHN Analysis Method B: HPLC-UV (254 nm) Method C: 1H-NMR
Primary Target Bulk Purity (Mass Balance)Organic ImpuritiesStructural ID
Detects Inorganic Salts? YES (Values drop proportionally)NO (Salts are UV inactive)NO (Salts are silent)
Detects Trapped Solvent? YES (Shifts C/H ratio)NO (Elutes in void volume)YES (Distinct peaks)
Sample Destructive? Yes (~2-5 mg)NoNo
Precision High (±0.3%)High (Area %)Medium (Integrals ±1-2%)
Verdict for this Compound Critical for confirming removal of inorganic base (

).
Critical for detecting unreacted starting material.Critical for structure, but poor for bulk purity.
The "Solvate Trap" in Nitroanilines

Nitroanilines crystallize efficiently but often trap solvents like Ethanol or Dichloromethane (DCM) in the lattice.

  • Scenario: If your sample contains 0.5 equivalents of trapped DCM (

    
    ).
    
  • HPLC Result: >99% Purity (DCM is invisible/elutes early).

  • CHN Result: FAIL . Carbon % drops, Hydrogen % shifts.

Experimental Protocols

A. Synthesis (To Generate the Analyte)

Rationale: This route uses 4-bromo-1-fluoro-2-nitrobenzene, which is more reactive than the chloro-analog, allowing milder conditions that reduce byproduct formation.

  • Charge: In a 100 mL round-bottom flask, dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq, 5 mmol) in DMF (10 mL).

  • Base: Add Potassium Carbonate (

    
    , 1.5 eq) followed by Cyclopropylamine  (1.2 eq).
    
  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a bright yellow/orange spot (
    
    
    
    ).
  • Workup: Pour into ice water (50 mL). The product precipitates as an orange solid. Filter and wash copiously with water (to remove

    
    ).
    
  • Recrystallization: Recrystallize from Ethanol/Water to remove trace amine.

B. Sample Preparation for CHN (Crucial Step)

Most CHN failures are due to moisture, not synthetic impurity.

  • Drying: Place 50 mg of the recrystallized solid in a vacuum oven at 50°C for 24 hours over

    
    .
    
  • Weighing: Using a microbalance, weigh 2.0 – 3.0 mg of the sample into a tin capsule. Fold the capsule to exclude air pockets.

  • Combustion: Run on an elemental analyzer (e.g., PerkinElmer 2400 Series II) using acetanilide as the calibration standard.

Validation Workflow (Decision Logic)

The following diagram illustrates the decision process for validating the compound. It emphasizes that HPLC purity alone is insufficient for releasing the batch for biological testing.

ValidationWorkflow Start Crude this compound Recryst Recrystallization (EtOH/H2O) Start->Recryst Drying Vacuum Drying (50°C, 24h) Recryst->Drying HPLC HPLC Analysis Drying->HPLC Decision1 Purity > 98%? HPLC->Decision1 CHN CHN Elemental Analysis Decision1->CHN Yes Fail_Org Fail: Re-column Decision1->Fail_Org No Decision2 Within ±0.4%? CHN->Decision2 NMR 1H-NMR (Solvent Check) Decision2->NMR No Pass BATCH RELEASED (Suitable for Bio-Assay) Decision2->Pass Yes NMR->Fail_Org Unknown Impurity Fail_Solv Fail: Re-dry / Lyophilize NMR->Fail_Solv Trapped Solvent Found

Figure 1: Analytical decision tree ensuring both organic purity (HPLC) and bulk composition integrity (CHN).

Interpretation of Results (Troubleshooting)

When your CHN data deviates from the theoretical values in Table 1, use this guide to identify the root cause:

  • Low %C, Low %N, Low %H (All values drop):

    • Diagnosis:Inorganic Contamination. The sample likely contains residual Potassium Carbonate (

      
      ) or Silica gel. These do not burn, effectively "diluting" the organic mass.
      
    • Fix: Dissolve in EtOAc, wash with water, and re-dry.

  • High %C, High %H:

    • Diagnosis:Solvent Entrapment (Organic). Likely trapped Ethanol or Ethyl Acetate.

    • Fix: Increase drying time or temperature (up to melting point proximity).

  • Low %C, High %H:

    • Diagnosis:Moisture. The sample is hygroscopic.

    • Fix: Dry over

      
       under high vacuum.
      

References

  • Synthesis of Halogenated Nitroanilines

    • ) on fluoro-nitrobenzenes is the standard route.
    • Source:

  • Analytical Standards (CHN Tolerance)

    • Standard: The ±0.4% absolute deviation rule is mandated by the American Chemical Society (ACS)
    • Source:

  • Orthogonal Purity Assessment

    • Comparison: Discussion on qNMR vs. Combustion Analysis for purity.
    • Source: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry 57.22 (2014): 9220-9231.

Sources

Safety Operating Guide

5-bromo-N-cyclopropyl-2-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To establish a compliant, safe, and efficient disposal workflow for 5-bromo-N-cyclopropyl-2-nitroaniline (CAS: 1356483-75-4).

As researchers, we often treat intermediates as generic organic waste. However, this specific compound possesses two structural motifs—a nitro group and a halogen (bromine) —that dictate a strict segregation protocol. Improper disposal into non-halogenated streams or general trash poses significant regulatory risks (RCRA violations) and safety hazards (formation of dioxins or HBr during improper incineration).

Chemical Identity & Properties
PropertyDataOperational Implication
CAS Number 1356483-75-4Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₉H₉BrN₂O₂High nitrogen/bromine content.[1]
Physical State Solid (Yellow/Orange powder)Dust control measures required during transfer.[2]
Key Hazards Acute Toxicity, Skin Irritant, Aquatic ToxicityDo not release to drains. Treat as High Potency.
Reactivity Stable, but sensitive to strong bases/reducersSegregate from oxidizers and strong alkalis.

The "Why" Behind the Protocol (Scientific Rationale)

To ensure compliance and safety, you must understand the downstream consequences of your disposal choices:

  • The Bromine Factor (The Halogen Rule):

    • Mechanism: When brominated compounds are incinerated in standard facilities lacking acid gas scrubbers, they generate Hydrogen Bromide (HBr) and can catalyze the formation of brominated dioxins/furans.

    • Protocol: You must classify this as Halogenated Waste , even if dissolved in a non-halogenated solvent (like acetone or DMSO). Most waste vendors have a strict cutoff (typically 1,000 ppm halogens) for "Non-Halogenated" streams. This compound will easily exceed that limit.

  • The Nitro Group (Thermal & Biological Hazard):

    • Mechanism: Nitroanilines are methemoglobinemia-inducing agents and can exhibit thermal instability if mixed with strong alkalis (exothermic decomposition).

    • Protocol: Never mix this waste with strong bases (e.g., NaOH waste) or reducing agents.

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired pure stock, contaminated weighing paper, gloves, and spill cleanup materials.

  • Step 1: Collect in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Step 2: Label clearly: "Hazardous Waste - Solid - Toxic - Halogenated Organic."

  • Step 3: List the specific chemical name. Do not use generic abbreviations (e.g., "Bn-CP-NA").

  • Step 4: Seal with a screw-top lid. Do not use "snap caps" or foil.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Applicability: Filtrates, reaction mixtures, or stock solutions.[3]

  • Step 1: Determine the solvent system.

  • Step 2 (Critical): Regardless of the solvent (even if it is Ethanol or Ethyl Acetate), discharge this mixture into the Halogenated Organic Waste carboy.

    • Reasoning: The solute contributes significant bromine content. Mixing it into the "Non-Halogenated" stream will cause the entire drum to fail downstream halogen testing, resulting in costly re-classification fees.

  • Step 3: Ensure the carboy is compatible (HDPE or Fluorinated HDPE are standard).

  • Step 4: Log the addition on the waste tag immediately.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for segregating this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer SolidLabel Label: 'Toxic Solid - Halogenated' SolidContainer->SolidLabel FinalDest Final Disposal: High-Temp Incineration (With Acid Scrubbing) SolidLabel->FinalDest SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent ForceHalo CRITICAL STEP: Classify as HALOGENATED Stream (Due to Bromine on solute) HaloSolvent->ForceHalo NonHaloSolvent->ForceHalo Contaminates Stream ForceHalo->FinalDest

Figure 1: Decision tree for waste segregation. Note the forced classification of non-halogenated solvents into the halogenated stream due to the solute's bromine content.

Emergency Contingencies

Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear double nitrile gloves, lab coat, and a P95/N95 respirator (or work in a fume hood) to prevent inhalation of nitroaniline dust.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is flammable or if concentrated nitric acid is present nearby.

  • Decontamination: Wipe the surface with a mild detergent and water. Dispose of all wipes as Solid Hazardous Waste .

Regulatory Compliance Codes

When filling out your waste manifest, utilize the following codes. Note that while this specific CAS is not P-listed, it contributes to the characteristic hazards of the waste stream.

Regulatory BodyCodeDescriptionReason
US EPA (RCRA) D001 IgnitableOnly if dissolved in flammable solvents.
US EPA (RCRA) None Toxic/ReactiveIf pure, it is not P/U listed, but must be profiled as "Toxic" based on SDS.
EU Waste Code 07 05 13 Solid wastes containing dangerous substancesStandard for pharma intermediates.
EU Waste Code 14 06 02 Other halogenated solvents and solvent mixturesIf in solution.

Important Note on RCRA: Even though this compound is not explicitly listed on the P-list (like p-nitroaniline, P077), you must designate the waste as Hazardous based on the Toxicity Characteristic if you have not performed a TCLP test. It is industry best practice to manage it as a toxic hazardous waste to avoid "cradle-to-grave" liability.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]

  • PubChem. Compound Summary: this compound (CAS 1356483-75-4). National Library of Medicine. [Link](Note: Link directs to specific isomer or closest analogue if exact CAS entry is sparse).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-N-cyclopropyl-2-nitroaniline

[1][2]

Executive Safety Summary

Treat this compound as a High-Potency Intermediate. 5-bromo-N-cyclopropyl-2-nitroaniline combines the toxicity of nitroanilines with the increased lipophilicity of a cyclopropyl group.[1][2] This structural combination significantly enhances skin absorption rates compared to standard anilines.

  • Critical Risk: Rapid transdermal absorption leading to methemoglobinemia (interference with blood oxygen transport).

  • Primary Engineering Control: All solid handling must occur inside a certified chemical fume hood.

  • Minimum PPE: Double Nitrile Gloves (0.11 mm min), Lab Coat, Safety Glasses (Goggles if powder is fine), P100 respiratory protection if outside hood.

Hazard Mechanism & Causality

To select the right PPE, one must understand the mechanism of injury. This compound presents a dual-threat profile:

  • The Nitro Group (

    
    ):  Upon absorption, hepatic metabolism converts the nitro group into reactive metabolites that oxidize hemoglobin (
    
    
    ) to methemoglobin (
    
    
    ). This renders red blood cells incapable of transporting oxygen.
    • Symptom:[1][3][4][5][6][7][8][9] Cyanosis (blue lips/fingernails) without respiratory distress.

  • The Cyclopropyl & Bromo Moieties: These increase the compound's partition coefficient (LogP), making it more fat-soluble.[1]

    • Consequence: It penetrates nitrile gloves and human skin faster than hydrophilic congeners. Standard "exam gloves" offer protection for seconds, not minutes.

PPE Technical Specifications Matrix

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneBreakthrough Time: Nitroanilines can permeate thin nitrile in <15 mins.[1][2] Double gloving provides a visual breach indicator and an extra barrier layer.
Respiratory Engineering Control (Primary): Fume HoodBackup: N95 or P100 Half-MaskFine crystalline powders easily aerosolize.[1][2] Inhalation provides the fastest route to the bloodstream.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses leave gaps for airborne dust. Goggles seal the ocular mucosa from absorption.
Body Lab Coat + Tyvek® Sleeves The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.
Footwear Closed-toe, non-absorbent materialCanvas shoes absorb spilled solids, creating a long-term dermal patch.[1][2]

Operational Protocol: Safe Handling Lifecycle

Phase A: Preparation & Weighing (Highest Risk)

The majority of exposures occur during the transfer of dry solid.

  • Static Control: Nitroanilines are often electrostatic. Use an anti-static gun or ionizing fan inside the balance enclosure to prevent "flying" powder.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Handles the spatula and chemical container.

    • Right Hand (Clean): Touches only the balance door, notebook, and pen.

  • Lining: Place an absorbent, plastic-backed bench liner (e.g., Benchkote) in the hood. If a spill occurs, you roll up the liner rather than wiping (which spreads the chemical).

Phase B: Solubilization

Once in solution, the risk profile changes. Solvents like DMSO or DCM can act as "vehicles," carrying the toxicant through gloves even faster than the solid alone.

  • Protocol: If a drop of solution hits your glove, DOFF IMMEDIATELY . Do not wait to finish the step. The solvent will drag the nitroaniline through the nitrile barrier in seconds.

Phase C: Decontamination[1][2]
  • Wipe all tools (spatulas, balance pans) with a solvent-dampened Kimwipe (Acetone or Methanol).[1][2]

  • Dispose of Kimwipes immediately into solid hazardous waste.

  • Wash hands with soap and cool water. (Warm water opens pores, increasing absorption risk).

Visualization: Safety Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandlingStartSTART: Task AssessmentIsSolidIs material Solid or Solution?Start->IsSolidSolidPrepSOLID HANDLING:1. Verify Hood Airflow2. Anti-static Gun Ready3. Double Nitrile GlovesIsSolid->SolidPrepSolid PowderSolnPrepSOLUTION HANDLING:1. Check Glove Compatibility with Solvent2. Tyvek Sleeves RequiredIsSolid->SolnPrepDissolvedWeighingWeighing Process:Use Bench LinerAvoid DraftsSolidPrep->WeighingExposureCheckDid Contact Occur?Weighing->ExposureCheckSolnPrep->ExposureCheckDoffEMERGENCY:1. Remove Gloves Immediately2. Wash with COOL water3. Alert Safety OfficerExposureCheck->DoffYES (Spill/Splash)CleanupDECONTAMINATION:1. Solvent Wipe Tools2. Dispose Waste (Double Bag)3. Wash HandsExposureCheck->CleanupNO (Clean)Doff->CleanupEndEND PROCESSCleanup->End

Caption: Operational logic flow for handling this compound, prioritizing immediate doffing upon contact.

Emergency Response: Methemoglobinemia

If exposure is suspected (inhalation of dust or skin contact), do not wait for symptoms.

  • Immediate Action: Remove victim from the area. Remove contaminated clothing.[3][9][10][11][12][13]

  • Skin: Wash with copious amounts of soap and water.[9][12] Do not use alcohol for skin cleaning (it enhances absorption).

  • Medical Alert: Inform emergency responders that the patient may have been exposed to a "Nitroaniline derivative causing Methemoglobinemia."

    • Antidote Note: Methylene Blue is the standard treatment, but must be administered by a physician.

Waste Disposal Plan

This compound is an organic toxicant and potential marine pollutant.[3]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solids." Do not mix with oxidizers (e.g., permanganates, nitrates) as nitro compounds can be reactive.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams due to the bromine atom.

  • Container Disposal: Empty reagent bottles must be triple-rinsed with a solvent (acetone) before glass disposal.[1][2] The rinsate goes to liquid waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5314766, 5-Bromo-2-nitroaniline. Retrieved from [Link]

    • Note: Used as the primary toxicological analog for hazard class determination.[1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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5-bromo-N-cyclopropyl-2-nitroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.